(1-Cyclopropylpyrrolidin-3-yl)methanol
Description
BenchChem offers high-quality (1-Cyclopropylpyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclopropylpyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-cyclopropylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-4-9(5-7)8-1-2-8/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEXOAWBGAKGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (1-Cyclopropylpyrrolidin-3-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Cyclopropylpyrrolidin-3-yl)methanol is a heterocyclic organic compound featuring a unique combination of three key structural motifs: a saturated five-membered pyrrolidine ring, a strained three-membered cyclopropyl group attached to the ring's nitrogen, and a primary alcohol (hydroxymethyl) functional group. This distinct architecture makes it a valuable and versatile building block in modern medicinal chemistry. The cyclopropyl group is widely recognized for its ability to enhance the metabolic stability, potency, and solubility of drug candidates, while the pyrrolidinemethanol core provides a rigid, three-dimensional scaffold that can be elaborated to interact with biological targets.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and strategic applications in the field of drug discovery.
Molecular Structure and Identifiers
The structural integrity of a molecule is the foundation of its chemical behavior and biological activity. Understanding its precise composition and standard identifiers is critical for research and sourcing.
2.1 Chemical Structure
The molecule consists of a pyrrolidine ring where the nitrogen atom is substituted with a cyclopropyl group. A hydroxymethyl group (-CH₂OH) is attached to the carbon at the 3-position of the pyrrolidine ring.
2.2 Chemical Identifiers
A summary of the key identifiers for (1-Cyclopropylpyrrolidin-3-yl)methanol is provided below for unambiguous identification and sourcing.
| Identifier | Value | Source |
| IUPAC Name | (1-Cyclopropylpyrrolidin-3-yl)methanol | Sigma-Aldrich |
| CAS Number | 1017476-51-5 | |
| Molecular Formula | C₈H₁₅NO | |
| Molecular Weight | 141.21 g/mol | |
| InChI Key | AXEXOAWBGAKGAW-UHFFFAOYSA-N | |
| Canonical SMILES | C1CC1N2CC(C2)CO | PubChem |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both reaction vessels and biological systems. The data below is based on available information for the title compound and closely related analogs.
| Property | Value | Notes |
| Physical State | Solid | |
| Molecular Weight | 141.21 g/mol | |
| Hydrogen Bond Donors | 1 | The hydroxyl (-OH) group. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atom and the oxygen atom. |
| Predicted XlogP | 0.5 | A measure of lipophilicity. |
Synthesis and Manufacturing
The synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol is a critical aspect for its application in research and development. The chosen synthetic route often depends on the availability of starting materials, scalability, and the need for stereochemical control.
4.1 Retrosynthetic Analysis and Key Strategies
A logical retrosynthetic approach involves disconnecting the N-cyclopropyl bond, suggesting a reaction between a cyclopropylating agent and a pyrrolidine-3-ylmethanol precursor. This is often the most direct and efficient strategy. The key step is the N-alkylation of pyrrolidin-3-ylmethanol. This precursor can be synthesized from commercially available starting materials, such as proline or pyrrolidine-3-carboxylic acid, via reduction.[3]
4.2 Generalized Synthetic Protocol: N-Alkylation Route
This protocol describes a representative, lab-scale synthesis. The choice of a specific cyclopropylating agent, base, and solvent system may be optimized to improve yield and purity.
Step 1: N-Alkylation of Pyrrolidin-3-ylmethanol
-
Reaction Setup: To a solution of pyrrolidin-3-ylmethanol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 2-3 eq.) and (bromomethyl)cyclopropane (1.1 eq.).
-
Rationale: Potassium carbonate is a mild inorganic base sufficient to deprotonate the secondary amine of the pyrrolidine ring, facilitating the nucleophilic attack on the electrophilic carbon of (bromomethyl)cyclopropane. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction.
-
Execution: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, filter off the solid base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude residue is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford pure (1-Cyclopropylpyrrolidin-3-yl)methanol.
4.3 Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the described synthetic pathway.
Caption: Synthetic workflow for (1-Cyclopropylpyrrolidin-3-yl)methanol.
Role in Medicinal Chemistry and Drug Discovery
The incorporation of (1-Cyclopropylpyrrolidin-3-yl)methanol into lead compounds is a strategic decision driven by the unique physicochemical properties imparted by its constituent parts.
5.1 The N-Cyclopropyl Moiety: A Bioisosteric Advantage
The cyclopropyl group is often used as a bioisostere for larger alkyl groups or even phenyl rings. Its introduction onto the pyrrolidine nitrogen offers several advantages:
-
Metabolic Stability: The N-cyclopropyl group can block N-dealkylation, a common metabolic pathway, thereby increasing the half-life of a drug.
-
Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding to a biological target, thus enhancing potency and selectivity.[2]
-
Improved Physicochemical Properties: Cyclopropyl groups can fine-tune lipophilicity and improve aqueous solubility compared to larger alkyl substituents, which is beneficial for oral bioavailability.[2]
5.2 The Pyrrolidinemethanol Scaffold: A Versatile Platform
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[4] The 3-hydroxymethyl substitution provides a key vector for further chemical modification. The primary alcohol can be:
-
Oxidized to an aldehyde or carboxylic acid for further coupling reactions.
-
Converted into an ether or ester to modulate solubility and cell permeability.
-
Substituted with other functional groups via nucleophilic substitution reactions.[1]
This versatility allows chemists to explore the structure-activity relationship (SAR) around a lead compound systematically.[2]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
6.1 Hazard Identification
Based on data for analogous pyrrolidine and alcohol-containing compounds, (1-Cyclopropylpyrrolidin-3-yl)methanol should be handled with care. Potential hazards may include:
-
Skin Irritation: May cause skin irritation upon direct contact.[5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5]
6.2 Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8]
-
Handling: Avoid generating dust. Keep away from heat, sparks, and open flames.[8]
6.3 Storage Conditions
-
Environment: Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]
Conclusion
(1-Cyclopropylpyrrolidin-3-yl)methanol is a high-value chemical building block that offers a powerful combination of metabolic stability, conformational rigidity, and synthetic versatility. Its strategic use enables drug discovery teams to optimize lead compounds, addressing key challenges in potency, selectivity, and pharmacokinetics. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of scaffolds like this in the synthesis of next-generation therapeutics is set to increase.
References
- Smolecule. (n.d.). (3-cyclopropylpyrrolidin-3-yl)methanol.
- Sigma-Aldrich. (n.d.). (3-Fluoro-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol.
- Merck Millipore. (n.d.). Safety Data Sheet.
- PharmaBlock. (2023, January). Application of Cyclopropane in Drug Discovery.
- BLDpharm. (n.d.). (1-(Cyclopropylmethyl)pyrrolidin-3-yl)methanol.
- Fisher Scientific. (2023, September 5). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives.
- Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
- MDPI. (n.d.). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications.
- National Center for Biotechnology Information. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. PubChem Compound Summary.
- ResearchGate. (2025, August 6). A highly atom economic, chemo-, regio- and stereoselective synthesis, and discovery of spiro-pyrido-pyrrolizines and pyrrolidines as antimycobacterial agents.
- Vulcanchem. (n.d.). (5-Phenyl-1H-pyrrol-3-YL)methanol.
- MDPI. (n.d.). Methanol Synthesis from CO2 over ZnO-Pd/TiO2 Catalysts: Effect of Pd Precursors on the Formation of ZnPd-ZnO Active Sites.
- Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
- Pharmaffiliates. (n.d.). (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol.
- National Center for Biotechnology Information. (n.d.). Methanol. PubChem Compound Summary.
- MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from The Royal Society of Chemistry website.
- National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethanol. PubChem Compound Summary.
- Sigma-Aldrich. (n.d.). (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol.
- BLDpharm. (n.d.). (1-(Pyrrolidin-1-yl)cyclopropyl)methanol.
- Sigma-Aldrich. (n.d.). (1-Cyclopropyl-3-pyrrolidinyl)methanol.
- BLDpharm. (n.d.). (1H-Pyrrol-3-yl)methanol.
- BLDpharm. (n.d.). (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol.
- PubChemLite. (n.d.). (3-cyclopropylpyrrolidin-3-yl)methanol (C8H15NO).
Sources
- 1. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 387845-17-2|(1-(Pyrrolidin-1-yl)cyclopropyl)methanol|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to (1-Cyclopropylpyrrolidin-3-yl)methanol: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the structural information, synthesis, and applications of (1-Cyclopropylpyrrolidin-3-yl)methanol, a valuable heterocyclic building block for researchers, scientists, and drug development professionals. Its unique combination of a cyclopropyl group and a pyrrolidine ring offers distinct chemical properties that are increasingly leveraged in the design of novel therapeutics.
Core Structural and Chemical Identity
(1-Cyclopropylpyrrolidin-3-yl)methanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a cyclopropyl group at the nitrogen atom and a hydroxymethyl group at the 3-position. This structure has garnered significant attention in medicinal chemistry for the favorable pharmacological characteristics these moieties can impart to a molecule.[1]
The presence of the cyclopropyl group can enhance metabolic stability and potency, while the pyrrolidine scaffold provides a three-dimensional architecture that can be crucial for specific biological target interactions. The cyclopropyl fragment is a versatile component in drug design, known to improve a range of pharmacokinetic and pharmacodynamic properties.[2]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | (1-Cyclopropylpyrrolidin-3-yl)methanol | Sigma-Aldrich |
| CAS Number | 1017476-51-5 | AA Blocks[2], Sigma-Aldrich |
| Molecular Formula | C₈H₁₅NO | AA Blocks[2], Sigma-Aldrich |
| Molecular Weight | 141.21 g/mol | Sigma-Aldrich |
| SMILES | C1CC1N2CCC(C2)CO | PubChemLite[3] |
| InChI Key | AXEXOAWBGAKGAW-UHFFFAOYSA-N | Sigma-Aldrich, PubChemLite[3] |
| Physical Form | Solid | Sigma-Aldrich |
Synthesis and Chemical Reactivity
The synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol can be achieved through several established synthetic routes. A common and direct method involves the reductive amination of a suitable precursor.
Experimental Protocol: Reductive Amination for Synthesis
This protocol outlines a general procedure for the synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol from commercially available starting materials.
Diagram 1: Synthetic Pathway
Caption: Reductive amination of pyrrolidin-3-ylmethanol with cyclopropanone.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of pyrrolidin-3-ylmethanol (1 equivalent) in dichloromethane (DCM), add cyclopropanone (1.1 equivalents).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour. Subsequently, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (1-Cyclopropylpyrrolidin-3-yl)methanol.
The resulting hydroxymethyl group can undergo further chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or substitution reactions to introduce other functional groups.[1]
Applications in Drug Discovery and Medicinal Chemistry
(1-Cyclopropylpyrrolidin-3-yl)methanol is a key intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of kinase inhibitors. The unique structural features of this building block are instrumental in achieving high potency and selectivity for biological targets.
Case Study: Janus Kinase (JAK) Inhibitors
A significant application of (1-Cyclopropylpyrrolidin-3-yl)methanol is in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs used in the treatment of autoimmune diseases and certain cancers.[4] A patent discloses the use of (1-Cyclopropylpyrrolidin-3-yl)methanol as a key intermediate in the preparation of novel compounds targeting JAK enzymes.
Diagram 2: Role in JAK Inhibitor Synthesis
Caption: General workflow for incorporating the building block into a JAK inhibitor.
The rationale for incorporating the (1-cyclopropylpyrrolidin-3-yl)methanol moiety into JAK inhibitors lies in its ability to occupy specific binding pockets within the kinase domain, contributing to enhanced potency and selectivity. The cyclopropyl group can form favorable interactions and improve metabolic stability, while the pyrrolidine ring acts as a rigid scaffold to correctly orient the pharmacophoric elements.
Spectroscopic and Physicochemical Data
While comprehensive experimental spectroscopic data for (1-Cyclopropylpyrrolidin-3-yl)methanol is not widely published, predicted data and data from analogous compounds provide valuable insights for characterization.
Table 2: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value/Information | Source |
| Monoisotopic Mass | 141.11537 Da | PubChemLite[3] |
| XlogP | 0.5 | PubChemLite[3] |
| Predicted ¹H NMR | Signals corresponding to cyclopropyl, pyrrolidine, and hydroxymethyl protons are expected. The cyclopropyl protons would appear in the upfield region (approx. 0.2-0.9 ppm). | Standard NMR Prediction |
| Predicted ¹³C NMR | Resonances for all 8 carbon atoms, with the cyclopropyl carbons appearing at high field. | Standard NMR Prediction |
| Predicted Mass Spec. | [M+H]⁺ at m/z 142.12265 | PubChemLite[3] |
Safety and Handling
General Safety Recommendations:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry and cool place.
It is imperative to consult the supplier-specific SDS for detailed safety information before handling this chemical.
Conclusion
(1-Cyclopropylpyrrolidin-3-yl)methanol is a structurally unique and synthetically versatile building block with significant potential in drug discovery. Its application in the development of potent and selective kinase inhibitors, such as those targeting the JAK family, underscores its importance for medicinal chemists. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved pharmacological profiles.
References
-
AA Blocks. Acceptorless Dehydrogenation of Alcohols on a Diruthenium(II,II) Platform. Available from: [Link]
-
Al-Ostoot, F.H., et al. A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. 2022. Available from: [Link]
- Google Patents. Substituted carboxamides as inhibitors of WDR5 protein-protein binding.
-
PubMed Central. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Available from: [Link]
-
Wikipedia. Janus kinase inhibitor. Available from: [Link]
-
PubChemLite. (1-cyclopropylpyrrolidin-3-yl)methanol. Available from: [Link]
Sources
- 1. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]
- 2. aablocks.com [aablocks.com]
- 3. PubChemLite - (1-cyclopropylpyrrolidin-3-yl)methanol (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to (1-Cyclopropylpyrrolidin-3-yl)methanol: A Versatile Building Block in Medicinal Chemistry
This technical guide provides a comprehensive overview of (1-Cyclopropylpyrrolidin-3-yl)methanol, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. This document delves into its molecular characteristics, synthesis, reactivity, and potential applications, offering field-proven insights to guide its use in the laboratory.
Core Molecular Attributes
(1-Cyclopropylpyrrolidin-3-yl)methanol is a unique bifunctional molecule incorporating a rigid cyclopropyl group and a nucleophilic hydroxymethyl moiety attached to a pyrrolidine scaffold. This combination of features imparts distinct physicochemical properties that are attractive for the design of novel therapeutic agents.
The fundamental molecular details of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | {: target="_blank"}[1] |
| Molecular Weight | 141.21 g/mol | {: target="_blank"}[1] |
| Monoisotopic Mass | 141.11537 Da | {: target="_blank"}[2] |
| CAS Number | 1565100-62-0 | {: target="_blank"}[1] |
Structural Representation
The two-dimensional structure of (1-Cyclopropylpyrrolidin-3-yl)methanol is depicted below. The core structure consists of a five-membered pyrrolidine ring, with a cyclopropyl group attached to the nitrogen atom and a methanol group at the 3-position.
Caption: 2D structure of (1-Cyclopropylpyrrolidin-3-yl)methanol.
Synthesis and Handling
Synthetic Approaches
While a detailed, peer-reviewed synthetic protocol for (1-Cyclopropylpyrrolidin-3-yl)methanol is not widely published, its synthesis can be approached through established organic chemistry methodologies. The primary retrosynthetic disconnections suggest two plausible routes:
-
N-Alkylation of 3-Pyrrolidinemethanol: This approach involves the reaction of commercially available 3-pyrrolidinemethanol with a suitable cyclopropylating agent, such as cyclopropyl bromide or tosylate, under basic conditions. The choice of base and solvent is critical to optimize the yield and minimize side reactions.
-
Reductive Amination: An alternative strategy involves the reductive amination of a suitable keto-aldehyde with cyclopropylamine, followed by reduction of the ketone and cyclization.
A general workflow for the N-alkylation approach is outlined below. It is imperative that researchers perform small-scale trial reactions to optimize conditions such as temperature, reaction time, and purification methods.
Sources
A Technical Guide to the Identification and Characterization of (1-Cyclopropylpyrrolidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the identification, characterization, and quality control of (1-Cyclopropylpyrrolidin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The unique structural combination of a cyclopropyl moiety, a pyrrolidine ring, and a primary alcohol confers specific physicochemical properties that are valuable for scaffold-based drug design. This guide details primary identifiers, physicochemical properties, and robust analytical methodologies for structural elucidation and purity assessment. It offers field-proven, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), with a special emphasis on chiral separation. The causality behind experimental choices is explained to provide a self-validating framework for researchers.
Compound Identification and Structure
(1-Cyclopropylpyrrolidin-3-yl)methanol is a substituted pyrrolidine derivative. The core structure features a saturated five-membered nitrogen heterocycle (pyrrolidine) where the nitrogen atom is substituted with a cyclopropyl group, and a hydroxymethyl group is attached to the C3 position. This structure contains a chiral center at the C3 position, meaning it can exist as two distinct enantiomers, (R)- and (S)-(1-cyclopropylpyrrolidin-3-yl)methanol.
Primary Identifiers
Precise identification is the cornerstone of all subsequent research and development. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not consistently reported across major databases, its fundamental properties can be derived from its structure. Data is primarily based on computational predictions and information available for its structural isomers and analogs.
| Identifier | Value | Source |
| Compound Name | (1-Cyclopropylpyrrolidin-3-yl)methanol | - |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | Calculated |
| Monoisotopic Mass | 141.11537 Da | [1] |
| Canonical SMILES | C1CC1N2CCC(C2)CO | [1] |
| InChI | InChI=1S/C8H15NO/c10-6-7-3-4-9(5-7)8-1-2-8/h7-8,10H,1-6H2 | [1] |
| InChIKey | AXEXOAWBGAKGAW-UHFFFAOYSA-N | [1] |
Chemical Structure
The chemical structure dictates the molecule's reactivity, biological activity, and analytical behavior.
A diagram of the chemical structure of (1-Cyclopropylpyrrolidin-3-yl)methanol, with the chiral center marked ().*
Physicochemical Properties (Predicted)
Understanding the physicochemical properties is essential for designing experimental conditions, from reaction workups to chromatographic separations. The following properties are computationally predicted and provide a baseline for method development.
| Property | Predicted Value | Significance in Drug Development & Analysis |
| XlogP | 0.5 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents like methanol and acetonitrile, suitable for reverse-phase HPLC.[1] |
| Topological Polar Surface Area (TPSA) | 23.5 Ų | Low TPSA suggests good potential for oral bioavailability and cell membrane permeability.[2] |
| Hydrogen Bond Donors | 1 | The single hydroxyl group can act as a hydrogen bond donor, influencing solubility and interactions with chiral stationary phases.[2] |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to polarity and solubility in protic solvents.[2] |
| Rotatable Bonds | 2 | Limited conformational flexibility, which can be advantageous for binding to biological targets and for achieving chiral separation.[3] |
Analytical Characterization Workflows
A multi-technique approach is required for unambiguous identification, quantification, and purity assessment. The typical workflow involves confirmation of the molecular structure followed by purity and enantiomeric excess determination.
A typical analytical workflow for the complete characterization of a chiral compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. While specific spectral data for this compound is not publicly available, a predicted spectrum can be inferred from its structure and data from analogous compounds.[4]
Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ):
-
~3.6-3.8 ppm (d, 2H): Protons of the -CH₂OH group, split by the adjacent CH.
-
~2.8-3.2 ppm (m, 1H): The CH proton at the C3 position, coupled to multiple neighbors.
-
~2.5-2.9 ppm (m, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen (C2 and C5).
-
~1.8-2.2 ppm (m, 2H): Protons on the C4 position of the pyrrolidine ring.
-
~1.5-1.8 ppm (m, 1H): The CH proton of the cyclopropyl group.
-
~0.4-0.8 ppm (m, 4H): The four CH₂ protons of the cyclopropyl ring.
Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[5]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure high resolution.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of protons, which should correspond to the predicted structure.
Causality: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single residual peak. Methanol-d4 (MeOD) can be used as an alternative and will exchange with the -OH proton, causing its signal to disappear, which can be a useful confirmation step.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's identity and elemental composition. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
Predicted High-Resolution Mass Spectrometry Data: The following table presents predicted m/z values for various adducts of (1-Cyclopropylpyrrolidin-3-yl)methanol, which are critical for identification in LC-MS analysis.[1]
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₈H₁₆NO]⁺ | 142.12265 |
| [M+Na]⁺ | [C₈H₁₅NNaO]⁺ | 164.10459 |
| [M+K]⁺ | [C₈H₁₅KNO]⁺ | 180.07853 |
| [M-H]⁻ | [C₈H₁₄NO]⁻ | 140.10809 |
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent, typically the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Employ a gradient elution, for example, from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Acquire data in full scan mode (e.g., m/z 50-500) to detect the [M+H]⁺ ion.
-
Data Analysis: Extract the ion chromatogram for the predicted m/z of the [M+H]⁺ ion (142.1227). The mass spectrum of the corresponding peak should show this ion as the base peak.
Causality: Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte's basic nitrogen atom, leading to enhanced signal intensity in positive mode ESI.
Chromatographic Purity and Chiral Separation
Due to the presence of a stereocenter, both chemical and enantiomeric purity must be established. This typically requires two separate chromatographic methods: an achiral method for impurity profiling and a chiral method for determining the enantiomeric excess (e.e.).[6]
Protocol: Chiral HPLC Method Development The separation of enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). For an amino alcohol like (1-Cyclopropylpyrrolidin-3-yl)methanol, polysaccharide-based CSPs are a highly effective starting point.[7]
-
Column Screening: Screen several polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of a hydrocarbon (e.g., n-Hexane or Heptane) and an alcohol (e.g., Ethanol or Isopropanol). Add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to reduce peak tailing caused by the basic nitrogen.[7][8]
-
Polar Organic Mode: Use a single polar solvent like acetonitrile or methanol, often with an additive.
-
Reversed-Phase: Use mixtures of water (often with a buffer) and acetonitrile or methanol.
-
-
Optimization: Once initial separation is observed, optimize the mobile phase composition (ratio of solvents), flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Quantification: Integrate the peaks for both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Sources
- 1. PubChemLite - (1-cyclopropylpyrrolidin-3-yl)methanol (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 2. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol: Strategies and Methodologies for Drug Discovery
Abstract
(1-Cyclopropylpyrrolidin-3-yl)methanol is a pivotal heterocyclic building block in contemporary medicinal chemistry. The incorporation of a cyclopropyl group onto the pyrrolidine nitrogen atom imparts a unique combination of rigidity, metabolic stability, and modulated basicity, making it a desirable scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic strategies for accessing this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the rationale behind various synthetic routes, provide detailed experimental protocols for plausible synthetic pathways, and discuss the characterization of the target molecule.
Introduction: The Significance of the N-Cyclopropylpyrrolidinol Scaffold in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous motif in a vast number of biologically active compounds and natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective interactions with biological targets.[1] When combined with a cyclopropyl group, particularly on the nitrogen atom, the resulting N-cyclopropyl azacycle exhibits several advantageous properties for drug design.[2][3]
The cyclopropyl moiety is known to enhance metabolic stability by shielding adjacent C-H bonds from oxidative metabolism.[4] Furthermore, the unique electronic properties of the cyclopropyl ring can influence the basicity of the pyrrolidine nitrogen, potentially impacting receptor binding and pharmacokinetic profiles. The hydroxymethyl group at the 3-position of the pyrrolidine ring provides a versatile handle for further functionalization, allowing for the exploration of a wider chemical space in structure-activity relationship (SAR) studies. These combined features make (1-Cyclopropylpyrrolidin-3-yl)methanol a highly sought-after building block in the synthesis of novel therapeutic agents across various disease areas.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol can be approached through several strategic disconnections. The most logical and practical approaches focus on forming the N-cyclopropyl bond or constructing the pyrrolidine ring with the cyclopropyl group already in place. This guide will focus on three primary, robust synthetic routes:
-
Route A: N-Alkylation of 3-Pyrrolidinol. This is a direct and often high-yielding approach, starting from the readily available 3-pyrrolidinol and a suitable cyclopropylmethyl electrophile.
-
Route B: Reductive Amination. This strategy involves the reaction of a keto-precursor, such as 1-cyclopropylpyrrolidin-3-one, with a reducing agent.
-
Route C: Reduction of a Carboxylic Acid Derivative. This route commences with a 1-cyclopropylpyrrolidine-3-carboxylic acid ester, which is then reduced to the target alcohol.
The following sections will provide a detailed examination of each of these synthetic pathways.
Synthetic Route A: N-Alkylation of 3-Pyrrolidinol
This is arguably the most straightforward approach to (1-Cyclopropylpyrrolidin-3-yl)methanol. The key step is the nucleophilic substitution reaction between the secondary amine of 3-pyrrolidinol and a cyclopropylmethyl halide.
Rationale and Mechanistic Considerations
The secondary amine of 3-pyrrolidinol is sufficiently nucleophilic to displace a halide from an electrophilic cyclopropylmethyl species. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of base and solvent is crucial to ensure good yields and minimize side reactions. A common and effective combination is potassium carbonate as the base in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
Experimental Protocol
Step 1: Synthesis of (Bromomethyl)cyclopropane
(Bromomethyl)cyclopropane is a key reagent for this route and can be synthesized from the commercially available cyclopropylmethanol.
-
Reaction: Cyclopropylmethanol is treated with a brominating agent, such as phosphorus tribromide or a combination of triphenylphosphine and bromine. A procedure using triphenylphosphine and bromine in DMF is described here.[5]
-
Procedure:
-
To a stirred solution of triphenylphosphine (1.1 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at -10 °C, add bromine (1.0 eq) dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the resulting slurry for 15 minutes.
-
Add cyclopropylmethanol (1.0 eq) dropwise to the reaction mixture at -10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The reaction mixture can be worked up by distillation to isolate the volatile (bromomethyl)cyclopropane.[5]
-
Step 2: N-Alkylation of 3-Pyrrolidinol
-
Reaction: 3-Pyrrolidinol is reacted with (bromomethyl)cyclopropane in the presence of a base.
-
Procedure:
-
To a solution of 3-pyrrolidinol (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq) and (bromomethyl)cyclopropane (1.1-1.2 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (1-Cyclopropylpyrrolidin-3-yl)methanol.
-
| Parameter | Value | Reference |
| Starting Material | 3-Pyrrolidinol | Commercially Available |
| Reagent | (Bromomethyl)cyclopropane | Synthesized[5] |
| Base | Potassium Carbonate | Standard Reagent |
| Solvent | Acetonitrile | Standard Reagent |
| Temperature | Reflux (~82 °C) | General Alkylation |
| Typical Yield | 60-80% (estimated) | Analogous Reactions |
Synthetic Route B: Reductive Amination
This route offers an alternative approach, particularly if the corresponding ketone, 1-cyclopropylpyrrolidin-3-one, is readily accessible. The final step involves the reduction of the ketone to the desired alcohol.
Rationale and Mechanistic Considerations
The synthesis of the key intermediate, 1-cyclopropylpyrrolidin-3-one, can be envisioned from precursors such as 1-cyclopropyl-3-hydroxypyrrolidine via oxidation or from other suitable starting materials. The subsequent reduction of the ketone to the secondary alcohol can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering high yields and operational simplicity.[6]
Experimental Protocol
Step 1: Synthesis of 1-Cyclopropylpyrrolidin-3-one (Hypothetical)
A plausible synthesis of this intermediate would involve the N-cyclopropylation of a protected 3-pyrrolidinone derivative followed by deprotection.
Step 2: Reduction of 1-Cyclopropylpyrrolidin-3-one
-
Reaction: The ketone is reduced to the corresponding alcohol using sodium borohydride.
-
Procedure:
-
Dissolve 1-cyclopropylpyrrolidin-3-one (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography if necessary.
-
| Parameter | Value | Reference |
| Starting Material | 1-Cyclopropylpyrrolidin-3-one | Hypothetical intermediate |
| Reagent | Sodium Borohydride | [6] |
| Solvent | Methanol | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Typical Yield | >90% (estimated) | General Ketone Reductions |
Synthetic Route C: Reduction of a Carboxylic Acid Derivative
This pathway involves the preparation of a 1-cyclopropylpyrrolidine-3-carboxylic acid ester, followed by its reduction to the primary alcohol. This route is particularly useful if the corresponding carboxylic acid is a more accessible starting material.
Rationale and Mechanistic Considerations
The synthesis of the ester precursor can be achieved through the N-cyclopropylation of a pyrrolidine-3-carboxylic acid ester. The subsequent reduction of the ester to the alcohol requires a strong reducing agent, with lithium aluminum hydride (LAH) being the reagent of choice for this transformation.[7][8] LAH is a potent source of hydride and will readily reduce esters to primary alcohols.[7]
Experimental Protocol
Step 1: Synthesis of Ethyl 1-Cyclopropylpyrrolidine-3-carboxylate (Hypothetical)
This intermediate could be prepared by the N-alkylation of commercially available ethyl pyrrolidine-3-carboxylate with (bromomethyl)cyclopropane under conditions similar to those described in Route A.
Step 2: Reduction of Ethyl 1-Cyclopropylpyrrolidine-3-carboxylate
-
Reaction: The ester is reduced to the alcohol using lithium aluminum hydride.
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 1-cyclopropylpyrrolidine-3-carboxylate (1.0 eq) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[9]
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography if necessary.
-
| Parameter | Value | Reference |
| Starting Material | Ethyl 1-cyclopropylpyrrolidine-3-carboxylate | Hypothetical intermediate |
| Reagent | Lithium Aluminum Hydride (LAH) | [7][8] |
| Solvent | Anhydrous Diethyl Ether or THF | [7][8] |
| Temperature | 0 °C to Reflux | [7][8] |
| Typical Yield | 80-95% (estimated) | General Ester Reductions with LAH |
Characterization of (1-Cyclopropylpyrrolidin-3-yl)methanol
The unambiguous identification of the synthesized (1-Cyclopropylpyrrolidin-3-yl)methanol is crucial. The following spectroscopic data are expected for the target compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.4-0.8 ppm), the pyrrolidine ring protons, the hydroxymethyl protons, and the methine proton adjacent to the hydroxyl group. The integration of these signals should correspond to the number of protons in each environment.[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct resonances for each unique carbon atom in the molecule, including the carbons of the cyclopropyl ring, the pyrrolidine ring, and the hydroxymethyl group.[10]
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₈H₁₅NO, MW: 141.21 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.
Conclusion
The synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol can be effectively achieved through several synthetic strategies, with N-alkylation of 3-pyrrolidinol representing the most direct approach. The reductive amination and carboxylic acid derivative reduction routes provide viable alternatives, offering flexibility in the choice of starting materials. The protocols outlined in this guide are based on well-established chemical principles and analogous transformations, providing a solid foundation for the successful synthesis and characterization of this important medicinal chemistry building block. The choice of the optimal synthetic route will ultimately depend on the availability and cost of starting materials, as well as the desired scale of the synthesis.
References
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Substituted Pyrrolidines. Aldrichimica Acta, 39(3), 67-82.
- Periasamy, M., & Thirumalaikumar, M. (2000). Reductive Amination of Aldehydes and Ketones with Sodium Borohydride. Tetrahedron, 56(40), 7499-7524.
- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (n.d.).
- US7786180B2 - Methanol synthesis - Google Patents. (n.d.).
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved January 23, 2026, from [Link]
- EP0802893B1 - Process for the production of methanol - Google Patents. (n.d.).
- EP1200379B1 - Process for the production of cyclopropylmethyl halides - Google Patents. (n.d.).
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
- WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (n.d.).
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Longdom Publishing. Retrieved January 23, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents. (n.d.).
-
Process for the manufacture of cyclopropylamine - European Patent Office - EP 0205403 A1. (n.d.). Retrieved January 23, 2026, from [Link]
- Nikolova, P., Trendafilova, D., Shivachev, B., & Stoyanov, N. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 147.
- Nguyen, A. T., & Kim, H. K. (2023). Recent Advances in Synthetic Routes to Azacycles. Molecules, 28(6), 2737.
- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2548–2549.
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Longdom Publishing. Retrieved January 23, 2026, from [Link]
-
Frontier, A. (n.d.). Workup: Aluminum Hydride Reduction. Department of Chemistry: University of Rochester. Retrieved January 23, 2026, from [Link]
- Afanasyev, O. I., Tsygankov, A. A., Usanov, D. L., & Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic letters, 18(22), 5968–5970.
Sources
- 1. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
Physical properties of (1-Cyclopropylpyrrolidin-3-yl)methanol (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
(1-Cyclopropylpyrrolidin-3-yl)methanol is a heterocyclic compound of increasing interest in medicinal chemistry and drug development due to its unique structural combination of a cyclopropyl group, a pyrrolidine ring, and a primary alcohol. These features can significantly influence a molecule's pharmacological profile, including its metabolic stability and receptor-binding affinity. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its synthesis, purification, handling, and formulation. This technical guide provides a comprehensive overview of these properties. In the absence of extensively reported experimental data for this specific molecule, we present a detailed analysis based on structurally related compounds, alongside robust, field-proven methodologies for the experimental determination of its melting and boiling points.
Introduction and Molecular Context
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a cyclopropyl group on the nitrogen atom (N-cyclopropylation) is a common strategy to modulate a compound's lipophilicity, metabolic stability, and basicity. The hydroxymethyl group at the 3-position provides a crucial handle for further functionalization or can act as a key hydrogen bonding motif in interactions with biological targets.
Given its potential as a building block in the synthesis of novel therapeutics, accurate data on the physical properties of (1-Cyclopropylpyrrolidin-3-yl)methanol are critical for process development, quality control, and formulation scientists.
Physicochemical Properties: An Evidence-Based Assessment
As of the latest literature review, specific, experimentally determined melting and boiling points for (1-Cyclopropylpyrrolidin-3-yl)methanol are not widely published in readily accessible databases. This is not uncommon for novel or specialized chemical intermediates. However, we can establish a reliable estimate and a framework for experimental validation.
Estimated Physical Properties
Based on the physical properties of structurally analogous compounds, we can infer the expected physical state and boiling range for (1-Cyclopropylpyrrolidin-3-yl)methanol.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Key Structural Differences |
| Pyrrolidine | C₄H₉N | -63[1] | 87[1] | Parent pyrrolidine ring. |
| N-Methylpyrrolidine | C₅H₁₁N | - | 81[2] | N-alkylation with a smaller alkyl group. |
| (R)-Pyrrolidin-3-ylmethanol | C₅H₁₁NO | - | 176[3] | Unsubstituted nitrogen, presence of a hydroxyl group. |
| (S)-Pyrrolidin-3-ylmethanol | C₅H₁₁NO | - | 176.1 (at 760 mmHg) | Enantiomer of the above. |
Analysis and Estimation:
-
(1-Cyclopropylpyrrolidin-3-yl)methanol is expected to be a liquid at room temperature, similar to its analogs. Its melting point is likely to be well below 0 °C.
-
The presence of the hydroxyl group in (R/S)-Pyrrolidin-3-ylmethanol significantly increases the boiling point to ~176 °C compared to pyrrolidine (87 °C) due to hydrogen bonding.
-
The N-cyclopropyl group in the target molecule will increase the molecular weight and surface area compared to N-methylpyrrolidine, which would suggest a higher boiling point than 81 °C.
-
Therefore, a reasonable estimated boiling point for (1-Cyclopropylpyrrolidin-3-yl)methanol would be in the range of 180-200 °C at atmospheric pressure. This estimation accounts for the hydrogen bonding capability of the hydroxyl group and the increased molecular weight from the N-cyclopropyl substituent.
Table 1: Summary of Physical Properties of (1-Cyclopropylpyrrolidin-3-yl)methanol
| Physical Property | Value | Confidence Level | Basis of Determination |
| Melting Point | Not Experimentally Reported (Likely < 0 °C) | High | Inferred from liquid state of structural analogs at STP. |
| Boiling Point | Estimated: 180-200 °C (at 760 mmHg) | Medium | Extrapolated from structurally similar compounds. Experimental verification is required. |
Experimental Determination Protocols
For any research or development activities, it is imperative to experimentally determine the physical properties of the specific batch of (1-Cyclopropylpyrrolidin-3-yl)methanol being used. The following section details the standard, reliable methods for these determinations.
Melting Point Determination
Given that the compound is likely a liquid at room temperature, a standard melting point determination will involve freezing the sample first.
Methodology: Capillary Method
-
Sample Preparation: A small sample of (1-Cyclopropylpyrrolidin-3-yl)methanol is placed in a suitable container and cooled in a cold bath (e.g., dry ice/acetone) until completely frozen. A small portion of the frozen solid is then quickly crushed into a fine powder.
-
Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to load a small amount (2-3 mm height) of the compound. The tube is then tapped to compact the sample at the bottom.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated rapidly to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquefied. For a pure compound, this range should be narrow (0.5-1.0 °C).
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a liquid sample.
Boiling Point Determination
For a definitive boiling point, especially when only a small quantity of the substance is available, a micro-boiling point determination is the preferred method.
Methodology: Micro-Boiling Point (Siwoloboff Method)
-
Apparatus Assembly: A small amount (0.5-1 mL) of (1-Cyclopropylpyrrolidin-3-yl)methanol is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: As the liquid is heated, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a steady and rapid stream of bubbles emerges from the capillary tip.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.
-
Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, and the boiling point can be corrected to standard pressure if necessary.
Diagram 2: Micro-Boiling Point Determination Setup
Caption: Conceptual diagram of a micro-boiling point determination.
Conclusion
While experimentally determined physical constants for (1-Cyclopropylpyrrolidin-3-yl)methanol are not yet prevalent in the scientific literature, a robust estimation of its boiling point can be made based on structurally related compounds. This guide provides a scientifically sound estimation and, more importantly, details the authoritative experimental protocols necessary for researchers to determine these critical parameters in their own laboratories. Adherence to these methodologies will ensure the generation of accurate and reliable data, which is essential for the advancement of research and development involving this promising chemical entity.
References
-
N-Methylpyrrolidine has a boiling point of 81 °C, and piperidine... Study Prep in Pearson+. (2024). Available at: [Link]
-
Pyrrolidine - Wikipedia. Available at: [Link]
Sources
Determining the Solubility Profile of (1-Cyclopropylpyrrolidin-3-yl)methanol: A Methodological Whitepaper
An In-depth Technical Guide
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for characterizing the solubility of (1-Cyclopropylpyrrolidin-3-yl)methanol, a novel heterocyclic compound. We move beyond a simple data sheet to offer a detailed methodological approach, grounded in the principles of physical chemistry and aligned with best practices in pharmaceutical research. This document outlines the theoretical considerations based on the molecule's structure, presents a strategic approach to solvent selection, and provides detailed, validated protocols for solubility determination. The aim is to equip researchers, chemists, and drug development professionals with the necessary tools to systematically evaluate the solubility of this and other related novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount factor. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. For a molecule like (1-Cyclopropylpyrrolidin-3-yl)methanol, understanding its behavior in various solvent systems is not merely an academic exercise; it is a crucial step in assessing its potential as a therapeutic agent and in designing appropriate formulations.
This guide provides a robust, scientifically-grounded methodology to approach this challenge. We will dissect the structural features of (1-Cyclopropylpyrrolidin-3-yl)methanol to predict its solubility behavior and then detail the experimental workflows required to obtain empirical, high-quality solubility data.
Molecular Structure Analysis of (1-Cyclopropylpyrrolidin-3-yl)methanol
The chemical structure of a solute is the primary determinant of its solubility. The structure of (1-Cyclopropylpyrrolidin-3-yl)methanol, shown below, contains several key features that govern its interaction with different solvents.
-
Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle. The tertiary amine within this ring can act as a hydrogen bond acceptor.
-
Cyclopropyl Group: A small, rigid, nonpolar cycloalkane attached to the nitrogen atom. This group contributes to the molecule's lipophilicity.
-
Methanol Group (-CH2OH): A primary alcohol attached to the 3-position of the pyrrolidine ring. This is a critical feature, as the hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar protic solvents.
Based on this structure, (1-Cyclopropylpyrrolidin-3-yl)methanol can be classified as a polar molecule with both lipophilic and hydrophilic characteristics. The presence of the hydroxyl and amine groups suggests potential for good solubility in polar protic solvents (e.g., water, ethanol), while the cyclopropyl and pyrrolidine ring backbone may afford some solubility in less polar or aprotic solvents.
Strategic Solvent Selection for Solubility Screening
A systematic approach to solvent selection is essential for building a comprehensive solubility profile. The chosen solvents should span a range of polarities, hydrogen bonding capabilities, and dielectric constants to probe the various intermolecular forces that can engage the solute. We recommend a tiered approach, starting with solvents most relevant to pharmaceutical development.
Table 1: Recommended Solvents for Solubility Profiling of (1-Cyclopropylpyrrolidin-3-yl)methanol
| Solvent Class | Solvent | Rationale for Inclusion |
| Polar Protic | Water | The universal biological solvent; essential for assessing aqueous solubility and bioavailability. |
| Ethanol | A common co-solvent in pharmaceutical formulations; capable of both hydrogen bonding and nonpolar interactions. | |
| Isopropanol (IPA) | Another common pharmaceutical solvent with slightly lower polarity than ethanol. | |
| Polar Aprotic | Acetonitrile (ACN) | Widely used in chromatography; its dipole moment can interact with polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | A powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. Often used for stock solutions. | |
| Acetone | A common organic solvent with a significant dipole moment. | |
| Nonpolar | Toluene | An aromatic hydrocarbon, useful for assessing solubility in lipophilic environments. |
| Heptane/Hexane | Aliphatic hydrocarbons that probe the baseline solubility in highly nonpolar, van der Waals-dominated environments. |
Experimental Methodology: The Shake-Flask Method (ICH Guideline Compliant)
For generating definitive, thermodynamically-driven solubility data, the shake-flask method remains the gold standard. It is a robust and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Protocol: Equilibrium Solubility Determination by Shake-Flask
-
Preparation: Add an excess amount of solid (1-Cyclopropylpyrrolidin-3-yl)methanol to a known volume of the selected solvent (e.g., 5 mL) in a sealed, clear glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and/or 37 °C for physiological relevance) using a mechanical shaker or rotator. The equilibration time must be sufficient to ensure equilibrium has been reached; this can range from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Centrifugation at the same temperature is the preferred method to ensure clear separation of the supernatant from the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute this aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared using known concentrations of (1-Cyclopropylpyrrolidin-3-yl)methanol.
-
Calculation: The solubility (S) is calculated using the following formula: S = (Concentration from HPLC) x (Dilution Factor)
Self-Validation and Trustworthiness
To ensure the integrity of the results, the following checks should be integrated into the workflow:
-
Visual Inspection: Before sampling, visually confirm the presence of undissolved solid in each vial to verify that saturation was maintained.
-
Time-Point Analysis: For a new compound, sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is stable and that equilibrium has indeed been reached.
-
pH Measurement: For aqueous and buffered solutions, the pH of the saturated solution must be measured and reported, as the solubility of ionizable compounds can be highly pH-dependent.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
High-Throughput Screening (HTS) for Early-Stage Solubility Assessment
In early drug discovery, where compound availability is limited and speed is essential, high-throughput solubility methods are often employed. These methods, while potentially less precise than the shake-flask technique, provide valuable rank-ordering of compounds. A common HTS approach involves the use of DMSO stock solutions.
Protocol: HTS Solubility via Solution Precipitation
-
Stock Solution: Prepare a high-concentration stock solution of (1-Cyclopropylpyrrolidin-3-yl)methanol in 100% DMSO (e.g., 10-20 mM).
-
Dispensing: In a 96-well plate, add a small volume of the DMSO stock solution to a large volume of the aqueous buffer or solvent being tested.
-
Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Measurement: The amount of precipitation is measured. This can be done directly by nephelometry (light scattering) or indirectly by separating the precipitate (e.g., via a filter plate) and then quantifying the remaining dissolved compound in the supernatant by HPLC-UV or LC-MS/MS.
HTS Workflow Diagram
Caption: High-Throughput Solubility Screening Workflow.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of (1-Cyclopropylpyrrolidin-3-yl)methanol. By combining a theoretical analysis of its molecular structure with systematic and validated experimental protocols, researchers can generate a reliable solubility profile. This data is fundamental for guiding subsequent stages of drug development, including formulation design, preclinical studies, and ultimately, the successful translation of a promising molecule into a therapeutic reality. The methodologies described herein are not limited to the title compound but can serve as a standard operating procedure for the characterization of other novel chemical entities.
References
-
Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: The Shake Flask Method for Solubility Determination Source: Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. URL: [Link]
Stereochemistry of (1-Cyclopropylpyrrolidin-3-yl)methanol
An In-Depth Technical Guide to the
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
(1-Cyclopropylpyrrolidin-3-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry, valued for its unique three-dimensional structure conferred by the pyrrolidine and cyclopropyl moieties.[1] The molecule possesses a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to two enantiomers, (R) and (S). As is fundamental in pharmacology, these enantiomers can exhibit distinct biological activities, metabolic profiles, and toxicities.[2][3] This guide provides a comprehensive examination of the stereochemical aspects of (1-Cyclopropylpyrrolidin-3-yl)methanol, detailing strategies for stereoselective synthesis, methodologies for enantiomeric separation and analysis, and the underlying principles that govern these techniques. Our focus is on providing field-proven insights and robust protocols to empower researchers in the synthesis and characterization of enantiomerically pure forms of this valuable compound.
Molecular Structure and Stereochemical Significance
The core of (1-Cyclopropylpyrrolidin-3-yl)methanol's chemical identity lies in its stereochemistry. The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, as it is bonded to four different groups: a hydrogen atom, a hydroxylmethyl group (-CH₂OH), the nitrogen-containing portion of the ring (C2-N-C5), and the C4 carbon of the ring. This arrangement results in the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers.
The distinct spatial arrangement of these enantiomers dictates how they interact with chiral biological systems, such as enzymes and receptors.[2] Consequently, isolating and studying the individual enantiomers is a critical step in drug discovery and development to identify the eutomer (the more active enantiomer) and understand the complete pharmacological profile of the compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1017476-51-5 | |
| Molecular Formula | C₈H₁₅NO | [1][4] |
| Molecular Weight | 141.21 g/mol | |
| Monoisotopic Mass | 141.11537 Da | [4] |
| Predicted XlogP | 0.5 | [4] |
Synthesis Strategies: Achieving Enantiopurity
The synthesis of enantiomerically pure pyrrolidine derivatives is a well-established field in organic chemistry.[5][6] Broadly, two pathways are employed: asymmetric synthesis to directly yield the desired enantiomer, or racemic synthesis followed by chiral resolution.
Racemic Synthesis
A common and straightforward approach to synthesize the racemic mixture involves the reduction of a corresponding ketone precursor, (1-cyclopropylpyrrolidin-3-one).
-
Methodology: The reduction of the ketone can be achieved using standard reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[1] This method is high-yielding and uses readily available reagents, but it invariably produces a 1:1 mixture of the (R)- and (S)-enantiomers, necessitating a subsequent resolution step.
Enantioselective Synthesis
Directly synthesizing a single enantiomer offers a more elegant and efficient route, avoiding the loss of 50% of the material inherent in classical resolution.
-
Asymmetric Reduction: The ketone precursor can be reduced using a chiral reducing agent or a standard reducing agent in the presence of a chiral catalyst. Catalytic systems employing chiral ligands with metals like Ruthenium or Rhodium are highly effective for the asymmetric reduction of ketones to chiral alcohols.
-
Chiral Pool Synthesis: Another powerful strategy involves starting from an enantiomerically pure precursor, such as L-proline or D-proline.[7] These methods leverage the existing stereocenter of the starting material to construct the desired pyrrolidine ring with a defined stereochemistry.[7]
-
1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for constructing highly substituted, enantiomerically enriched pyrrolidine rings.[8] This approach allows for the creation of multiple stereocenters with high levels of control.
Enantiomeric Separation and Analysis: The Central Role of Chiral HPLC
For both quality control of asymmetric syntheses and for the separation of racemates, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique.[9][10] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times and thus, separation.[11]
While specific, validated methods for (1-Cyclopropylpyrrolidin-3-yl)methanol are not extensively published, a robust method development strategy can be designed based on established principles and data from structurally similar compounds, such as (1-Methylpyrrolidin-3-YL)methanol.[12]
Rationale for CSP and Mobile Phase Selection
The molecular features of (1-Cyclopropylpyrrolidin-3-yl)methanol—a basic tertiary amine and a polar primary alcohol—are key to selecting an appropriate analytical system.[12]
-
CSP Choice: Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are highly versatile and often the first choice for screening.[12] Their chiral grooves and carbamate linkages provide sites for hydrogen bonding, dipole-dipole interactions, and steric repulsion, which are essential for chiral recognition of polar molecules.
-
Mobile Phase Choice:
-
Normal Phase (NP): A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Ethanol or Isopropanol) is a standard starting point. For basic analytes like this one, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) is critical. The DEA acts as a competitor for highly acidic sites on the silica surface, preventing peak tailing and improving chromatographic efficiency.[12]
-
Polar Organic Mode: Using a single polar solvent like methanol or acetonitrile can also be effective and often leads to shorter analysis times.[13]
-
Protocol: Chiral HPLC Method Development and Enantiomeric Purity Assessment
This protocol outlines a systematic approach to developing a robust chiral separation method.
1. Instrument and Column Setup:
- HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
- Chiral Columns: Screen a minimum of two columns with different selectivities. Recommended starting columns:
- Amylose tris(3,5-dimethylphenylcarbamate) based column.
- Cellulose tris(3,5-dimethylphenylcarbamate) based column.
- Detection: Set UV detector to a low wavelength (e.g., 210-220 nm) where the analyte likely absorbs.
2. Sample and Mobile Phase Preparation:
- Sample: Prepare a ~1 mg/mL solution of the racemic (1-Cyclopropylpyrrolidin-3-yl)methanol in the initial mobile phase to be tested.
- Mobile Phases (Screening):
- MP A (Normal Phase): n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
- MP B (Polar Organic): Methanol / Acetonitrile (50:50, v/v)
3. Screening and Optimization:
- Step 1 (Initial Screen): Inject the racemic sample onto each column with each mobile phase at a flow rate of 0.5 - 1.0 mL/min.
- Step 2 (Evaluation): Analyze the chromatograms. Look for any sign of peak splitting or separation. The goal is to find a condition that provides at least partial resolution (Rs > 0.8).
- Step 3 (Optimization): Once a promising condition (Column + Mobile Phase) is identified, optimize the separation by:
- Adjusting Solvent Ratio: Fine-tune the ratio of Hexane/Alcohol. Increasing the alcohol content generally decreases retention time.
- Changing Alcohol Modifier: If using Hexane/Ethanol, try Hexane/Isopropanol, as this can significantly alter selectivity.
- Flow Rate: Decrease the flow rate to improve resolution, or increase it to shorten run time.
- Temperature: Adjusting column temperature can sometimes improve peak shape and resolution.
4. Enantiomeric Excess (e.e.) Calculation:
- Once baseline resolution (Rs ≥ 1.5) is achieved, integrate the peak areas of the two enantiomers.
- Calculate the e.e. using the formula:
- e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
- Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Table 2: Proposed Starting Conditions for Chiral HPLC Method Development
| Parameter | Method 1 (Normal Phase) | Method 2 (Polar Organic) | Rationale / Notes |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Screening different polysaccharide backbones is a best practice. |
| Particle Size (µm) | 3 or 5 | 3 or 5 | Standard particle sizes for analytical HPLC. |
| Column Dimensions (mm) | 250 x 4.6 | 250 x 4.6 | Standard analytical column dimensions. |
| Mobile Phase | n-Hexane/Ethanol/DEA (80:20:0.1) | Methanol/Acetonitrile (50:50) | DEA is critical in NP for good peak shape of amines.[12] Polar organic mode can offer different selectivity and faster runs.[13] |
| Flow Rate (mL/min) | 0.5 - 1.0 | 0.5 - 1.0 | Typical flow rates for 4.6 mm ID columns. |
| Detection | UV at 210 nm | UV at 210 nm | Low UV wavelength is suitable for analytes lacking a strong chromophore. |
Conclusion
The stereochemistry of (1-Cyclopropylpyrrolidin-3-yl)methanol is a defining feature that profoundly influences its potential as a pharmaceutical building block. A thorough understanding of its single chiral center, coupled with robust strategies for enantioselective synthesis and resolution, is paramount for any research or development program. The analytical keystone for this work is chiral HPLC, and by employing a systematic method development approach as outlined in this guide, researchers can reliably separate, quantify, and characterize the (R)- and (S)-enantiomers. This capability is not merely an analytical exercise; it is a fundamental requirement for advancing chiral molecules from discovery to clinical application, ensuring that the final active pharmaceutical ingredient possesses the optimal safety and efficacy profile.
References
-
PubChemLite. (n.d.). (1-cyclopropylpyrrolidin-3-yl)methanol (C8H15NO). Retrieved from PubChemLite website. [Link]
-
Poon, G. K. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC - PubMed Central. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from MDPI website. [Link]
-
MDPI. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from MDPI website. [Link]
- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
-
TÜBİTAK Academic Journals. (2004, January 1). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Retrieved from TÜBİTAK Academic Journals website. [Link]
-
White Rose Research Online. (2025, December 19). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. Retrieved from White Rose Research Online website. [Link]
-
MDPI. (2021, June 3). Chemical Profiling, Pharmacological Insights and In Silico Studies of Methanol Seed Extract of Sterculia foetida. Retrieved from MDPI website. [Link]
-
Chemical Communications (RSC Publishing). (2024). Enantioselective synthesis of 3-(N-indolyl)quinolines containing axial and central chiralities. Retrieved from RSC Publishing website. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Retrieved from RSC Publishing website. [Link]
-
National Institutes of Health (NIH). (n.d.). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Retrieved from NIH website. [Link]
-
National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from NIH website. [Link]
-
PubMed. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from PubMed website. [Link]
-
Organic Syntheses. (2014, June 27). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Retrieved from Organic Syntheses website. [Link]
-
IAPC-OBP. (n.d.). chiral separation for enantiomeric determination in the pharmaceutical industry. Retrieved from IAPC-OBP website. [Link]
-
ResearchGate. (2025, August 6). A highly atom economic, chemo-, regio- and stereoselective synthesis, and discovery of spiro-pyrido-pyrrolizines and pyrrolidines as antimycobacterial agents. Retrieved from ResearchGate website. [Link]
-
ResearchGate. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from ResearchGate website. [Link]
-
ResearchGate. (2023, July 14). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved from ResearchGate website. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from VTechWorks website. [Link]
Sources
- 1. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]
- 2. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. PubChemLite - (1-cyclopropylpyrrolidin-3-yl)methanol (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 8. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. iapc-obp.com [iapc-obp.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of (1-Cyclopropylpyrrolidin-3-yl)methanol: A Technical Guide for Researchers
Introduction: Unraveling a Niche Scaffold in Drug Discovery
To the dedicated researcher, scientist, and drug development professional, the exploration of novel chemical scaffolds is paramount to innovation. This guide delves into the technical landscape of (1-Cyclopropylpyrrolidin-3-yl)methanol, a heterocyclic compound with potential as a valuable building block in medicinal chemistry. A critical initial observation is the apparent scarcity of this specific isomer in commercial inventories and the scientific literature, distinguishing it from its close structural relatives. This guide will therefore address this ambiguity, provide a scientifically sound, proposed synthetic pathway, and explore its potential applications by drawing logical parallels with analogous structures.
The pyrrolidine ring is a well-established scaffold in a multitude of biologically active compounds, prized for its ability to introduce three-dimensional complexity into molecular design.[1] The addition of a cyclopropyl group is also a known strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a drug candidate.[2][3] The combination of these two moieties in (1-Cyclopropylpyrrolidin-3-yl)methanol presents a unique, yet underexplored, opportunity for the development of novel therapeutics.
Chemical Identity and Isomeric Considerations
A significant challenge in sourcing and utilizing (1-Cyclopropylpyrrolidin-3-yl)methanol is the potential for isomeric confusion. It is crucial to distinguish the target molecule from its close isomers:
-
(1-Cyclopropylpyrrolidin-3-yl)methanol: The cyclopropyl group is attached to the nitrogen at position 1, and the methanol group is at position 3.
-
(3-Cyclopropylpyrrolidin-3-yl)methanol: Both the cyclopropyl and methanol groups are attached to the carbon at position 3.[4]
-
(1-(Cyclopropylmethyl)pyrrolidin-3-yl)methanol: A cyclopropylmethyl group is attached to the nitrogen at position 1.
This guide focuses exclusively on the 1,3-substituted isomer as specified.
Below is a visual representation of the chemical structure of (1-Cyclopropylpyrrolidin-3-yl)methanol.
Caption: Chemical structure of (1-Cyclopropylpyrrolidin-3-yl)methanol.
Commercial Availability and Sourcing
Extensive searches of commercial chemical supplier databases did not yield a readily available source for (1-Cyclopropylpyrrolidin-3-yl)methanol. This suggests that the compound is not a stock item and would likely require custom synthesis. For researchers requiring this specific molecule, engaging with a custom synthesis provider is the most viable path forward.
Table 1: Sourcing Strategy for (1-Cyclopropylpyrrolidin-3-yl)methanol
| Sourcing Method | Recommendation | Key Considerations |
| Commercial Suppliers | Not currently available as a stock chemical. | Monitor supplier catalogs for potential future listings. |
| Custom Synthesis | Recommended approach. | Provide the synthesis service with a detailed synthetic route. |
| Specify required purity, quantity, and analytical data (NMR, HPLC, MS). | ||
| Inquire about lead times and cost.[5][6][7] |
Proposed Synthetic Pathway
Given the absence of a published synthesis for (1-Cyclopropylpyrrolidin-3-yl)methanol, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles. The proposed pathway involves two key steps: N-alkylation of a pyrrolidine precursor followed by the reduction of a carboxylic acid or ester.
A Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for (1-Cyclopropylpyrrolidin-3-yl)methanol.
Step-by-Step Protocol:
Step 1: N-Cyclopropylation of a 3-Pyrrolidinecarboxylic Acid Ester
-
Reactants: 3-Pyrrolidinecarboxylic acid ethyl ester, cyclopropyl bromide, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Procedure: a. To a solution of 3-pyrrolidinecarboxylic acid ethyl ester in the chosen solvent, add the base. b. Add cyclopropyl bromide dropwise to the mixture at room temperature. c. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure. e. Purify the crude product (N-cyclopropyl-3-pyrrolidinecarboxylic acid ethyl ester) by column chromatography.
Step 2: Reduction of the Ester to the Alcohol
-
Reactants: N-cyclopropyl-3-pyrrolidinecarboxylic acid ethyl ester from Step 1, a reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid), and an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Procedure: a. Prepare a solution of the ester in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Slowly add the reducing agent to the cooled solution. d. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS). e. Carefully quench the reaction by the slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH). f. Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). g. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. h. Purify the final product, (1-Cyclopropylpyrrolidin-3-yl)methanol, by column chromatography or distillation.
This proposed synthesis is based on established methods for the N-alkylation of secondary amines and the reduction of esters, making it a reliable starting point for the preparation of the target compound.
Characterization and Quality Control
The identity and purity of the synthesized (1-Cyclopropylpyrrolidin-3-yl)methanol should be confirmed using a suite of analytical techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Information |
| ¹H and ¹³C NMR | Confirmation of the chemical structure, including the presence and connectivity of the cyclopropyl, pyrrolidine, and methanol moieties. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification of any impurities. |
| Infrared (IR) Spectroscopy | Identification of key functional groups, such as the O-H stretch of the alcohol and C-N stretch of the amine. |
A Workflow for Quality Control:
Caption: A typical workflow for the quality control of synthesized (1-Cyclopropylpyrrolidin-3-yl)methanol.
Potential Applications in Drug Discovery
While there is no specific literature on the biological activity of (1-Cyclopropylpyrrolidin-3-yl)methanol, its structural features suggest several potential applications in drug discovery.
-
Scaffold for CNS-Active Agents: The pyrrolidine ring is a common feature in drugs targeting the central nervous system. The lipophilic cyclopropyl group may enhance blood-brain barrier penetration.
-
Building Block for Enzyme Inhibitors: The hydroxyl group provides a handle for further functionalization, allowing for the synthesis of libraries of compounds to be screened against various enzymatic targets.
-
Introduction of Favorable Physicochemical Properties: As previously mentioned, the cyclopropyl group can confer metabolic stability and improved potency.[3]
The diverse biological activities of other cyclopropane derivatives, including antimicrobial, antiviral, and antitumor effects, further support the potential of this scaffold in generating novel therapeutic candidates.[3][8]
Conclusion
(1-Cyclopropylpyrrolidin-3-yl)methanol represents an intriguing yet underexplored building block for medicinal chemistry. The primary hurdle for researchers is its lack of ready commercial availability, necessitating custom synthesis. The proposed synthetic pathway in this guide offers a robust and logical approach to obtaining this compound. By leveraging the known benefits of the pyrrolidine and cyclopropyl moieties, (1-Cyclopropylpyrrolidin-3-yl)methanol holds promise as a scaffold for the development of new drugs targeting a range of therapeutic areas. Further research into its synthesis and biological evaluation is warranted to fully unlock its potential.
References
- CN108516922A - A kind of preparation method of cyclopropyl-carbinol - Google P
- DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google P
-
Process for the manufacture of cyclopropylamine - European Patent Office - EP 0205403 A1. (URL: [Link])
- US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google P
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. (URL: [Link])
-
Process for the manufacture of cyclopropylamine - European Patent Office - EP 0205403 B1. (URL: [Link])
- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google P
-
Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate. (URL: [Link])
-
Pyrrolidine synthesis - Organic Chemistry Portal. (URL: [Link])
- CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google P
-
p-tolyl)-1H-pyrrolo[3,2- c]pyridin - Organic Syntheses. (URL: [Link])
-
(1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem. (URL: [Link])
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - MDPI. (URL: [Link])
- WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google P
-
Custom Synthesis - Prestwick Chemical Libraries. (URL: [Link])
-
Pyrrolizines: natural and synthetic derivatives with diverse biological activities - ScienceDirect. (URL: [Link])
-
Custom Synthesis - EPP Ltd. (URL: [Link])
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]
- 5. Custom Synthesis - Prestwick Chemical Libraries [prestwickchemical.com]
- 6. eppltd.com [eppltd.com]
- 7. Purchase Custom chemical synthesis [nucleosyn.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of (1-Cyclopropylpyrrolidin-3-yl)methanol
Abstract
(1-Cyclopropylpyrrolidin-3-yl)methanol is a heterocyclic compound of increasing interest within medicinal chemistry and drug development, serving as a versatile building block for the synthesis of more complex pharmaceutical agents.[1] Its unique molecular architecture, featuring a cyclopropyl group appended to a pyrrolidine ring with a hydroxymethyl functional group, presents a distinct combination of steric and electronic properties. This guide provides a comprehensive overview of the critical aspects of handling, safety, synthesis, purification, and analytical characterization of (1-Cyclopropylpyrrolidin-3-yl)methanol, tailored for researchers and professionals in the pharmaceutical and chemical industries. Emphasizing a culture of safety and scientific rigor, this document synthesizes established principles with practical, field-proven insights to ensure the responsible and effective use of this valuable chemical intermediate.
Introduction: A Molecule of Growing Significance
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a cyclopropyl group can significantly influence the pharmacological profile of a molecule by introducing conformational rigidity, modulating metabolic stability, and altering binding interactions with biological targets. The hydroxymethyl group provides a convenient handle for further chemical elaboration. Consequently, (1-Cyclopropylpyrrolidin-3-yl)methanol has emerged as a key intermediate in the synthesis of novel therapeutics.[1]
This guide is structured to provide a holistic understanding of (1-Cyclopropylpyrrolidin-3-yl)methanol, from its fundamental properties to its practical application in a laboratory setting. By elucidating the causality behind experimental choices and grounding protocols in established chemical principles, we aim to empower researchers to work with this compound safely and efficiently.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The following table summarizes the key properties of (1-Cyclopropylpyrrolidin-3-yl)methanol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | Inferred from formula |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
| Boiling Point | Not explicitly reported; likely > 200 °C | Inferred from similar compounds |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |
| pKa (of the amine) | Estimated to be in the range of 9-11 | Inferred from tertiary amine structure |
Safety and Handling: A Proactive Approach
Due to the absence of a specific Safety Data Sheet (SDS) for (1-Cyclopropylpyrrolidin-3-yl)methanol, the following safety guidelines are based on the known hazards of structurally similar compounds, including methanol, cyclopropylamine, and other N-substituted pyrrolidine derivatives. A thorough risk assessment should be conducted before any handling of this compound.
Hazard Assessment (Inferred)
Based on its structural motifs, (1-Cyclopropylpyrrolidin-3-yl)methanol is anticipated to possess the following hazards:
-
Flammability: The presence of the cyclopropyl and alkyl groups suggests that the compound may be a flammable liquid. Vapors may form explosive mixtures with air.
-
Toxicity: The compound contains a tertiary amine and an alcohol, which can be toxic if swallowed, inhaled, or absorbed through the skin.
-
Corrosivity/Irritation: Amines are known to be skin and eye irritants, and in some cases, corrosive. The compound may cause severe skin burns and eye damage.
-
Respiratory Irritation: Vapors may cause respiratory tract irritation.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling (1-Cyclopropylpyrrolidin-3-yl)methanol to minimize exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes of the potentially corrosive/irritant liquid. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Provides a barrier against skin absorption of the potentially toxic and corrosive compound. |
| Body Protection | A flame-retardant lab coat. Chemical-resistant apron for larger quantities. | Protects skin and clothing from splashes and potential ignition. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of potentially toxic and irritant vapors. |
Handling and Storage
Safe handling and storage practices are paramount to preventing accidents and ensuring the integrity of the compound.
-
Ventilation: All handling of (1-Cyclopropylpyrrolidin-3-yl)methanol should be performed in a well-ventilated chemical fume hood.[2]
-
Inert Atmosphere: For reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Storage: The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It should be stored separately from oxidizing agents and strong acids.
-
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the material to enter drains or waterways.
Disposal
Waste containing (1-Cyclopropylpyrrolidin-3-yl)methanol should be treated as hazardous waste.
-
Waste Containers: Use designated, properly labeled containers for liquid and solid waste.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not pour down the drain.[3]
Synthesis and Purification
While a specific, detailed synthesis protocol for (1-Cyclopropylpyrrolidin-3-yl)methanol is not widely published, a plausible and effective route involves the reduction of a suitable carboxylic acid ester precursor. The following is a generalized protocol based on established chemical transformations.
General Synthesis Pathway
The synthesis can be logically approached via the N-alkylation of a pyrrolidine derivative followed by the reduction of an ester to the primary alcohol.
Caption: A plausible two-step synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol.
Experimental Protocol (Generalized)
Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of Ethyl 1-cyclopropylpyrrolidine-3-carboxylate
-
To a solution of ethyl 3-pyrrolidinecarboxylate in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate) and cyclopropyl bromide.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-cyclopropylpyrrolidine-3-carboxylate. This intermediate may be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Reduction to (1-Cyclopropylpyrrolidin-3-yl)methanol
-
Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. This procedure must be carried out under strictly anhydrous conditions and an inert atmosphere.
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude ethyl 1-cyclopropylpyrrolidine-3-carboxylate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the precipitate with THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude (1-Cyclopropylpyrrolidin-3-yl)methanol.
Purification
The crude product can be purified by one of the following methods:
-
Vacuum Distillation: For larger quantities, vacuum distillation can be an effective method for purification.
-
Column Chromatography: For smaller scales or to achieve high purity, column chromatography on silica gel is recommended. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is a good starting point for elution.
Analytical Characterization
Confirming the identity and purity of the synthesized (1-Cyclopropylpyrrolidin-3-yl)methanol is a critical step. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0-1 ppm), the pyrrolidine ring protons, and the methylene protons of the hydroxymethyl group. The integration of these signals should be consistent with the structure.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic shifts for the cyclopropyl carbons, the pyrrolidine carbons, and the hydroxymethyl carbon.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can be used to determine the molecular weight of the compound. The expected molecular ion peak ([M+H]⁺) would be at m/z 142.12.
Infrared (IR) Spectroscopy
-
The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. C-H and C-N stretching vibrations will also be present.
Conclusion
(1-Cyclopropylpyrrolidin-3-yl)methanol is a valuable building block with significant potential in drug discovery. This guide has provided a comprehensive framework for its safe handling, synthesis, purification, and analysis. By adhering to the principles of chemical safety, employing robust experimental techniques, and maintaining a high standard of scientific integrity, researchers can confidently and responsibly utilize this compound to advance their research and development goals. It is imperative to always consult the most current safety information and conduct a thorough risk assessment before commencing any work with this or any other chemical.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
- Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
-
PubChem. (n.d.). Tertiary amines (OR) alkylamines, (corrosive liquid). Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
Sources
Methodological & Application
The Cyclopropylpyrrolidine Motif: Application Notes for the Versatile Building Block (1-Cyclopropylpyrrolidin-3-yl)methanol
Introduction: The Strategic Value of the Cyclopropyl Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the structural motifs that have gained significant traction, the cyclopropyl group stands out for its unique combination of rigidity and electronic character.[1][2] When incorporated into a pyrrolidine scaffold, a prevalent core in numerous bioactive molecules, it offers a powerful tool for navigating the complexities of drug design.[3] The cyclopropyl moiety, with its strained three-membered ring, imparts a conformational rigidity that can reduce the entropic penalty of binding to a biological target.[1] Furthermore, the unique hybridization of its carbon-carbon bonds gives it electronic properties that can modulate a molecule's pKa and metabolic stability, often by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][4]
This guide focuses on (1-Cyclopropylpyrrolidin-3-yl)methanol , a bifunctional building block that serves as a versatile starting point for the synthesis of a diverse array of complex molecules. Its structure combines the beneficial cyclopropylpyrrolidine core with a reactive primary alcohol, providing a handle for a variety of chemical transformations. This document will provide detailed protocols for two key applications of this building block: O-alkylation via the Williamson ether synthesis and N-functionalization of a related scaffold via reductive amination, illustrating its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties of (1-Cyclopropylpyrrolidin-3-yl)methanol
A foundational understanding of a building block's properties is critical for its effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | PubChem |
| Molecular Weight | 141.21 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | Commercial Suppliers |
| Boiling Point | Approx. 235 °C (predicted) | --- |
| LogP | 0.5 (predicted) | PubChem |
Application I: Synthesis of Ether Derivatives via Williamson Ether Synthesis
The primary alcohol of (1-Cyclopropylpyrrolidin-3-yl)methanol is a prime site for elaboration, and the Williamson ether synthesis is a robust and widely employed method for forming ether linkages.[5] This reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the alcohol, displaces a leaving group on an electrophile.[5] This approach is particularly effective when using primary alkyl halides to minimize competing elimination reactions.
Rationale and Mechanistic Insight
The protocol below describes the synthesis of a benzyl ether derivative. Benzyl ethers are common in medicinal chemistry as they can introduce a key aromatic moiety and can also serve as a protecting group that is cleavable under various conditions. The reaction is initiated by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the benzyl bromide, displacing the bromide ion and forming the desired ether. The choice of an aprotic polar solvent like Tetrahydrofuran (THF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide.
Caption: Williamson Ether Synthesis Workflow
Detailed Experimental Protocol: Synthesis of 1-Cyclopropyl-3-((4-fluorobenzyloxy)methyl)pyrrolidine
Materials:
-
(1-Cyclopropylpyrrolidin-3-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Fluorobenzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of inert gas. Add anhydrous THF to the flask.
-
Formation of Alkoxide: Cool the THF suspension of NaH to 0 °C in an ice bath. Slowly add a solution of (1-Cyclopropylpyrrolidin-3-yl)methanol (1.0 equivalent) in anhydrous THF dropwise to the suspension. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add a solution of 4-fluorobenzyl bromide (1.1 equivalents) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ether product.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol. |
| Solvent | Anhydrous THF | Aprotic polar solvent that solubilizes the reactants and does not interfere with the alkoxide. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation; reaction then proceeds efficiently at room temperature. |
| Stoichiometry | Slight excess of NaH and electrophile | Ensures complete formation of the alkoxide and drives the reaction to completion. |
Application II: Synthesis of N-Substituted Derivatives via Reductive Amination
(1-Cyclopropylpyrrolidin-3-yl)methanol itself has a tertiary amine. However, a closely related and synthetically accessible precursor, a secondary amine such as (pyrrolidin-3-yl)methanol (where the N-cyclopropyl group is replaced by H), can be functionalized on the nitrogen atom. A key transformation for this is reductive amination. This powerful reaction forms a C-N bond by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. This method is central to the synthesis of many pharmaceutical agents, including the LSD1 inhibitor GSK2879552, which features a cyclopropylamine moiety.[6][7]
Rationale and Mechanistic Insight
The reductive amination process involves two key steps: the formation of an iminium ion intermediate followed by its reduction.[8] First, the secondary amine attacks the carbonyl carbon of the aldehyde, leading to a carbinolamine intermediate. This intermediate then dehydrates to form a transient iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the final tertiary amine product. STAB is often the reagent of choice as it is less reactive than sodium borohydride and selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.
Caption: Reductive Amination Workflow
Detailed Experimental Protocol: Synthesis of a Key Intermediate for an LSD1 Inhibitor Analog
This protocol describes the reductive amination of a cyclopropylamine precursor with a heteroaromatic aldehyde, a common strategy in the synthesis of enzyme inhibitors.
Materials:
-
trans-2-Phenylcyclopropan-1-amine (as a representative cyclopropylamine precursor)
-
4-(piperazin-1-yl)benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the cyclopropylamine precursor (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in dichloromethane.
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Progression: Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the desired N-substituted product.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective reducing agent for iminium ions, minimizing aldehyde reduction. |
| Solvent | Dichloromethane (DCM) | A common aprotic solvent that is effective for this transformation. |
| Catalyst | Acetic Acid (optional) | Can accelerate the formation of the iminium ion intermediate. |
| Work-up | Aqueous NaHCO₃ | Neutralizes any remaining acid and quenches the excess reducing agent. |
Conclusion
(1-Cyclopropylpyrrolidin-3-yl)methanol and its related derivatives are powerful and versatile building blocks in medicinal chemistry. The strategic incorporation of the cyclopropylpyrrolidine motif can significantly enhance the pharmacological profile of drug candidates. The protocols detailed in this guide for O-alkylation and N-functionalization provide a practical framework for researchers to leverage the unique properties of this scaffold. By understanding the underlying chemical principles and carefully controlling reaction conditions, scientists can efficiently synthesize novel and complex molecules with the potential for therapeutic applications.
References
- Heydari, A., Khaksar, S., Akbari, J., & Tajbakhsh, M. (2007). Direct Reductive Amination and Selective 1,2-Reduction of α,β-Unsaturated Aldehydes and Ketones by NaBH4 Using H3PW12O40 as Catalyst. Tetrahedron Letters, 48(33), 5875-5878.
- Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220.
- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8466.
- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2021). 18.2: Preparing Ethers.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
- Master Organic Chemistry. (2014).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Chemistry Portal.
- ResearchGate. (2019).
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023).
- Process for the manufacture of cyclopropylamine. (1986).
- Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives. (2019).
- Method of preparing pyrrolidone acetate. (2016).
- The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (2001).
- Novel prostaglandin analogues and process for making same. (1982).
- Cyclopropylamines as LSD1 inhibitors. (2014).
- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2008). Journal of the Iranian Chemical Society, 5(2), 265-271.
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). Beilstein Journal of Organic Chemistry, 7, 1003–1006.
- Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (2021). RSC Advances, 11(52), 32961-32965.
- CYCLOPROPYLAMINE.
- Synthesis of Essential Drugs. (2006). Elsevier.
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Asymmetric Synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol: A Guide for Medicinal Chemists
Introduction: The Value of Chiral 3-Hydroxypyrrolidines in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its non-planar, saturated structure provides an excellent framework for exploring three-dimensional chemical space, a critical aspect in modern drug design.[1] Among the various substituted pyrrolidines, chiral 3-hydroxypyrrolidine derivatives are of particular interest. The hydroxyl group offers a versatile handle for further functionalization or can act as a key hydrogen bond donor, interacting with biological targets. When combined with an N-cyclopropyl group—a common motif known to enhance metabolic stability and potency—the resulting molecule, (1-Cyclopropylpyrrolidin-3-yl)methanol, becomes a highly valuable chiral building block for the synthesis of novel therapeutics.[2]
This technical guide provides a comprehensive overview of the asymmetric synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol, focusing on practical, scalable, and highly stereoselective methods. We will delve into the underlying principles of the synthetic strategy, provide detailed, step-by-step protocols, and discuss the application of this chiral building block in the context of modern drug discovery.
Retrosynthetic Strategy: A Two-Step Approach to Chirality
The most direct and reliable strategy for the asymmetric synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol involves the enantioselective reduction of a prochiral ketone precursor. This two-step approach is outlined below:
Caption: Retrosynthetic analysis of (1-Cyclopropylpyrrolidin-3-yl)methanol.
This strategy hinges on two key transformations:
-
Synthesis of the Ketone Precursor: The formation of the pyrrolidinone ring.
-
Enantioselective Ketone Reduction: The introduction of the chiral center via a stereoselective reduction.
The Corey-Bakshi-Shibata (CBS) reduction is a preeminent method for the enantioselective reduction of ketones, known for its high fidelity, predictability, and operational simplicity. This will be the focus of our detailed protocol.
Experimental Protocols
Part 1: Synthesis of the Precursor, 1-Cyclopropylpyrrolidin-3-one
The synthesis of the N-cyclopropyl substituted pyrrolidinone can be achieved through a multi-component reaction followed by cyclization and decarboxylation.
Workflow for 1-Cyclopropylpyrrolidin-3-one Synthesis
Caption: Workflow for the synthesis of the ketone precursor.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine diethyl 1,3-acetonedicarboxylate (1.0 eq), acetaldehyde (1.1 eq), and cyclopropylamine (1.1 eq) in ethanol.
-
Initial Reaction: Stir the mixture at room temperature for 24 hours.
-
Cyclization and Decarboxylation: Add concentrated hydrochloric acid (2.0 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide until the pH is >10.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 1-cyclopropylpyrrolidin-3-one as a colorless oil.
Part 2: Asymmetric Synthesis of (S)-(1-Cyclopropylpyrrolidin-3-yl)methanol via CBS Reduction
This protocol utilizes the (R)-CBS-oxazaborolidine catalyst to produce the (S)-alcohol. The corresponding (R)-alcohol can be synthesized by using the (S)-CBS catalyst.
Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction
Caption: Simplified mechanism of the CBS reduction.
Detailed Protocol:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 0.6 eq) dropwise. Stir the mixture at 0°C for 15 minutes.
-
Ketone Addition: In a separate flask, dissolve 1-cyclopropylpyrrolidin-3-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst-borane complex at 0°C over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 M HCl and stir for 30 minutes. Then, basify with 2 M NaOH until pH > 10.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (S)-(1-Cyclopropylpyrrolidin-3-yl)methanol.
Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | |
| Enantiomeric Excess (e.e.) | >95% | |
| Chiral HPLC Conditions | Chiralcel OD-H or similar | [1] |
Application Notes: The Role in Medicinal Chemistry
1. The N-Cyclopropyl Moiety in Drug Design:
The cyclopropyl group is often used as a "bioisostere" for larger alkyl groups or unsaturated functionalities. Its introduction can lead to:
-
Increased Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a more favorable conformation for binding to its biological target.
-
Enhanced Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to other alkyl groups.
-
Modulated Physicochemical Properties: It can influence lipophilicity and aqueous solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
2. The Chiral 3-Hydroxypyrrolidine Scaffold in Approved Drugs:
The 3-hydroxypyrrolidine scaffold is a key component in a number of successful drugs, where the stereochemistry at the hydroxyl-bearing carbon is crucial for activity. Examples include:
-
Darifenacin: A muscarinic M3 receptor antagonist used to treat overactive bladder.
-
Solifenacin: Another M3 antagonist for overactive bladder, highlighting the prevalence of this scaffold in targeting this receptor class.
-
Besifloxacin: A fluoroquinolone antibiotic where the pyrrolidine substituent influences its antibacterial spectrum and safety profile.
The enantiomerically pure (1-Cyclopropylpyrrolidin-3-yl)methanol, therefore, represents a valuable and versatile starting material for the synthesis of novel drug candidates targeting a wide range of diseases, from neurological disorders to infectious diseases and beyond. Its use allows for the rapid and controlled introduction of two key pharmacophoric elements, making it an attractive building block for any medicinal chemistry program.
References
-
Sardella, R., et al. (2024). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. In: Chiral Separations. Methods in Molecular Biology, vol 2791. Humana, New York, NY. Available from: [Link]
-
Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135-141. Available from: [Link]
-
Fustero, S., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(4), 2058-2066. Available from: [Link]
- Google Patents. DE19543087A1 - Process for the preparation of cyclopropylmethanol.
-
de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Organic Syntheses, 81, 1-10. Available from: [Link]
- Google Patents. CN106866635A - A kind of preparation method of 1,1- cyclopropyl dimethanol.
-
Carroll, F. I., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5671-5692. Available from: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Available from: [Link]
-
Nguyen, T. N., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1140-1153. Available from: [Link]
- Google Patents. US5373016A - Process for preparing pyrrolidines.
-
NRO Chemistry. Corey-Bakshi-Shibata Reduction. Available from: [Link]
-
Fantegrossi, W. E., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. European Journal of Medicinal Chemistry, 225, 113778. Available from: [Link]
-
Curia Global. Selected Publications and Patents from 2005–2019. Available from: [Link]
-
Chiralpedia. The Hidden Chirality in Drug Metabolites: A metabolic blind spot. Available from: [Link]
-
Pharma Inventor Inc. Patent & Publications. Available from: [Link]
-
Itsuno, S., et al. (1998). Oxazaborolidines as functional monomers: ketone reduction using polymer-supported Corey, Bakshi, and Shibata catalysts. Journal of the American Chemical Society, 120(33), 8270-8276. Available from: [Link]
-
Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Available from: [Link]
-
ISOMERLAB. Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Available from: [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]
Sources
Catalytic Applications of (1-Cyclopropylpyrrolidin-3-yl)methanol Derivatives
An Application and Protocol Guide
Abstract
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a driving force behind innovation in catalysis. Pyrrolidine derivatives have long been recognized as "privileged" scaffolds, demonstrating broad utility and high efficacy in a multitude of asymmetric transformations.[1] This guide focuses on a specific and highly promising subclass: (1-Cyclopropylpyrrolidin-3-yl)methanol and its derivatives. The incorporation of a cyclopropyl group introduces unique stereoelectronic properties that significantly influence the catalytic environment.[2] This three-membered ring imparts conformational rigidity and possesses unique orbital characteristics, contributing to enhanced potency and metabolic stability when incorporated into drug molecules.[2] These features make cyclopropyl-containing pyrrolidines exemplary candidates for organocatalysis. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights into the application of these powerful catalysts in key synthetic reactions.
Section 1: Foundational Principles & Catalyst Profile
The (1-Cyclopropylpyrrolidin-3-yl)methanol framework is a versatile building block in both medicinal and process chemistry.[3] Its structure, featuring a chiral pyrrolidine ring, a nucleophilic secondary amine (after potential derivatization or in its base form), and a hydroxyl group for further functionalization, makes it an ideal starting point for catalyst design.
Key Structural Advantages:
-
Conformational Rigidity: The cyclopropyl moiety locks the puckering of the pyrrolidine ring, reducing conformational flexibility. This rigidity is crucial for creating a well-defined chiral pocket, which leads to more effective stereochemical communication and higher enantioselectivity in catalytic transformations.
-
Stereoelectronic Influence: The cyclopropane ring's C-C bonds have significant p-character, allowing them to participate in electronic interactions that can stabilize transition states.[2]
-
Tunability: The N-cyclopropyl group provides a fixed steric element, while the C3-methanol offers a convenient handle for modification, allowing for the synthesis of a library of catalysts to screen for optimal performance in a given reaction.
Section 2: Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of C-C bond formation. Pyrrolidine-based organocatalysts, operating via enamine catalysis, have revolutionized this field. (1-Cyclopropylpyrrolidin-3-yl)methanol derivatives are highly effective in this domain.
Mechanistic Rationale
The catalytic cycle is initiated by the formation of an enamine between the pyrrolidine's secondary amine and a ketone donor. This enamine, now a potent nucleophile, attacks the aldehyde acceptor. The catalyst's chiral scaffold, particularly the rigid cyclopropyl group, directs this attack to one of the aldehyde's enantiotopic faces, establishing the product's stereochemistry. Hydrolysis of the resulting iminium ion releases the enantioenriched β-hydroxy ketone product and regenerates the catalyst for the next cycle.
Sources
Application Notes and Protocols: Derivatization of (1-Cyclopropylpyrrolidin-3-yl)methanol for Biological Screening
Introduction: The Strategic Value of the (1-Cyclopropylpyrrolidin-3-yl)methanol Scaffold in Drug Discovery
The (1-cyclopropylpyrrolidin-3-yl)methanol scaffold is a valuable building block in medicinal chemistry, offering a unique combination of structural features that can impart desirable pharmacological properties.[1] The pyrrolidine ring, a common motif in many biologically active compounds, provides a rigid framework that can orient substituents in a defined three-dimensional space, facilitating precise interactions with biological targets.[2] The cyclopropyl group introduces conformational rigidity and can positively influence metabolic stability and membrane permeability. This strategic combination has led to the exploration of cyclopropylpyrrolidine derivatives for a range of therapeutic targets.[3]
This technical guide provides a comprehensive overview of the derivatization of (1-cyclopropylpyrrolidin-3-yl)methanol to generate a diverse chemical library for biological screening. We will delve into the rationale behind various derivatization strategies, provide detailed, field-proven protocols, and discuss the subsequent steps of library purification and high-throughput screening.
Core Derivatization Strategies: Expanding Chemical Diversity
The primary alcohol of (1-cyclopropylpyrrolidin-3-yl)methanol serves as a versatile handle for a variety of chemical transformations. The choice of derivatization strategy should be guided by the therapeutic target and the desired physicochemical properties of the final compounds. Here, we focus on three key reactions: esterification, carbamoylation, and etherification.
Esterification: Modulating Polarity and Exploring Prodrug Strategies
Esterification is a fundamental transformation that allows for the introduction of a wide array of functional groups, thereby modulating the polarity, solubility, and potential for hydrolysis of the parent molecule. Ester derivatives can also serve as prodrugs, designed to release the active parent alcohol in vivo.
-
Structure-Activity Relationship (SAR) Exploration: Introducing various acyl groups allows for a systematic exploration of the steric and electronic requirements of the binding pocket of a biological target.
-
Physicochemical Property Tuning: The nature of the ester can be varied to optimize properties such as lipophilicity (LogP), which influences cell permeability and pharmacokinetic profiles.
-
Prodrug Approach: Ester linkages can be designed to be labile to esterases present in the body, leading to the controlled release of the active (1-cyclopropylpyrrolidin-3-yl)methanol.
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve (1-cyclopropylpyrrolidin-3-yl)methanol (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM) (0.1 M).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification:
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Coupling Agent | EDC | Water-soluble urea byproduct simplifies purification. |
| Catalyst | DMAP | Acylates the alcohol, increasing its nucleophilicity. |
| Solvent | Anhydrous DCM | Aprotic solvent that dissolves reactants well. |
| Temperature | 0 °C to RT | Controls the reaction rate and minimizes side reactions. |
Carbamoylation: Introducing Hydrogen Bonding Moieties
Carbamates are important functional groups in medicinal chemistry, often mimicking the amide bond with enhanced metabolic stability.[4][5][6] The carbamate linkage introduces hydrogen bond donor and acceptor capabilities, which can lead to improved binding affinity and selectivity for a target protein.
-
Bioisosteric Replacement: Carbamates can act as bioisosteres of amides and esters, offering a different profile of stability and hydrogen bonding capacity.
-
Enhanced Target Interactions: The N-H and carbonyl groups of the carbamate can form crucial hydrogen bonds with amino acid residues in the active site of a protein.
-
Diverse Substitution: A wide variety of isocyanates or carbamoyl chlorides can be used to introduce a diverse range of substituents on the nitrogen atom.
This protocol describes the synthesis of carbamates via the reaction of (1-cyclopropylpyrrolidin-3-yl)methanol with an isocyanate.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve (1-cyclopropylpyrrolidin-3-yl)methanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Isocyanate Addition: Add the desired isocyanate (1.05 eq.) dropwise to the solution at room temperature.
-
Catalyst (Optional): For less reactive isocyanates, a catalytic amount of dibutyltin dilaurate (DBTDL) (0.01 eq.) can be added.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification:
-
Quench the reaction with a few drops of methanol if excess isocyanate is present.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Reagent | Isocyanate | Readily available with diverse substitution patterns. |
| Solvent | Anhydrous THF | Aprotic solvent that is compatible with isocyanates. |
| Atmosphere | Inert | Isocyanates are sensitive to moisture. |
| Catalyst (Optional) | DBTDL | Increases the rate of reaction for less reactive partners. |
Etherification: Creating Stable, Lipophilic Linkages
Ether linkages are generally more metabolically stable than esters or carbamates. The synthesis of ether derivatives of (1-cyclopropylpyrrolidin-3-yl)methanol can lead to compounds with increased lipophilicity and altered pharmacokinetic profiles.
-
Metabolic Stability: Ethers are resistant to hydrolysis by common metabolic enzymes, potentially leading to a longer duration of action.
-
Lipophilicity Modulation: The introduction of various alkyl or aryl groups via an ether linkage allows for fine-tuning of the compound's lipophilicity.
-
SAR Exploration: Provides a different vector for exploring the chemical space around the core scaffold compared to ester and carbamate linkages.
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[7]
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve (1-cyclopropylpyrrolidin-3-yl)methanol (1.0 eq.) in anhydrous THF (0.2 M). Add a strong base such as sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C.
-
Alkyl Halide Addition: After the evolution of hydrogen gas ceases (typically 30-60 minutes), add the desired alkyl halide (1.1 eq.) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require heating to reflux for less reactive alkyl halides. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base to deprotonate the alcohol. |
| Solvent | Anhydrous THF | Aprotic solvent compatible with the strong base. |
| Atmosphere | Inert | NaH is highly reactive with water and air. |
| Alkyl Halide | Primary or secondary | Tertiary halides will primarily undergo elimination. |
Visualizing the Derivatization Workflow
Caption: Workflow for the derivatization of (1-cyclopropylpyrrolidin-3-yl)methanol.
Purification of the Compound Library
The purification of a combinatorial library, especially one containing basic nitrogen atoms, requires careful consideration to ensure high purity of the final compounds for biological screening. High-throughput purification techniques are often employed to handle the large number of samples.
Recommended Purification Strategy:
-
Initial Work-up: Perform the aqueous work-up as described in the individual protocols to remove the bulk of reagents and water-soluble byproducts.
-
High-Throughput Purification: Utilize preparative reverse-phase HPLC (RP-HPLC) for the purification of the library. This technique is well-suited for separating compounds with varying polarities.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol containing a modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid is typically used. The acidic modifier aids in peak shape for basic compounds.
-
-
Fraction Collection and Analysis: Collect fractions based on UV absorbance and analyze by LC-MS to identify fractions containing the desired product.
-
Salt Removal/Final Formulation: If an acidic modifier was used, it may be necessary to remove the resulting salt. This can be achieved by lyophilization from a solution containing a volatile base (e.g., ammonium hydroxide) or by passing the compound through a short plug of a suitable ion-exchange resin. The purified compounds should be dissolved in a suitable solvent, typically DMSO, at a standard concentration for plating and screening.
Biological Screening Cascade
The newly synthesized library of (1-cyclopropylpyrrolidin-3-yl)methanol derivatives is now ready for biological evaluation. The design of the screening cascade is critical for efficiently identifying promising lead compounds.
Caption: A typical biological screening cascade for a new compound library.
Assay Selection and Design
The choice of biological assay will depend on the intended therapeutic area. Given the structural motifs present in the scaffold, derivatives of (1-cyclopropylpyrrolidin-3-yl)methanol could be screened against a variety of targets, including:
-
G-Protein Coupled Receptors (GPCRs): Many drugs targeting GPCRs contain amine functionalities. Assays measuring second messenger levels (e.g., cAMP, Ca²⁺) or receptor-ligand binding are suitable for HTS.[3]
-
Ion Channels: The pyrrolidine and cyclopropyl groups can influence interactions with ion channels. High-throughput electrophysiology or fluorescence-based ion flux assays can be employed.
-
Enzymes: The scaffold can be decorated to target the active sites of various enzymes. Standard enzymatic assays measuring substrate turnover or product formation are amenable to HTS.
Key Considerations for HTS:
-
Assay Miniaturization: Assays are typically run in 384- or 1536-well plates to conserve compound and reagents.
-
Robustness: The assay should have a good signal-to-background ratio and a Z'-factor > 0.5 to ensure reliability.
-
Automation: The use of liquid handling robotics is essential for high-throughput screening.
Conclusion and Future Directions
The derivatization of (1-cyclopropylpyrrolidin-3-yl)methanol provides a powerful avenue for the discovery of novel therapeutic agents. The synthetic protocols outlined in this guide offer a robust starting point for the generation of a diverse chemical library. Subsequent high-throughput screening, followed by iterative rounds of medicinal chemistry and SAR analysis, can lead to the identification of potent and selective lead compounds for a variety of disease targets. The unique structural and conformational properties of this scaffold make it a compelling starting point for drug discovery campaigns.
References
- Google Patents. (n.d.). EP2626350A1 - Cyclopropane compound.
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
-
National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of O-Aryl Carbamates | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of O-Aryl Carbamates. Retrieved from [Link]
- Google Patents. (n.d.). US20170137378A1 - Production of Pyrrolidine Derivatives.
-
Royal Society of Chemistry. (n.d.). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Retrieved from [Link]
-
PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
Sci-Hub. (n.d.). 1-substituted-ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid .kappa. agonists. Retrieved from [Link]
-
MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
-
ResearchGate. (n.d.). (PDF) Synthesis of Linear O-Aryl Carbamates And S-Thiocarbamates via Benign T3P‒Mediated Condensation of Phenols and Thiols with Amines and Carbon Dioxide. Retrieved from [Link]
- Google Patents. (n.d.). PYROLIDINE DERIVATIVES - IT1045043B.
- Google Patents. (n.d.). US2525584A - Production of pyrrolidine.
-
PubChemLite. (n.d.). (3-cyclopropylpyrrolidin-3-yl)methanol (C8H15NO). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. US20170137378A1 - Production of Pyrrolidine Derivatives - Google Patents [patents.google.com]
Application Note: Protocols for the N-alkylation of (1-Cyclopropylpyrrolidin-3-yl)methanol
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This technical guide provides detailed, validated protocols for the N-alkylation of (1-cyclopropylpyrrolidin-3-yl)methanol, a valuable building block in medicinal chemistry. We present two primary methodologies: the highly reliable reductive amination pathway and the classical direct alkylation with alkyl halides. This document emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and offers robust, step-by-step instructions to empower researchers in pharmaceutical and chemical development to synthesize diverse libraries of tertiary amines with high efficiency and purity.
Introduction: Significance and Strategic Approaches
(1-Cyclopropylpyrrolidin-3-yl)methanol is a key synthetic intermediate whose derivatives are integral to the development of novel therapeutic agents. The tertiary amine motif, which is introduced via N-alkylation, is a common feature in active pharmaceutical ingredients (APIs) that can influence a compound's pharmacological activity, selectivity, and pharmacokinetic properties.
The synthesis of N-alkylated products from this secondary amine can be approached via two main strategies:
-
Reductive Amination: This is often the preferred method due to its high selectivity and broad substrate scope.[1][2] It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.[1][2][3] A significant advantage of this method is the avoidance of over-alkylation, a common side reaction in other methods.[1][2]
-
Direct Alkylation: This classical SN2 approach involves reacting the amine with an alkyl halide in the presence of a base. While straightforward, it can be complicated by the formation of undesired quaternary ammonium salts, as the newly formed tertiary amine can compete with the starting material for the alkylating agent.[4]
This guide will detail the protocol for reductive amination as the primary, recommended method and provide direct alkylation as a viable alternative.
Primary Protocol: N-Alkylation via Reductive Amination
This one-pot procedure is highly efficient for coupling a wide range of aldehydes and ketones to (1-cyclopropylpyrrolidin-3-yl)methanol.
Principle and Mechanistic Overview
The reaction proceeds in two key stages within the same pot. First, the secondary amine attacks the carbonyl carbon of the aldehyde or ketone, and subsequent dehydration forms a transient electrophilic iminium ion. A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB), is then used to deliver a hydride to the iminium carbon, yielding the final tertiary amine product.[2][5][6] STAB is the reagent of choice because it is less reactive towards the starting aldehyde or ketone compared to other hydrides like sodium borohydride, minimizing side reactions.[5][7]
// Reactants
Amine [label=<
(1-Cyclopropylpyrrolidin-3-yl)methanol>];
Carbonyl [label=<
Aldehyde/Ketone>];
// Intermediates
Iminium [label=<
Iminium Ion Intermediate>];
// Product
Product [label=<
N-Alkylated Product>];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges Amine -> inv1 [arrowhead=none]; Carbonyl -> inv1 [arrowhead=none]; inv1 -> Iminium [label=< Condensation (-H₂O) >, fontcolor="#202124"]; Iminium -> inv2 [label=< Reduction [NaBH(OAc)₃] >, fontcolor="#202124"]; inv2 -> Product; } }
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| (1-Cyclopropylpyrrolidin-3-yl)methanol | >95% | Sigma-Aldrich, BLDpharm | Starting material. Ensure it is dry. |
| Aldehyde or Ketone | Reagent Grade | Various | The alkylating partner (e.g., benzaldehyde, acetone). |
| Sodium Triacetoxyborohydride (STAB) | Reagent Grade | Sigma-Aldrich | Mild reducing agent. Moisture sensitive. |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. DCE is preferred.[5] |
| Acetic Acid (Optional) | Glacial | VWR | Catalyst, particularly for less reactive ketones.[5] |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | For aqueous workup to neutralize acid and quench the reaction. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Various | Drying agent for the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography purification. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (1-Cyclopropylpyrrolidin-3-yl)methanol (1.0 eq.).
-
Solvent and Reactant Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the desired aldehyde or ketone (1.1-1.2 eq.). If the carbonyl compound is a ketone, a catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.[5]
-
Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes. Then, add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes. The slight exotherm should be managed to maintain room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup and Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of DCM/Methanol with 1% triethylamine) to afford the pure N-alkylated product. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Alternative Protocol: Direct N-Alkylation with Alkyl Halides
This method is suitable for reactive alkylating agents like benzyl halides or primary alkyl iodides.
Principle and Rationale
This reaction is a standard bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbon of the alkyl halide. A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct, preventing the formation of an unreactive ammonium salt. Hünig's base (N,N-Diisopropylethylamine, DIPEA) is an excellent choice as its steric bulk prevents it from competing as a nucleophile.[8]
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve (1-Cyclopropylpyrrolidin-3-yl)methanol (1.0 eq.) in a polar aprotic solvent such as acetonitrile or THF.
-
Reagent Addition: Add Hünig's base (DIPEA) (2.0 eq.) followed by the alkyl halide (e.g., benzyl bromide) (1.2 eq.).
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 60 °C for 4-24 hours. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.
-
Purification: Redissolve the residue in DCM and wash with water to remove the DIPEA hydrohalide salt. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography as described in section 2.3.8.
Data Presentation and Workflow
Comparative Data for Reductive Amination
The following table provides representative outcomes for the reductive amination protocol with various carbonyl compounds.
| Entry | Carbonyl Compound | Product Structure | Typical Yield (%) |
| 1 | Benzaldehyde | 85-95% | |
| 2 | 4-Fluorobenzaldehyde | 80-90% | |
| 3 | Acetone | 75-85% | |
| 4 | Cyclohexanone | 80-90% |
Yields are based on purified, isolated product and may vary based on reaction scale and specific conditions.
General Experimental Workflow
The overall process from starting materials to the final, validated product follows a systematic and self-validating workflow.
// Node styles start_end [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc [fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes A [label="1. Reagent Preparation\n(Amine, Carbonyl/Halide, Solvent)", class="start_end"]; B [label="2. Reaction Setup\n(Inert Atmosphere, Stirring)", class="process"]; C [label="3. Reagent Addition\n(Base or Reducing Agent)", class="process"]; D [label="4. Reaction Monitoring\n(TLC / LC-MS)", class="qc"]; E [label="5. Aqueous Workup\n(Quench, Extract, Dry)", class="process"]; F [label="6. Purification\n(Column Chromatography)", class="process"]; G [label="7. Characterization\n(NMR, HRMS)", class="qc"]; H [label="Pure N-Alkylated Product", class="start_end", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D; D -> E [label=" Reaction\n Complete"]; E -> F -> G -> H; } }
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive reducing agent (STAB); Poor quality solvent; Low reactivity of ketone. | Use fresh, anhydrous STAB and solvent. For ketones, add catalytic acetic acid and consider gentle heating (40°C). |
| Starting Material Remains | Insufficient equivalents of reagents; Short reaction time. | Use 1.5 eq. of STAB and 1.2 eq. of carbonyl. Allow the reaction to run longer, confirming with TLC. |
| Multiple Products | (Direct Alkylation) Over-alkylation; (Reductive Amination) Impure starting materials. | For direct alkylation, use the amine as the limiting reagent. For reductive amination, ensure purity of amine and aldehyde. |
| Difficult Purification | Co-elution of product and byproducts. | Add 1% triethylamine to the eluent system to prevent peak tailing of amines on silica gel. |
Conclusion
The N-alkylation of (1-cyclopropylpyrrolidin-3-yl)methanol is a critical transformation for generating novel chemical entities in drug discovery. Reductive amination using Sodium Triacetoxyborohydride stands out as the superior method, offering high yields, excellent functional group tolerance, and operational simplicity.[5][6] Direct alkylation serves as a functional alternative for specific substrates. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of target molecules.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines.
-
Chemistry Steps. (n.d.). Reductive Amination.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
-
Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(6), 287-292.
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (1-Cyclopropylpyrrolidin-3-yl)methanol
Introduction: The Strategic Value of the Cyclopropylpyrrolidine Moiety in Drug Discovery
The (1-Cyclopropylpyrrolidin-3-yl)methanol scaffold is a highly valued building block in modern medicinal chemistry. Its rigid, three-dimensional structure, conferred by the cyclopropyl group, allows for precise control over the spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The pyrrolidine ring, a common motif in bioactive molecules, provides a basic nitrogen atom that can be crucial for target engagement and for tuning physicochemical properties such as solubility and pKa. The primary hydroxyl group serves as a versatile synthetic handle for the introduction of a wide array of functional groups, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics. This guide provides detailed protocols for the conversion of (1-Cyclopropylpyrrolidin-3-yl)methanol into key pharmaceutical intermediates, focusing on etherification, esterification, and amination reactions, which are fundamental transformations in drug development. The protocols are designed to be robust and scalable, providing researchers with a reliable foundation for their synthetic endeavors.
I. Synthesis of Aryl Ether Intermediates via Williamson Ether Synthesis
Aryl ether linkages are prevalent in a multitude of pharmaceutical agents, contributing to their metabolic stability and target affinity. The Williamson ether synthesis is a classic and reliable method for the formation of these linkages. In the context of synthesizing intermediates for Janus Kinase (JAK) inhibitors, the hydroxyl group of (1-Cyclopropylpyrrolidin-3-yl)methanol can be readily converted to an alkoxide and subsequently reacted with an activated aryl halide.[1]
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the corresponding alkoxide. Its insolubility in many organic solvents necessitates the use of a polar aprotic solvent like DMF to facilitate the reaction.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point, which allows for a wide range of reaction temperatures, and its ability to solvate both the alkoxide and the aryl halide, thereby increasing the reaction rate.
-
Reaction Temperature: The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate, particularly when less reactive aryl halides are used.
Experimental Protocol: Synthesis of a Pyrrolopyrimidine Ether Intermediate
This protocol details the synthesis of an intermediate analogous to those used in the development of JAK inhibitors.
Reaction Scheme:
Aryl Ether Synthesis Workflow
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of (1-Cyclopropylpyrrolidin-3-yl)methanol (1.0 eq.) in anhydrous DMF (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Add a solution of the substituted pyrrolopyrimidine halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.0 eq.) in anhydrous DMF (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Compound | Molecular Formula | Molecular Weight | Appearance | Purity (HPLC) | ¹H NMR | MS (ESI+) |
| (1-Cyclopropylpyrrolidin-3-yl)methanol | C₈H₁₅NO | 141.21 | Colorless oil | >98% | Conforms to structure | m/z 142.1 [M+H]⁺ |
| Pyrrolopyrimidine Ether Intermediate | C₁₄H₁₈N₄O | 258.32 | White to off-white solid | >95% | Conforms to structure | m/z 259.1 [M+H]⁺ |
II. Esterification via Acyl Chlorides: Accessing Bio-labile Prodrugs and Scaffolds
Esterification of the primary alcohol of (1-Cyclopropylpyrrolidin-3-yl)methanol provides a straightforward route to introduce a variety of functional groups. This transformation is particularly useful for the synthesis of prodrugs, where an ester linkage can be designed to be cleaved in vivo to release the active pharmaceutical ingredient. The reaction with an acyl chloride is a highly efficient method for ester formation.[1][2][3][4]
Causality Behind Experimental Choices:
-
Reagent: Acyl chlorides are highly reactive acylating agents, leading to rapid and often quantitative conversion to the corresponding ester.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to neutralize the hydrochloric acid byproduct, which can otherwise lead to side reactions or degradation of the product.[1]
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the acyl chloride.
Experimental Protocol: Synthesis of a Model Ester Intermediate
Reaction Scheme:
Esterification Workflow
Step-by-Step Procedure:
-
Dissolve (1-Cyclopropylpyrrolidin-3-yl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) (15 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure ester.
| Compound | Molecular Formula | Molecular Weight | Appearance | Purity (HPLC) | ¹H NMR | MS (ESI+) |
| (1-Cyclopropylpyrrolidin-3-yl)methyl benzoate | C₁₅H₁₉NO₂ | 245.32 | Colorless oil | >97% | Conforms to structure | m/z 246.1 [M+H]⁺ |
III. Synthesis of Aminomethyl Intermediates: A Gateway to Diverse Functionality
The conversion of the hydroxymethyl group to an aminomethyl group opens up a vast array of synthetic possibilities for introducing nitrogen-containing heterocycles and other functionalities commonly found in drug molecules. A robust two-step process involving activation of the alcohol as a tosylate followed by nucleophilic substitution with an amine is a reliable method.
Causality Behind Experimental Choices:
-
Activation: Conversion of the primary alcohol to a tosylate creates an excellent leaving group, facilitating subsequent nucleophilic substitution.
-
Nucleophilic Substitution: A wide range of primary and secondary amines can be used as nucleophiles to displace the tosylate and form the desired carbon-nitrogen bond.
Experimental Protocol: Two-Step Synthesis of a Secondary Amine Intermediate
Reaction Scheme:
Two-Step Amination Workflow
Step-by-Step Procedure:
Step 1: Synthesis of (1-Cyclopropylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate (Tosylate)
-
Dissolve (1-Cyclopropylpyrrolidin-3-yl)methanol (1.0 eq.) in pyridine (10 mL) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the crude tosylate, which can often be used in the next step without further purification.
Step 2: Synthesis of the Aminomethyl Intermediate
-
Dissolve the crude tosylate from Step 1 (1.0 eq.) in acetonitrile (15 mL).
-
Add the desired amine (e.g., morpholine, 1.5 eq.) and potassium carbonate (2.0 eq.).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the final product.
| Compound | Molecular Formula | Molecular Weight | Appearance | Purity (HPLC) | ¹H NMR | MS (ESI+) |
| (1-Cyclopropylpyrrolidin-3-yl)methyl tosylate | C₁₅H₂₁NO₃S | 295.40 | White solid | >90% (crude) | Conforms to structure | m/z 296.1 [M+H]⁺ |
| 4-((1-Cyclopropylpyrrolidin-3-yl)methyl)morpholine | C₁₂H₂₂N₂O | 210.32 | Pale yellow oil | >95% | Conforms to structure | m/z 211.2 [M+H]⁺ |
IV. Conclusion and Future Perspectives
The protocols detailed herein provide a robust framework for the synthetic elaboration of (1-Cyclopropylpyrrolidin-3-yl)methanol into a variety of valuable pharmaceutical intermediates. The inherent versatility of this building block, coupled with the reliability of the described transformations, empowers researchers to efficiently access novel chemical entities for drug discovery programs. Future work in this area could focus on the development of stereoselective syntheses to access enantiopure derivatives, further enhancing the utility of this scaffold in the creation of next-generation therapeutics.
References
-
Casimiro-Garcia, A., et al. (2018). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 61(3), 1239-1257. Available at: [Link]
-
Mitchell, D., et al. (2011). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development, 16(1), 70-81. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of cyclopropylmethanol.
- Google Patents. (n.d.). A kind of preparation method of 1,1- cyclopropyl dimethanol.
-
YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol. Available at: [Link]
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]
-
PubMed. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Available at: [Link]
- Google Patents. (n.d.). Cyclopropane compound.
-
Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Available at: [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
-
Sciencemadness.org. (2011). Acyl chloride/ MeOH = esterification?. Available at: [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]
-
Utah Tech University. (n.d.). 12. The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available at: [Link]
-
PubMed Central. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]
- Google Patents. (n.d.). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
PubMed. (n.d.). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Available at: [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available at: [Link]
-
PubMed. (n.d.). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. Available at: [Link]
-
ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]
Sources
- 1. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2626350A1 - Cyclopropane compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ijper.org [ijper.org]
Application of (1-Cyclopropylpyrrolidin-3-yl)methanol in Agrochemical Research: A Technical Guide
Foreword: The Strategic Value of (1-Cyclopropylpyrrolidin-3-yl)methanol in Agrochemical Discovery
In the relentless pursuit of novel and effective agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. (1-Cyclopropylpyrrolidin-3-yl)methanol emerges as a compelling starting point for library synthesis in agrochemical research. This assertion is grounded in the well-documented significance of both the cyclopropyl and the nitrogen-containing heterocyclic moieties in a multitude of commercialized pesticides. Heterocyclic compounds are a cornerstone of the agrochemical industry, with a significant portion of modern fungicides, herbicides, and insecticides incorporating these core structures. The inclusion of a cyclopropyl group is also a recognized strategy for enhancing the metabolic stability and binding affinity of bioactive molecules.
This technical guide provides a comprehensive framework for leveraging (1-Cyclopropylpyrrolidin-3-yl)methanol as a versatile building block for the discovery of new agrochemical entities. We will delve into the rationale behind its selection, propose synthetic derivatization strategies, and provide detailed, field-proven protocols for the systematic screening of its analogs for herbicidal, fungicidal, and insecticidal activities.
I. The Molecular Rationale: Why (1-Cyclopropylpyrrolidin-3-yl)methanol?
The potential of (1-Cyclopropylpyrrolidin-3-yl)methanol as a precursor for novel agrochemicals is not speculative; it is based on the established success of its constituent chemical motifs.
-
The Power of the Pyrrolidine Ring: As a saturated nitrogen-containing heterocycle, the pyrrolidine ring offers a three-dimensional structure that can effectively probe the binding pockets of biological targets. The nitrogen atom can act as a hydrogen bond acceptor or be further functionalized to modulate the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for uptake and translocation in plants and insects.
-
The Cyclopropyl Advantage: The cyclopropyl group is a "bioisostere" of a vinyl group and is often introduced into bioactive molecules to improve their metabolic stability and potency. Its rigid, strained ring system can lead to favorable interactions with target enzymes and receptors. For instance, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have demonstrated significant herbicidal activity[1].
-
The Hydroxymethyl Handle for Derivatization: The primary alcohol functionality of (1-Cyclopropylpyrrolidin-3-yl)methanol is a convenient point for chemical modification. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into esters, ethers, and other functional groups, allowing for the rapid generation of a diverse chemical library for screening.
II. Synthetic Strategies for Library Generation
The derivatization of (1-Cyclopropylpyrrolidin-3-yl)methanol is key to exploring its full potential. The following synthetic workflow outlines a logical approach to creating a library of analogs for biological screening.
Figure 1: Synthetic workflow for the derivatization of (1-Cyclopropylpyrrolidin-3-yl)methanol.
III. Application Protocols for Agrochemical Screening
The following protocols are designed as robust, self-validating systems for the initial screening of a library of (1-Cyclopropylpyrrolidin-3-yl)methanol derivatives.
A. Herbicidal Activity Screening
Rationale: This protocol is adapted from established methods for evaluating pre- and post-emergence herbicidal activity, similar to those used for testing novel cyclopropyl-containing compounds[1][2]. The use of both a monocot and a dicot species provides a broader understanding of the compound's spectrum of activity.
Protocol:
-
Preparation of Test Solutions:
-
Dissolve each test compound in a minimal amount of acetone to create a 10,000 ppm stock solution.
-
Prepare serial dilutions (e.g., 1000, 100, 10 ppm) in a solution of 0.5% (v/v) Tween® 20 in water. Include a vehicle control (0.5% Tween® 20 in water) and a positive control (e.g., a commercial herbicide like glyphosate or isoxaflutole).
-
-
Pre-Emergence Assay:
-
Fill small pots (e.g., 10 cm diameter) with a sandy loam soil.
-
Sow seeds of a monocot (e.g., Echinochloa crus-galli - barnyard grass) and a dicot (e.g., Abutilon theophrasti - velvetleaf) at a depth of 1 cm.
-
Apply 20 mL of each test solution evenly to the soil surface of three replicate pots per treatment.
-
Place the pots in a greenhouse with a 14-hour photoperiod and a temperature of 25°C/20°C (day/night).
-
After 14 days, visually assess the percentage of inhibition of germination and growth compared to the vehicle control.
-
-
Post-Emergence Assay:
-
Sow seeds as in the pre-emergence assay and allow them to grow to the two-leaf stage.
-
Spray the foliage of the seedlings with the test solutions until runoff, ensuring even coverage. Use three replicate pots per treatment.
-
Return the pots to the greenhouse under the same conditions as the pre-emergence assay.
-
After 14 days, visually assess the percentage of growth inhibition and any phytotoxic effects (e.g., chlorosis, necrosis, bleaching) compared to the vehicle control[1].
-
Data Presentation:
| Compound ID | Concentration (ppm) | Pre-Emergence Inhibition (%) - E. crus-galli | Pre-Emergence Inhibition (%) - A. theophrasti | Post-Emergence Inhibition (%) - E. crus-galli | Post-Emergence Inhibition (%) - A. theophrasti |
| Parent | 1000 | ||||
| Derivative 1 | 1000 | ||||
| Derivative 2 | 1000 | ||||
| Positive Control | 100 | ||||
| Vehicle Control | 0 |
B. Fungicidal Activity Screening
Rationale: This in vitro assay is a standard method for determining the fungitoxic potential of new chemical entities. The selection of a broad-spectrum plant pathogenic fungus like Botrytis cinerea allows for the identification of compounds with potentially wide applicability. This protocol is based on methodologies used for evaluating the antifungal properties of novel compounds[3].
Protocol:
-
Preparation of Fungal Cultures:
-
Culture Botrytis cinerea on Potato Dextrose Agar (PDA) plates at 22°C for 7-10 days until well-mycelia ted.
-
-
Preparation of Test Plates:
-
Prepare PDA and autoclave. Allow it to cool to approximately 50°C.
-
Add the test compounds (dissolved in a minimal amount of acetone) to the molten PDA to achieve final concentrations of, for example, 100, 50, and 10 µg/mL. Ensure the final acetone concentration does not exceed 1% (v/v).
-
Pour the amended PDA into sterile Petri dishes (9 cm diameter). Include a vehicle control (PDA with 1% acetone) and a positive control (e.g., a commercial fungicide like carbendazim).
-
-
Inoculation and Incubation:
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture.
-
Place the mycelial plug, mycelium-side down, in the center of each test plate.
-
Seal the plates with parafilm and incubate them at 22°C in the dark.
-
-
Data Collection:
-
Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the vehicle control plates reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.
-
-
Data Presentation:
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| Parent | 100 | |
| Derivative 1 | 100 | |
| Derivative 2 | 100 | |
| Positive Control | 10 | |
| Vehicle Control | 0 |
C. Insecticidal Activity Screening
Rationale: This protocol utilizes a common agricultural pest, the diamondback moth (Plutella xylostella), to assess the insecticidal potential of the synthesized compounds. The leaf-dip bioassay is a standard method for evaluating the contact and ingestion toxicity of test substances[4].
Protocol:
-
Rearing of Insects:
-
Maintain a healthy, multi-generational colony of Plutella xylostella on cabbage or artificial diet under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 light:dark cycle).
-
-
Preparation of Test Solutions:
-
Prepare stock and serial dilutions of the test compounds as described in the herbicidal screening protocol. The positive control could be a commercial insecticide such as emamectin benzoate.
-
-
Leaf-Dip Bioassay:
-
Excise leaf discs (e.g., 5 cm diameter) from fresh, untreated cabbage leaves.
-
Dip each leaf disc into a test solution for 10 seconds with gentle agitation.
-
Allow the leaf discs to air-dry on a wire rack.
-
Place one treated leaf disc into a Petri dish lined with a moist filter paper.
-
Introduce ten 3rd instar larvae of P. xylostella into each Petri dish.
-
Seal the Petri dishes with a ventilated lid and incubate under the same conditions as the insect rearing. Use three replicate dishes per treatment.
-
-
Data Collection:
-
Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the corrected mortality using Abbott's formula if mortality is observed in the vehicle control:
-
Corrected Mortality (%) = [ (Mortality in treatment - Mortality in control) / (100 - Mortality in control) ] x 100
-
-
Data Presentation:
| Compound ID | Concentration (ppm) | Mortality (%) at 48 hours | Corrected Mortality (%) at 48 hours |
| Parent | 400 | ||
| Derivative 1 | 400 | ||
| Derivative 2 | 400 | ||
| Positive Control | 10 | ||
| Vehicle Control | 0 |
IV. Concluding Remarks and Future Directions
(1-Cyclopropylpyrrolidin-3-yl)methanol represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. The strategic combination of a nitrogen-containing heterocycle and a cyclopropyl group provides a strong foundation for the design of new active ingredients. The protocols outlined in this guide offer a systematic and efficient approach to synthesizing and screening a library of derivatives. Promising lead compounds identified through these initial screens will require further optimization of their structure-activity relationships and more extensive toxicological and environmental fate studies. The logical progression from scaffold selection to systematic screening, as detailed herein, provides a robust pathway for the discovery of the next generation of crop protection solutions.
V. References
-
Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020). PubMed. Available at: [Link]
-
Asymmetric preparation of antifungal 1-(4 -chlorophenyl)-1-cyclopropyl methanol and 1-(4 -chlorophenyl)-2-phenylethanol. Study of the detoxification mechanism by Botrytis cinerea. (2011). SciSpace. Available at: [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). ResearchGate. Available at: [Link]
-
Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. (n.d.). ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols for High-Throughput Screening of (1-Cyclopropylpyrrolidin-3-yl)methanol Analogs
Introduction: The Emerging Potential of Cyclopropylpyrrolidine Scaffolds in Drug Discovery
The (1-Cyclopropylpyrrolidin-3-yl)methanol scaffold represents a compelling starting point for medicinal chemistry campaigns. This heterocyclic compound, characterized by a pyrrolidine ring substituted with a cyclopropyl group and a hydroxymethyl moiety, possesses a unique three-dimensional architecture.[1] Such structural complexity can facilitate novel interactions with biological targets, potentially leading to the development of new therapeutics.[1] Analogs of this core structure are of significant interest in drug discovery due to the potential for diverse biological activities.[1]
High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate the activity of a specific biological target.[2][3] This document provides detailed application notes and protocols for the HTS of (1-cyclopropylpyrrolidin-3-yl)methanol analogs against two major classes of drug targets: G-protein coupled receptors (GPCRs) and monoamine oxidase (MAO) enzymes. These protocols are designed to be robust, reproducible, and amenable to automation.
Hypothetical Target Class 1: G-Protein Coupled Receptors (GPCRs)
GPCRs constitute the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[4][5] They are involved in a vast array of physiological processes, making them attractive targets for novel drug discovery.[4] The following protocols describe two distinct HTS assays to identify modulators of a hypothetical GPCR target, "GPCR-X".
Signaling Pathway of a Hypothetical Gq-Coupled GPCR-X
The diagram below illustrates a typical signaling cascade for a Gq-coupled GPCR. Ligand binding to GPCR-X activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that can be detected in HTS assays.
Caption: Hypothetical Gq-coupled GPCR signaling pathway.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) IP-One Assay for GPCR-X Activation
This protocol describes a competitive immunoassay to measure the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, which is more stable and accumulates over time.
Principle: The assay is based on the competition between native IP1 produced by the cells and a stable IP1 analog conjugated to a fluorophore (d2) for binding to a specific anti-IP1 antibody labeled with a long-lifetime europium cryptate (Eu3+). When the Eu3+ and d2 are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. An increase in cellular IP1 production due to GPCR-X activation will displace the d2-labeled IP1, leading to a decrease in the FRET signal.
Materials:
-
HEK293 cells stably expressing GPCR-X
-
(1-Cyclopropylpyrrolidin-3-yl)methanol analog library (10 mM in DMSO)
-
IP-One HTRF® Assay Kit (Cisbio)
-
Assay buffer: 1X HBSS, 20 mM HEPES, pH 7.4
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture HEK293-GPCR-X cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 2,500 cells/µL.
-
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of each analog from the library into the wells of a 384-well plate.
-
For controls, dispense 20 nL of DMSO (negative control) and a known GPCR-X agonist (positive control).
-
-
Cell Dispensing:
-
Dispense 10 µL of the cell suspension (25,000 cells) into each well of the compound-containing plate.
-
-
Incubation:
-
Cover the plate and incubate for 60 minutes at 37°C to allow for IP1 accumulation.
-
-
Lysis and Detection:
-
Add 5 µL of IP1-d2 conjugate solution to each well.
-
Add 5 µL of anti-IP1-Eu3+ cryptate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader with excitation at 320 nm and simultaneous emission at 620 nm (cryptate) and 665 nm (d2).
-
The HTRF® ratio (665 nm / 620 nm) x 10,000 is calculated.
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment
This protocol is designed to detect the interaction between GPCR-X and β-arrestin, a key event in GPCR desensitization and signaling.[6]
Principle: BRET is a proximity-based assay that measures protein-protein interactions.[7][8] In this setup, GPCR-X is fused to a Renilla luciferase (RLuc), the BRET donor, and β-arrestin is fused to a yellow fluorescent protein (YFP), the BRET acceptor.[6] Upon agonist-induced conformational changes in GPCR-X, β-arrestin is recruited, bringing RLuc and YFP into close proximity (<10 nm).[7] When the RLuc substrate, coelenterazine, is added, the energy released from the luciferase is transferred non-radiatively to the YFP, causing it to emit light at its characteristic wavelength.[9]
Materials:
-
HEK293 cells co-expressing GPCR-X-RLuc and YFP-β-arrestin
-
Analog library (10 mM in DMSO)
-
Coelenterazine h (e.g., from Promega)
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
384-well white, clear-bottom plates
-
Luminometer with two emission filters (e.g., 485 nm for RLuc and 530 nm for YFP)
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed HEK293 cells co-expressing the fusion constructs into 384-well plates at a density of 20,000 cells per well and incubate overnight.
-
-
Compound Addition:
-
Remove the culture medium and add 20 µL of assay buffer to each well.
-
Add 50 nL of compounds or controls (DMSO, positive control agonist) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Addition and Reading:
-
Prepare a stock solution of coelenterazine h in assay buffer to a final concentration of 5 µM.
-
Add 5 µL of the coelenterazine h solution to each well.
-
Immediately read the plate using a BRET-compatible luminometer, measuring luminescence at both 485 nm and 530 nm.
-
-
Data Analysis:
-
The BRET ratio is calculated as the emission at 530 nm divided by the emission at 485 nm. An increase in the BRET ratio indicates β-arrestin recruitment.
-
Hypothetical Target Class 2: Monoamine Oxidase B (MAO-B)
Monoamine oxidases are enzymes that catalyze the oxidation of monoamines.[10][11] MAO-B inhibitors are used in the treatment of Parkinson's disease and depression.[12]
Protocol 3: A Homogeneous Fluorescence-Based Assay for MAO-B Inhibition
This protocol describes a continuous, fluorescence-based assay to screen for inhibitors of MAO-B.[13]
Principle: The assay utilizes a non-fluorescent substrate that is converted by MAO-B into a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. Inhibitors of MAO-B will reduce the rate of this reaction.
Materials:
-
Recombinant human MAO-B
-
Analog library (10 mM in DMSO)
-
MAO-B substrate (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer: 50 mM potassium phosphate, pH 7.4
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a working solution of MAO-B in assay buffer.
-
Prepare a detection reagent mix containing Amplex® Red and HRP in assay buffer.
-
-
Compound Plating:
-
Dispense 50 nL of each analog or control (DMSO, known MAO-B inhibitor like selegiline) into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Add 10 µL of the MAO-B working solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the detection reagent mix to each well to start the reaction.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) every 2 minutes for a total of 30 minutes.
-
-
Data Analysis:
-
The rate of reaction (slope of the fluorescence signal over time) is calculated for each well.
-
The percent inhibition for each compound is determined relative to the DMSO and positive controls.
-
HTS Data Analysis and Quality Control
A successful HTS campaign relies on rigorous data analysis and quality control to ensure the identification of true hits.
Workflow for HTS Data Analysis
Caption: A typical workflow for HTS data analysis.
Assay Validation and Performance Metrics
Before initiating a full screen, the assay must be validated to ensure it is robust and reproducible.[14][15][16] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[17][18]
Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
Data Interpretation: A summary of key assay performance metrics and their acceptance criteria is provided in the table below.
| Parameter | Formula | Acceptance Criteria | Reference |
| Z'-Factor | 1 - (3σp + 3σn) / |μp - μn| | > 0.5 for an excellent assay | [19][20] |
| Signal-to-Background (S/B) | μp / μn | > 2 (assay dependent) | N/A |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 20% for controls | [15] |
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[19][20]
Conclusion
The protocols outlined in this document provide a robust framework for the high-throughput screening of (1-Cyclopropylpyrrolidin-3-yl)methanol analogs against GPCR and MAO-B targets. By employing these validated methods and adhering to stringent quality control measures, researchers can efficiently identify and characterize novel bioactive compounds, paving the way for the development of next-generation therapeutics.
References
-
Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology-Cell Physiology. [Link]
-
Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Rock, M. T. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Current Opinion in Structural Biology. [Link]
-
Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Mazzio, E. A., Deiab, S., Park, K., & Soliman, K. F. A. (2013). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of Ethnopharmacology. [Link]
-
AlphaScreen. (n.d.). BMG LABTECH. [Link]
-
Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. (2013). Journal of Visualized Experiments. [Link]
-
Ion Channel Research: Advancing High Throughput Screening Techniques. (2024, June 12). Aurora Biomed. [Link]
-
HTS Assay Validation. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Fluorescence Polarization in GPCR Research. (2025, August 27). Celtarys. [Link]
-
High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. (2012, August 8). Journal of Ethnopharmacology. [Link]
-
In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects. (2021). International Journal of Molecular Sciences. [Link]
-
Current status and future directions of high-throughput ADME screening in drug discovery. (2021). Drug Discovery Today. [Link]
-
Z-factor. (n.d.). In Wikipedia. [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. [Link]
-
High throughput screening technologies for ion channels. (2014). Acta Pharmacologica Sinica. [Link]
-
Introduction - High-Throughput Screening Center. (2007, March). Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. [Link]
-
Ion Channel Assays. (n.d.). Charles River Laboratories. [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2008). Acta Pharmacologica Sinica. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]
-
Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. (2020). MDPI. [Link]
-
High-Throughput GPCR Assay Development. (2021, February 2). Agilent. [Link]
-
(1-Methylpyrrolidin-3-yl)methanol. (n.d.). PubChem. [Link]
-
A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. (2024, November 22). ACS Omega. [Link]
-
Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. (2011). Journal of Visualized Experiments. [Link]
-
Functional assays for screening GPCR targets. (2005). Current Opinion in Biotechnology. [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2008). Acta Pharmacologica Sinica. [Link]
-
HTS Assay Validation. (2012, October 1). PubMed. [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]
-
Advances in ion channel high throughput screening: where are we in 2023? (2023, December 18). Expert Opinion on Drug Discovery. [Link]
-
High-Throughput Screening Assays. (n.d.). Creative Biolabs. [Link]
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... (n.d.). ResearchGate. [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2020). MDPI. [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. [Link]
-
Cost-Efficient Ion Channel High-Throughput Screening. (n.d.). Metrion Biosciences. [Link]
-
Protein interaction techniques | FRET | BRET | AP-MS | TAP-MS | XL-MS. (2020, August 2). YouTube. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2013). Methods in Molecular Biology. [Link]
Sources
- 1. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]
- 2. assaygenie.com [assaygenie.com]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery | MDPI [mdpi.com]
- 4. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 5. agilent.com [agilent.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying Protein Interactions with BRET and NanoLuc® Luciferase [worldwide.promega.com]
- 9. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (1-Cyclopropylpyrrolidin-3-yl)methanol
Introduction: The Strategic Incorporation of the Cyclopropylpyrrolidinyl Moiety in Kinase Inhibitor Design
The landscape of kinase inhibitor development is continually evolving, with a persistent demand for novel molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles. Within this context, the (1-cyclopropylpyrrolidin-3-yl)methanol building block has emerged as a valuable synthon. The inherent three-dimensionality of the pyrrolidine ring, coupled with the rigid cyclopropyl group, offers a unique conformational constraint that can facilitate precise interactions within the ATP-binding pocket of various kinases. The cyclopropyl moiety, in particular, is known to improve metabolic stability and membrane permeability, attributes that are highly desirable in drug candidates. The primary alcohol functionality of (1-cyclopropylpyrrolidin-3-yl)methanol serves as a versatile handle for the introduction of this valuable fragment into a diverse range of heterocyclic cores commonly employed in kinase inhibitor scaffolds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (1-cyclopropylpyrrolidin-3-yl)methanol in the synthesis of a representative Janus Kinase (JAK) inhibitor. The protocols detailed herein are designed to be robust and adaptable, providing a framework for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Target Focus: The Janus Kinase (JAK) Family and the JAK-STAT Signaling Pathway
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[1] The JAK-STAT signaling pathway is a key cascade that transduces extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in immunity, inflammation, and hematopoiesis.[2][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and malignancies, making JAKs attractive therapeutic targets.[4]
The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene expression.[5][6]
Figure 1: Simplified schematic of the JAK-STAT signaling pathway.
Synthetic Strategy: A Modular Approach to JAK Inhibitors
The synthetic approach outlined below is a modular, three-step process designed for the efficient construction of a JAK inhibitor featuring the (1-cyclopropylpyrrolidin-3-yl)methoxy moiety. The synthesis commences with the versatile and commercially available building block, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as the core heterocyclic scaffold.[7][8]
Sources
- 1. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unl.pt [research.unl.pt]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 8. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol
Welcome to the technical support center for the synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this valuable building block. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you navigate the complexities of your synthesis and achieve your desired outcomes with higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (1-Cyclopropylpyrrolidin-3-yl)methanol?
A1: There are three principal strategies for the synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol, each with its own set of advantages and challenges:
-
Direct N-Cyclopropylation of 3-Hydroxypyrrolidine: This is a straightforward approach involving the direct alkylation of the secondary amine of 3-hydroxypyrrolidine with a suitable cyclopropylating agent.
-
Reductive Amination Pathways: This strategy involves the reaction of a pyrrolidine precursor with a cyclopropyl carbonyl compound (or vice versa) followed by reduction of the intermediate imine/enamine.
-
Multi-step Synthesis from Proline Derivatives: For syntheses where stereochemical control is paramount, starting from a chiral pool material like hydroxyproline or proline offers a robust, albeit longer, route.
Q2: Why is the N-cyclopropylation of secondary amines sometimes challenging?
A2: The N-cyclopropylation of secondary amines, including 3-hydroxypyrrolidine, can be challenging due to the inherent strain of the cyclopropyl ring. The sp2-hybridized transition state required for the SN2 reaction can be difficult to achieve with sterically hindered cyclopropyl halides. Furthermore, competing elimination reactions can reduce the yield. Success often hinges on the choice of the cyclopropylating agent and the reaction conditions.
Q3: What are the key analytical techniques for monitoring the synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol?
A3: A combination of analytical techniques is recommended for robust reaction monitoring and product characterization:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of volatile starting materials and the appearance of the product, as well as identifying volatile byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for analyzing less volatile compounds and for accurate mass determination of the product and key intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Crucial for structural elucidation of the final product and any isolated intermediates or byproducts.
Troubleshooting Guide
Route 1: Direct N-Cyclopropylation of 3-Hydroxypyrrolidine
This route is often the first choice due to its directness. However, researchers can encounter several issues.
Problem 1: Low conversion of 3-hydroxypyrrolidine to the desired product.
-
Possible Cause 1: Ineffective Cyclopropylating Agent. Standard cyclopropyl bromide can be unreactive.
-
Solution: Consider using a more reactive cyclopropylating agent such as cyclopropyl iodide or cyclopropyl triflate. Cyclopropyl iodide can be generated in situ from cyclopropyl bromide and a catalytic amount of sodium iodide.
-
-
Possible Cause 2: Inappropriate Base. The choice of base is critical to deprotonate the secondary amine without promoting side reactions.
-
Solution: A moderately strong, non-nucleophilic base is often optimal. Consider using potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Stronger bases like sodium hydride (NaH) may lead to deprotonation of the hydroxyl group and subsequent side reactions.
-
-
Possible Cause 3: Inadequate Reaction Temperature. The reaction may be too slow at room temperature.
-
Solution: Gradually increase the reaction temperature to 50-80 °C and monitor the progress by TLC or GC-MS. Be cautious, as higher temperatures can also promote the formation of byproducts.
-
Problem 2: Formation of multiple unidentified byproducts.
-
Possible Cause 1: O-alkylation. The hydroxyl group of 3-hydroxypyrrolidine can also be alkylated, leading to the formation of a diether byproduct.
-
Solution: Employ a protecting group strategy for the hydroxyl group. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, is a good option as it is stable under the basic conditions of the N-alkylation and can be easily removed later.
-
-
Possible Cause 2: Ring-opening of the cyclopropyl group. Under certain conditions, especially with Lewis acids or high temperatures, the strained cyclopropyl ring can open.
-
Solution: Maintain careful control over the reaction temperature and avoid acidic conditions.
-
Experimental Protocol: N-Cyclopropylation of 3-Hydroxypyrrolidine
-
To a solution of 3-hydroxypyrrolidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., K2CO3, 2.0 eq).
-
Add the cyclopropylating agent (e.g., cyclopropyl bromide, 1.2 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if needed.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Synthesis via Reductive Amination
This route offers versatility, allowing for the formation of the C-N bond under milder conditions than direct alkylation.
Problem 1: The reductive amination stalls, and the imine/enamine intermediate is observed.
-
Possible Cause 1: Ineffective Reducing Agent. The chosen reducing agent may not be potent enough to reduce the intermediate imine or enamine.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is mild and selective. If STAB is not effective, consider the more reactive sodium cyanoboorohydride (NaBH3CN).[1] Note that NaBH3CN is highly toxic and should be handled with appropriate safety precautions.
-
-
Possible Cause 2: Unfavorable pH. The pH of the reaction is crucial for both imine formation and the subsequent reduction.
-
Solution: The optimal pH for reductive amination is typically between 5 and 7. This can be achieved by adding a small amount of acetic acid to the reaction mixture.
-
Problem 2: Low yield due to self-condensation of the carbonyl compound.
-
Possible Cause: The carbonyl compound is susceptible to self-condensation under the reaction conditions.
-
Solution: Add the carbonyl compound slowly to the solution of the amine and the reducing agent. This will keep the concentration of the carbonyl compound low and minimize self-condensation.
-
Experimental Protocol: Reductive Amination
-
Dissolve the amine (e.g., cyclopropylamine, 1.0 eq) and the carbonyl compound (e.g., 1-(tert-butoxycarbonyl)-3-oxopyrrolidine, 1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Reactivity | Selectivity | Comments |
| Sodium Borohydride (NaBH4) | Moderate | Can reduce aldehydes and ketones | May not be effective for all imines. |
| Sodium Cyanoborohydride (NaBH3CN) | High | Selective for imines in the presence of carbonyls | Highly toxic; requires careful handling.[1] |
| Sodium Triacetoxyborohydride (STAB) | Mild | Highly selective for imines | Often the preferred reagent due to its selectivity and lower toxicity. |
Route 3: Synthesis from Proline Derivatives
This approach is particularly useful for producing enantiomerically pure (1-Cyclopropylpyrrolidin-3-yl)methanol, starting from a chiral precursor like (2S,4R)-4-hydroxyproline.
Problem 1: Difficulty in the reduction of the carboxylic acid.
-
Possible Cause: Inappropriate Reducing Agent. Carboxylic acids are generally unreactive towards common reducing agents like sodium borohydride.
-
Solution: A more powerful reducing agent is required. Lithium aluminum hydride (LAH) is effective for the reduction of carboxylic acids to primary alcohols. Alternatively, the carboxylic acid can be converted to an ester, which can then be reduced with LAH or diisobutylaluminium hydride (DIBAL-H).
-
Problem 2: Epimerization at the stereocenters during the synthesis.
-
Possible Cause: Harsh reaction conditions. The use of strong bases or high temperatures can lead to epimerization at the stereocenters of the proline ring.
-
Solution: Employ mild reaction conditions whenever possible. For the N-cyclopropylation step, use a moderate base like potassium carbonate at a controlled temperature.
-
Workflow for Synthesis from (2S,4R)-4-Hydroxyproline
Caption: Multi-step synthesis from a proline derivative.
Purification Strategies
The purification of (1-Cyclopropylpyrrolidin-3-yl)methanol can be challenging due to its high polarity and water solubility.
Troubleshooting Purification
-
Issue: Product is difficult to extract from the aqueous phase.
-
Solution 1: Salting out. Saturate the aqueous layer with a salt such as sodium chloride or potassium carbonate to decrease the polarity of the aqueous phase and drive the product into the organic layer.
-
Solution 2: Continuous liquid-liquid extraction. For highly water-soluble products, continuous liquid-liquid extraction can be an effective method for achieving high recovery.
-
-
Issue: Product co-elutes with starting materials or byproducts during column chromatography.
-
Solution 1: Use a modified mobile phase. Adding a small amount of a volatile amine, such as triethylamine or ammonia, to the mobile phase can help to reduce tailing of the basic product on the silica gel and improve separation.
-
Solution 2: Alternative stationary phase. Consider using a different stationary phase, such as alumina or a C18 reversed-phase silica gel, which may offer different selectivity.
-
References
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]
-
Afanasyev, O. I., Tsygankov, A. A., Usanov, D. L., & Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic letters, 18(22), 5968–5970. [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. National Institutes of Health. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247–44331. [Link]
Sources
Technical Support Center: Purification of (1-Cyclopropylpyrrolidin-3-yl)methanol
Welcome to the technical support center for (1-Cyclopropylpyrrolidin-3-yl)methanol. As a key building block in modern drug discovery, achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final compounds. This guide, structured in a question-and-answer format, is designed by our senior application scientists to provide both foundational knowledge and advanced troubleshooting strategies for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for crude (1-Cyclopropylpyrrolidin-3-yl)methanol?
The optimal purification strategy depends on the scale of your synthesis and the nature of the impurities. Based on the physicochemical properties of (1-Cyclopropylpyrrolidin-3-yl)methanol—specifically its basic nitrogen and polar alcohol group—the following three methods are most effective:
-
Vacuum Distillation: This is the preferred method for large quantities (>20 g) of material that is primarily contaminated with non-volatile impurities or high-boiling solvents. The compound's boiling point must be determined under vacuum to prevent thermal degradation.
-
Flash Column Chromatography: Ideal for smaller scales or when impurities have similar volatilities to the product. The basicity of the pyrrolidine nitrogen requires special consideration to prevent poor separation (streaking).
-
Acid-Base Extraction: This classical liquid-liquid extraction technique is highly effective for removing non-basic organic impurities. It leverages the basicity of the pyrrolidine nitrogen to selectively move the target compound between aqueous and organic phases.
Q2: How can I accurately assess the purity of my (1-Cyclopropylpyrrolidin-3-yl)methanol?
A multi-faceted approach is recommended for robust purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and reveals the presence of proton- or carbon-containing impurities. Integration of the ¹H NMR spectrum can be used for quantitative analysis against a known internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for detecting trace impurities. LC-MS is generally preferred due to the compound's polarity. The mass spectrum confirms the molecular weight of the parent compound and helps identify impurities.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and guiding chromatographic purification.[1]
Q3: What are the optimal storage conditions for purified (1-Cyclopropylpyrrolidin-3-yl)methanol?
Due to the presence of a tertiary amine, the compound can be susceptible to oxidation over time. It is also potentially hygroscopic. For long-term stability, store the purified material under the following conditions:
-
Atmosphere: Under an inert atmosphere (Argon or Nitrogen).
-
Temperature: In a cool, dry place. Refrigeration (2-8 °C) is recommended.[2]
-
Container: In a tightly sealed, amber glass vial to protect from light and moisture.[3]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification process.
Q4: I am purifying by silica gel chromatography, but my product is eluting as a long streak instead of a tight band. Why is this happening and how can I fix it?
Cause: This is a classic problem when purifying basic compounds like amines on standard silica gel. The slightly acidic nature of silica (due to surface silanol groups, Si-OH) leads to strong, non-specific binding with the basic pyrrolidine nitrogen. This causes the product to move slowly and unevenly down the column, resulting in severe tailing or streaking.
Solution: To mitigate this interaction, you must neutralize the acidic sites on the silica gel by modifying your mobile phase.
Step-by-Step Protocol:
-
Prepare a Modified Eluent: Add a small amount of a volatile base to your chosen solvent system (e.g., Dichloromethane/Methanol). The most common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v). Alternatively, a 1-2% solution of 7N ammonia in methanol can be used as the polar co-solvent.
-
Equilibrate the Column: Before loading your sample, flush the column with at least 5 column volumes of the base-modified eluent. This ensures the entire silica bed is neutralized.
-
Load and Elute: Load your crude product (pre-adsorbed onto a small amount of silica for best results) and elute with the base-modified solvent system. You should observe a significant improvement in peak shape on your TLC plates and a more efficient separation on the column.
| Parameter | Standard Conditions | Recommended Conditions for Amines | Rationale |
| Stationary Phase | Silica Gel | Silica Gel | Standard, cost-effective stationary phase. |
| Mobile Phase | Dichloromethane/Methanol | Dichloromethane/Methanol + 0.5-1% Triethylamine | The basic additive neutralizes acidic silanol groups on the silica surface, preventing strong ionic interactions with the amine product. |
| TLC Visualization | UV Light, KMnO₄ stain | UV Light, KMnO₄ stain | The alcohol functional group is readily oxidized by permanganate, appearing as a yellow/brown spot on a purple background. |
Q5: My crude product is a dark, viscous oil, and I suspect non-basic, colored impurities. How can I efficiently remove them?
Cause: Dark colors often indicate the presence of polymeric or high-molecular-weight byproducts, which are typically non-basic. An acid-base extraction is an exceptionally effective method to isolate your basic amine product from these types of neutral or acidic impurities.
Solution: Perform a multi-step liquid-liquid extraction as detailed below.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic (1-Cyclopropylpyrrolidin-3-yl)methanol will react to form its hydrochloride salt, which is soluble in the aqueous layer. Non-basic impurities will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the product.
-
Self-Validation Check: Spot a sample of the organic layer on a TLC plate against a reference of your product to confirm no product remains.
-
-
Remove Neutral Impurities: Discard the organic layer containing the impurities.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated potassium carbonate (K₂CO₃) solution, until the pH is >10.[4] This deprotonates the hydrochloride salt, regenerating the free amine form of your product.
-
Back-Extraction: Extract the now basic aqueous layer with a fresh organic solvent (e.g., DCM or ethyl acetate) 3-4 times. Your purified product will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q6: I attempted to purify my product by recrystallization, but it "oiled out" instead of forming crystals. What should I do?
Cause: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Instead of crystallizing upon cooling, the solute separates as a liquid phase.[5] This is common for compounds with relatively low melting points or when a solvent with too high of a boiling point is used.
Solution: The key is to ensure that the solution becomes saturated at a temperature below the product's melting point.
Troubleshooting Steps:
-
Add More Solvent: Re-heat the mixture to dissolve the oil. While hot, add more solvent to create a less concentrated solution. This may lower the saturation temperature sufficiently for crystals to form upon slow cooling.[5]
-
Switch to a Lower-Boiling Solvent: If adding more solvent fails, select a solvent in which the compound has similar solubility properties but which has a lower boiling point. For a polar molecule like this, solvents like acetonitrile or isopropanol could be suitable alternatives to higher-boiling options.
-
Use a Co-solvent System (Binary Recrystallization): This is often the most effective solution.[6]
-
Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol or ethanol) in which it is very soluble.
-
While the solution is hot, slowly add a "poor" solvent (e.g., diethyl ether or hexanes) in which the compound is insoluble, until you see persistent cloudiness.
-
Add a few drops of the "good" solvent to make the solution clear again.
-
Allow the mixture to cool slowly. The finely-tuned solvent composition should induce crystallization rather than oiling out.
-
Workflow Visualization
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification strategy.
References
- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295970, (1-Methylpyrrolidin-3-yl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). Purification of crude pyrroles.
- Google Patents. (n.d.). Process for the preparation of cyclopropylmethanol.
- Boussof, A. (2025).
-
Anand, P., & Saxena, R. K. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Journal of Industrial Microbiology & Biotechnology, 39(11), 1713–1718. Retrieved from [Link]
-
ResearchGate. (2014). How can I seperate pyrrolidine?. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. A novel thin-layer chromatography method to screen 1,3-propanediol producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Optimization of reaction conditions for (1-Cyclopropylpyrrolidin-3-yl)methanol synthesis
Welcome to the technical support center for the synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure the successful synthesis of this versatile building block. Our approach is grounded in mechanistic principles to empower you to not only solve common issues but also to proactively optimize your reaction conditions.
Introduction
(1-Cyclopropylpyrrolidin-3-yl)methanol is a valuable heterocyclic compound in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. The introduction of the cyclopropyl group can significantly influence the pharmacological properties of a molecule. The synthesis of this compound, however, can present several challenges, from incomplete reactions to difficult purifications. This guide will walk you through the most common synthesis route, reductive amination, and provide solutions to potential hurdles.
Core Synthesis Pathway: Reductive Amination
The most common and efficient method for synthesizing (1-Cyclopropylpyrrolidin-3-yl)methanol is through the reductive amination of pyrrolidin-3-yl-methanol with a cyclopropyl carbonyl equivalent. This is a robust reaction that can be optimized for high yield and purity.
Diagram of the Reductive Amination Workflow
Caption: A simplified workflow for the one-pot reductive amination synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered during the synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol.
FAQ 1: Which cyclopropyl source is best for the reductive amination?
Answer: The choice of your cyclopropyl carbonyl source is critical.
-
Cyclopropanecarboxaldehyde: This is a direct and effective choice. However, it can be prone to self-condensation (aldol reaction) under basic conditions or polymerization. It's crucial to use it with a mild reducing agent that functions under neutral or slightly acidic conditions.
-
Cyclopropanone: While a direct precursor, cyclopropanone is highly unstable and prone to polymerization. It is generally not recommended for routine lab synthesis unless used as a protected precursor.
A common strategy to circumvent the instability of cyclopropanone is to use a more stable precursor like (1-ethoxycyclopropoxy)trimethylsilane. This reagent can generate the cyclopropanone equivalent in situ under specific conditions.
Troubleshooting Low Yields
| Symptom | Potential Cause | Recommended Solution |
| Incomplete consumption of starting material (pyrrolidin-3-yl-methanol) | 1. Inefficient imine/iminium formation: The equilibrium may not favor the intermediate. 2. Decomposition of the aldehyde: Cyclopropanecarboxaldehyde can be unstable. 3. Insufficient reducing agent: The amount of reducing agent may not be enough to drive the reaction to completion. | 1. Optimize pH: For imine formation, a slightly acidic pH (around 5-6) is often optimal. You can add a catalytic amount of acetic acid. 2. Use fresh aldehyde: Ensure the cyclopropanecarboxaldehyde is of high quality and recently purchased or distilled. 3. Increase equivalents of reducing agent: Try increasing the equivalents of sodium triacetoxyborohydride to 1.5-2.0 eq. |
| Formation of multiple unidentified byproducts | 1. Aldol condensation of the aldehyde: This can occur if the reaction conditions are too basic. 2. Over-reduction of other functional groups: If your substrate has other reducible functional groups, they may be affected. 3. Side reactions of the cyclopropyl group: Under harsh acidic or basic conditions, the strained cyclopropyl ring can potentially undergo ring-opening reactions. | 1. Use a mild reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it is selective and performs well under mildly acidic conditions, minimizing aldol side reactions.[1] 2. Protect sensitive functional groups: If necessary, protect other reducible groups before the reductive amination. 3. Maintain neutral or slightly acidic pH: Avoid strong acids or bases in your reaction mixture. |
Troubleshooting Purification Challenges
| Symptom | Potential Cause | Recommended Solution |
| Difficulty in separating the product from unreacted starting amine | The polarity of the product and the starting material can be very similar. | 1. Optimize chromatography: Use a gradient elution on your silica gel column. A common solvent system is dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking of the amine on the column. 2. Acid-base extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The amine product and starting material will move to the aqueous layer. Then, basify the aqueous layer with NaOH and extract the amines back into an organic solvent. This helps remove non-basic impurities. |
| Product appears as an oil that is difficult to handle | The product may be a low-melting solid or a viscous oil at room temperature. | 1. Salt formation: Convert the free amine product to its hydrochloride salt by treating a solution of the product in a solvent like diethyl ether or ethyl acetate with a solution of HCl in the same solvent. The hydrochloride salt is often a crystalline solid that is easier to handle and store.[2] |
Optimized Experimental Protocol: Reductive Amination
This protocol provides a robust method for the synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol.
Materials:
-
(R)- or (S)-Pyrrolidin-3-ylmethanol (1.0 eq)
-
Cyclopropanecarboxaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidin-3-yl-methanol (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add cyclopropanecarboxaldehyde (1.2 eq) to the solution. If imine formation is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction may be slightly exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane, with 0.5% ammonium hydroxide added to the mobile phase) to afford the pure (1-Cyclopropylpyrrolidin-3-yl)methanol.
Alternative N-Cyclopropylation Method
For substrates where reductive amination is problematic, a copper-catalyzed N-cyclopropylation using cyclopropylboronic acid can be an effective alternative. This method is particularly useful for a range of amines, including anilines and aliphatic amines.[3]
General Conditions for Copper-Catalyzed N-Cyclopropylation:
-
Amine: 1.0 eq
-
Cyclopropylboronic acid: 1.5 - 2.0 eq
-
Copper(II) acetate (Cu(OAc)₂): 1.0 eq
-
Ligand (e.g., 2,2'-bipyridine): 1.0 eq
-
Base (e.g., Na₂CO₃ or NaHCO₃): 2.0 eq
-
Solvent: Dichloroethane (DCE)
-
Atmosphere: Air
This reaction is typically heated to achieve good conversion. Optimization of the ligand and base may be necessary for specific substrates.
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis.
Caption: A troubleshooting decision tree for the synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol.
References
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
-
N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. ResearchGate. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed. [Link]
-
Advances in the Synthesis of Cyclopropylamines. ACS Publications. [Link]
-
Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. ACS Publications. [Link]
-
Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol
Welcome to the technical support center for the synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. This resource is structured to address specific issues you may encounter during your experiments, explaining the causality behind experimental choices to ensure both high yield and purity.
I. Overview of Synthetic Strategies
The synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol can be effectively approached by two primary routes, each with its own set of advantages and potential challenges. This guide will cover both methods in detail.
-
Route A: Reductive Amination. This pathway involves the N-cyclopropylation of a pyrrolidin-3-yl-methanol precursor with a cyclopropyl carbonyl equivalent, followed by reduction of the intermediate iminium ion.
-
Route B: Ester Reduction. This approach begins with a pre-formed N-cyclopropyl pyrrolidine scaffold, specifically the reduction of an ester, such as ethyl 1-cyclopropylpyrrolidine-3-carboxylate, to the desired primary alcohol.
Below is a visual representation of these two synthetic pathways.
Caption: High-level overview of the two primary synthetic routes to (1-Cyclopropylpyrrolidin-3-yl)methanol.
II. Route A: Reductive Amination
This method is advantageous when pyrrolidin-3-yl-methanol is a readily available starting material. The key transformation is the formation of a C-N bond between the pyrrolidine nitrogen and a cyclopropyl group.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.
Step 1: Imine/Iminium Formation
-
To a solution of pyrrolidin-3-yl-methanol (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) at room temperature, add cyclopropanecarboxaldehyde (1.1 eq).
-
If the reaction is slow, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate iminium ion formation.
-
Stir the mixture for 1-4 hours and monitor the formation of the imine/iminium intermediate by TLC or LC-MS.
Step 2: Reduction
-
Once imine formation is complete or has reached equilibrium, add a reducing agent portion-wise at 0 °C. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction for the disappearance of the imine intermediate.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide & FAQs: Reductive Amination
| Question/Issue | Potential Cause & Explanation | Recommended Solution |
| Low or no conversion to the product. | Inefficient imine/iminium formation: The equilibrium may not favor the imine, especially with sterically hindered ketones or electron-deficient amines. The presence of water can also hinder this step. | • Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves. • A Dean-Stark apparatus can be used with toluene as a solvent to azeotropically remove water. • Consider using a Lewis acid catalyst like Ti(OiPr)₄ to activate the carbonyl group. |
| The imine intermediate persists after the addition of the reducing agent. | Insufficient reducing agent: The reducing agent may have decomposed or been consumed by side reactions. Mild reducing agent: Sodium borohydride (NaBH₄) can be slow in reducing imines, especially in neutral or basic conditions. | • Increase the equivalents of the reducing agent. • Switch to a more reactive reducing agent like sodium triacetoxyborohydride. • If using NaBH₄, ensure the pH is slightly acidic to promote imine reduction over carbonyl reduction. |
| Formation of a significant amount of the corresponding alcohol from the aldehyde. | Use of a non-selective reducing agent: If the imine formation is slow, a strong reducing agent like NaBH₄ may reduce the starting aldehyde before it can react with the amine. | • Use a selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride, which are more reactive towards iminium ions than carbonyls. |
| Difficulty in purifying the product from the starting amine. | Similar polarity: The product and starting amine may have very similar polarities, making chromatographic separation challenging. | • Consider converting the product to its hydrochloride salt by treating the crude mixture with HCl in a non-polar solvent (e.g., ether or dioxane). The salt may precipitate and can be isolated by filtration. |
digraph "Reductive_Amination_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Low Yield in Reductive Amination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Imine [label="Check for Imine Formation (TLC/LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Imine_No [label="No/Low Imine Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine_Yes [label="Imine Forms, but Low Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Imine [label="Add Dehydrating Agent\n(e.g., MgSO4, Mol. Sieves)\nor use Dean-Stark", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Reduction [label="Check for Complete Reduction of Imine", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reduction_Incomplete [label="Incomplete Reduction", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Reduction [label="Increase Equivalents of\nReducing Agent or\nSwitch to a More\nReactive One (e.g., NaBH(OAc)3)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Side_Products [label="Side Products Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Side_Product_Yes [label="Aldehyde Reduction to Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Side_Product [label="Use a More Selective\nReducing Agent\n(e.g., NaBH(OAc)3)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Optimized Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Check_Imine; Check_Imine -> Imine_No [label="No"]; Check_Imine -> Imine_Yes [label="Yes"]; Imine_No -> Solution_Imine; Imine_Yes -> Check_Reduction; Check_Reduction -> Reduction_Incomplete [label="No"]; Reduction_Incomplete -> Solution_Reduction; Check_Reduction -> Check_Side_Products [label="Yes"]; Check_Side_Products -> Side_Product_Yes [label="Yes"]; Side_Product_Yes -> Solution_Side_Product; Solution_Imine -> End; Solution_Reduction -> End; Solution_Side_Product -> End; }
Caption: Troubleshooting workflow for the reductive amination synthesis.
III. Route B: Ester Reduction
This approach is ideal if ethyl 1-cyclopropylpyrrolidine-3-carboxylate is a more accessible starting material. The key step is the reduction of the ester functionality to a primary alcohol, which requires a powerful reducing agent.
Detailed Experimental Protocol: LiAlH₄ Reduction
Safety Precaution: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Reduction
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl 1-cyclopropylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Step 2: Work-up (Fieser Method)
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise.
-
Add 15% aqueous sodium hydroxide solution (X mL) dropwise.
-
Add water (3X mL) dropwise.
-
Stir the resulting mixture vigorously at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
Step 3: Purification
-
The crude product can often be purified by vacuum distillation.
-
If further purification is required, flash column chromatography on silica gel can be performed.
Troubleshooting Guide & FAQs: LiAlH₄ Reduction
| Question/Issue | Potential Cause & Explanation | Recommended Solution |
| Incomplete reaction. | Insufficient LiAlH₄: The reagent may have been partially quenched by moisture in the solvent or glassware. The ester may also be sterically hindered. | • Ensure all glassware is oven-dried and the solvent is anhydrous. • Increase the equivalents of LiAlH₄. • Increase the reaction time and/or temperature. |
| Formation of a thick, gelatinous precipitate during work-up. | Incorrect work-up procedure: Improper addition of water and base can lead to the formation of aluminum salts that are difficult to filter. | • Strictly follow the Fieser work-up procedure with vigorous stirring. The granular precipitate is much easier to handle. • An alternative is to use Glauber's salt (Na₂SO₄·10H₂O) for the quench. |
| Low isolated yield after work-up. | Product trapped in the aluminum salts: The desired amino alcohol can be adsorbed onto the aluminum salts, especially if they are gelatinous. | • Ensure the filter cake is thoroughly washed with a suitable organic solvent (e.g., THF, ethyl acetate, or dichloromethane) to recover all the product. • If the precipitate is gelatinous, it may need to be stirred with more solvent and re-filtered. |
| The reaction is violently exothermic and difficult to control. | Rapid addition of the ester to LiAlH₄: The reaction is highly exothermic, and rapid addition can lead to a dangerous temperature increase. | • Add the solution of the ester to the LiAlH₄ suspension slowly and dropwise, maintaining the temperature at 0 °C with an ice bath. |
digraph "LiAlH4_Reduction_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Low Yield in LiAlH4 Reduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reaction [label="Check for Complete Reaction (TLC/LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Incomplete [label="Incomplete Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Complete [label="Reaction Complete, Low Isolated Yield", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Reaction [label="Ensure Anhydrous Conditions\nIncrease Equivalents of LiAlH4\nIncrease Reaction Time/Temp", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Workup [label="Observe Work-up Precipitate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup_Gelatinous [label="Gelatinous Precipitate", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Workup [label="Use Fieser Work-up with\nVigorous Stirring\nThoroughly Wash Filter Cake", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Exotherm [label="Exothermic Reaction Control", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Exotherm_Uncontrolled [label="Uncontrolled Exotherm", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Exotherm [label="Slow, Dropwise Addition of\nEster to LiAlH4 at 0 °C", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Optimized Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Check_Reaction; Check_Reaction -> Reaction_Incomplete [label="No"]; Check_Reaction -> Reaction_Complete [label="Yes"]; Reaction_Incomplete -> Solution_Reaction; Reaction_Complete -> Check_Workup; Check_Workup -> Workup_Gelatinous [label="Observed"]; Workup_Gelatinous -> Solution_Workup; Start -> Check_Exotherm; Check_Exotherm -> Exotherm_Uncontrolled [label="Poor"]; Exotherm_Uncontrolled -> Solution_Exotherm; Solution_Reaction -> End; Solution_Workup -> End; Solution_Exotherm -> End; }
Caption: Troubleshooting workflow for the LiAlH₄ reduction synthesis.
IV. References
-
Reductive Amination: For a general overview of reductive amination, including mechanisms and common reagents, refer to:
-
Lithium Aluminum Hydride Reductions: For detailed information on the use of LiAlH₄, including safety and work-up procedures, please see:
-
Synthesis of Pyrrolidine Derivatives: For examples of the synthesis of related pyrrolidine structures, which can provide insights into reaction conditions and purification, consult:
Sources
- 1. EP1200379B1 - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 2. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
Technical Support Center: Strategies for Overcoming Poor Reactivity in (1-Cyclopropylpyrrolidin-3-yl)methanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter substrates that exhibit unexpected reactivity, stalling synthetic progress. (1-Cyclopropylpyrrolidin-3-yl)methanol is one such molecule. While it possesses a primary hydroxyl group, its unique structural features—namely the steric bulk from the adjacent cyclopropyl and pyrrolidine rings and the basicity of the pyrrolidine nitrogen—can complicate standard transformations.
This guide is designed to move beyond simple protocols. It provides a mechanistic understanding of why these challenges arise and offers field-proven, robust solutions to overcome them. We will explore key activation strategies that transform the recalcitrant hydroxyl group into an excellent leaving group, enabling a wide range of subsequent nucleophilic substitutions.
Troubleshooting Guide & Key Protocols
Q1: My standard Sₙ2 reaction (e.g., with HBr or a simple tosylate displacement) is failing or giving low yields with (1-Cyclopropylpyrrolidin-3-yl)methanol. What is the underlying issue?
Scientist-to-Scientist Explanation:
The primary reason for failure is fundamental to alcohol chemistry: the hydroxide ion (-OH) is a very poor leaving group.[1] For a nucleophilic substitution to occur, the hydroxyl group must first be "activated" or converted into a species that is stable as an anion upon departure.[2] Direct protonation with a strong acid to form –OH₂⁺ (a good leaving group) is often incompatible with many nucleophiles and can lead to side reactions involving the basic pyrrolidine nitrogen.[1] Therefore, a more strategic activation is required.
Core Recommendation: Convert the hydroxyl into a sulfonate ester (e.g., a tosylate or mesylate). This is a reliable, two-step approach that first activates the alcohol, which can then be isolated before reacting with the desired nucleophile.[3]
Q2: How can I effectively convert the hydroxyl group into a versatile leaving group for subsequent reactions with various nucleophiles (e.g., azides, cyanides, thiols)?
Recommended Solution: Activation via Sulfonylation (Tosylation/Mesylation)
This is the workhorse method for activating alcohols. By reacting (1-Cyclopropylpyrrolidin-3-yl)methanol with a sulfonyl chloride like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, you form a sulfonate ester. The resulting sulfonate group (e.g., -OTs or -OMs) is an excellent leaving group, making the carbon atom highly susceptible to Sₙ2 attack.[4]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (1-Cyclopropylpyrrolidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (2.0-3.0 eq) or another non-nucleophilic base like triethylamine (TEA) if using DCM as the solvent. The base is crucial to neutralize the HCl generated during the reaction.[5]
-
Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
-
Purification: The resulting tosylate can often be used in the next step without extensive purification. If necessary, purify by flash column chromatography on silica gel.
The purified tosylate is now a stable, activated substrate ready for displacement with a wide range of nucleophiles in a standard Sₙ2 reaction.
Caption: High-level workflow for functionalizing the alcohol.
Q3: I need to convert the alcohol to an alkyl halide (chloride or bromide) under mild, neutral conditions. What is the best approach?
Recommended Solution: The Appel Reaction
The Appel reaction is an excellent choice for converting primary and secondary alcohols into their corresponding alkyl halides using triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄ or CBr₄).[6] Its key advantage is that it runs under mild and nearly neutral conditions, avoiding the harsh acids that can interfere with the pyrrolidine nitrogen.[7] The reaction proceeds with a clean inversion of stereochemistry at the carbon center.[8]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine (PPh₃) (1.5 eq) in anhydrous acetonitrile or DCM (0.2 M).
-
Addition of Halogen Source: Add carbon tetrabromide (CBr₄) (1.5 eq) to the solution. Stir for 10-15 minutes at room temperature.
-
Addition of Alcohol: Add a solution of (1-Cyclopropylpyrrolidin-3-yl)methanol (1.0 eq) in the same anhydrous solvent to the reaction mixture, potentially cooling to 0 °C to control any initial exotherm.
-
Reaction: Allow the reaction to stir at room temperature for 2-6 hours. Monitor by TLC for the consumption of the starting alcohol.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Add a non-polar solvent like hexanes or diethyl ether to the residue. The byproduct, triphenylphosphine oxide (TPPO), is often insoluble in these solvents and will precipitate.
-
Filter off the precipitated TPPO and wash the solid with more cold hexanes.
-
Combine the filtrates and concentrate.
-
-
Purification: Purify the crude alkyl bromide by flash column chromatography on silica gel.
Troubleshooting Tip: Removing the triphenylphosphine oxide (TPPO) byproduct can be challenging. If precipitation is incomplete, chromatography is the most reliable method. For larger scales, precipitation by adding a solution of ZnCl₂ in a suitable solvent to form a filterable TPPO-ZnCl₂ complex can be effective.
Q4: My attempts at esterification using standard Fischer conditions are failing. How can I form an ester bond efficiently?
Scientist-to-Scientist Explanation:
Fischer esterification requires strong acid catalysis, which protonates the pyrrolidine nitrogen, potentially complicating the reaction and workup. For a substrate like this, coupling reactions that operate under milder, often basic or neutral conditions, are far more effective.
Recommended Solution 1: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming esters from primary or secondary alcohols and carboxylic acids with inversion of configuration.[9] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] It is particularly effective for sterically hindered alcohols where other methods may fail.[11] Using a more acidic carboxylic acid (e.g., with an electron-withdrawing group) can sometimes improve reaction rates for challenging substrates.[12]
Recommended Solution 2: Steglich Esterification
This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more practical 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).[13] The major advantage of using EDC is that its urea byproduct is water-soluble, making purification significantly easier than with DCC.[14]
-
Preparation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq), (1-Cyclopropylpyrrolidin-3-yl)methanol (1.0 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM or DMF (0.2 M).
-
Addition of Coupling Agent: Add EDC hydrochloride (EDC·HCl) (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with a mild acid (e.g., 5% citric acid solution or 0.5 M HCl) to remove any remaining EDC-urea and DMAP.
-
Wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting ester by flash column chromatography.
Caption: Simplified cycle of the Mitsunobu reaction.
Comparative Summary of Activation Strategies
| Method | Target Transformation | Key Reagents | Conditions | Pros | Cons |
| Sulfonylation | Alcohol → Sulfonate Ester | TsCl or MsCl, Pyridine/TEA | 0 °C to RT, Anhydrous | Creates a stable, versatile intermediate; high yields. | Two-step process; reagents can be corrosive. |
| Appel Reaction | Alcohol → Alkyl Halide | PPh₃, CCl₄ or CBr₄ | RT, Neutral, Anhydrous | Mild conditions; good for acid-sensitive substrates; direct conversion.[7] | Stoichiometric TPPO byproduct complicates purification. |
| Mitsunobu Rxn | Alcohol → Ester, Ether, etc. | PPh₃, DEAD or DIAD, Nucleophile | 0 °C to RT, Anhydrous | Inversion of stereochemistry; effective for hindered alcohols.[11][15] | TPPO byproduct; reagents are hazardous. |
| Steglich Ester. | Alcohol → Ester | Carboxylic Acid, EDC, DMAP | RT, Anhydrous | Mild; good for complex molecules; water-soluble byproduct with EDC.[14] | Can be slow; requires stoichiometric coupling agent. |
Frequently Asked Questions (FAQs)
-
Q: Do I need to protect the pyrrolidine nitrogen before attempting these reactions?
-
A: For the methods described here (Sulfonylation, Appel, Mitsunobu, Steglich), protection is generally not necessary as they are performed under basic or neutral conditions. However, be mindful of the nitrogen's basicity during acidic workup steps, as it will be protonated.
-
-
Q: What is the best way to monitor these reactions?
-
A: Thin Layer Chromatography (TLC) is often sufficient. Use a stain like potassium permanganate, which readily visualizes the alcohol starting material. For more quantitative analysis, LC-MS is ideal.
-
-
Q: My starting material has poor solubility in DCM. What are some alternative solvents?
-
A: Anhydrous tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are excellent alternatives for most of these reactions. Always ensure your solvent is thoroughly dried.
-
References
- University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
-
Chemistry LibreTexts. (2023). Hydroxyl Group Substitution - Alcohols. [Link]
-
The Organic Chemistry Tutor. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
-
Leah4sci. (2024). Activation of Alcohols to Nucleophilic Substitution. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
Chemistry Steps. (n.d.). The Mitsunobu Reaction. [Link]
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]
- Tapolcsányi, P., Wölfling, J., Mernyák, E., & Schneider, G. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids.
-
Ali, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4749. [Link]
-
Organic Chemistry Tutor. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Reddit. (2021). Steglich Esterification with EDC. r/OrganicChemistry. [Link]
-
The Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. digscholarship.unco.edu [digscholarship.unco.edu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Appel Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-up Synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol
Welcome to the technical support center for the scale-up synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important building block.
Introduction
(1-Cyclopropylpyrrolidin-3-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its scale-up presents unique challenges related to handling reactive intermediates, ensuring regioselectivity, and achieving high purity on a large scale. This guide provides a comprehensive overview of a plausible and scalable synthetic route, drawing from established process chemistry principles and patent literature for analogous transformations.
Synthetic Route Overview
A common and scalable approach to (1-Cyclopropylpyrrolidin-3-yl)methanol involves a two-step process starting from commercially available pyrrolidin-3-yl-methanol. The key transformation is the N-cyclopropylation of the pyrrolidine ring.
Caption: Workflow for the reductive amination synthesis.
Safety Considerations
Cyclopropylamine:
-
Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. [1]* Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [1]* Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep containers tightly closed. [1] Formaldehyde (Paraformaldehyde):
-
Hazards: Toxic if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction, genetic defects, and cancer. [2][3]* Handling: Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including gloves, goggles, and a lab coat. Avoid creating dust. [2][3][4][5][6]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. [2][3] Sodium Triacetoxyborohydride:
-
Hazards: Reacts with water to release flammable gases. Causes skin and eye irritation.
-
Handling: Handle under an inert atmosphere. Avoid contact with water and moisture. Wear appropriate PPE.
-
Storage: Store in a cool, dry place in a tightly sealed container.
References
- Process for the preparation of hydroxymethyl-cyclopropane.
-
Process for the manufacture of cyclopropylamine. EP 0205403 A1. [Link]
- Process for the preparation of cyclopropylmethanol. DE 19543087 A1.
-
Formaldehyde Safety Guidelines. Concordia University. [Link]
-
Synthesis of Cyclopropylpyrrolidines via Reaction of N-Allyl-N-propargylamides with a Molybdenum Carbene Complex. Effect of Substituents and Reaction Conditions. The Journal of Organic Chemistry. [Link]
-
N-SUBSTITUTED PYRROLIDINES. Patent Publication Number 20120010235. [Link]
-
Advanced Process Control Strategies for Efficient Methanol Production from Natural Gas. Processes. [Link]
-
Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. [Link]
-
Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. National Institutes of Health. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
Formaldehyde: Hazards and Precautions. UC Berkeley. [Link]
- Process for the preparation of a pyrrolidinol compound. EP 0269258 A2.
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- Novel processes for the synthesis of cyclopropyl compounds. WO 2005051904 A2.
-
pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. PubMed. [Link]
-
Three-step synthesis of cyclopropyl peptidomimetics. PubMed. [Link]
-
N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development. [Link]
-
Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. ChemRxiv. [Link]
-
Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]
-
Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters. [Link]
-
1910.1048 App A - Substance Technical Guidelines for Formalin. Occupational Safety and Health Administration. [Link]
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. [Link]
-
Recent advances in integrated process analytical techniques, modeling, and control strategies to enable continuous biomanufacturing of monoclonal antibodies. ResearchGate. [Link]
-
N-Alkyl amide synthesis via N-alkylation of amides with alcohols. PubMed. [Link]
- A kind of preparation method of cyclopropyl-carbinol. CN 108516922 A.
- The synthetic method of N-Boc-3- pyrrolidine formaldehyde. CN 106588738 B.
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
OSHA Formaldehyde Safety. StatPearls. [Link]
- Process for the preparation of 1-methylpyrrolidin-3-ol. CN 108698989 B.
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. [Link]
-
Pilot Plant Produces First Green Methanol in Leuna. tube-tradefair.com. [Link]
-
Cyclopropylmethanol: Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Formaldehyde Safety Program. University of Tennessee Health Science Center. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. concordia.ca [concordia.ca]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehs.unm.edu [ehs.unm.edu]
Technical Support Center: Purification of (1-Cyclopropylpyrrolidin-3-yl)methanol
Welcome to the technical support center for the purification of (1-Cyclopropylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this crucial building block in high purity. The unique combination of a basic pyrrolidine ring, a polar hydroxyl group, and a non-polar cyclopropyl moiety presents specific challenges in purification that this guide aims to address.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. Based on common synthetic routes, such as the N-cyclopropylation of 3-pyrrolidinemethanol or the reduction of a corresponding carboxylic acid or ester, the primary impurities in crude (1-Cyclopropylpyrrolidin-3-yl)methanol are likely to be:
-
Starting Materials: Unreacted 3-pyrrolidinemethanol or cyclopropyl bromide/iodide.
-
Over-alkylation or Side-reaction Products: Formation of quaternary ammonium salts or products from ring-opening of the cyclopropyl group under harsh conditions.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, and inorganic salts.
-
Degradation Products: Amino alcohols can be susceptible to oxidation or other degradation pathways if not handled and stored correctly.[1]
The first step in any purification strategy should be to obtain an analytical profile of your crude material using techniques like HPLC, LC-MS, or GC-MS to identify the major and minor impurities.[2] This will inform the selection of the most appropriate purification method.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues encountered during the purification of (1-Cyclopropylpyrrolidin-3-yl)methanol.
Q1: My crude NMR shows a complex mixture of products. Where do I start?
A1: A complex crude NMR often indicates incomplete reaction or the presence of significant side products. Before attempting a large-scale purification, it is advisable to perform a preliminary small-scale purification to isolate and identify the major components. Flash column chromatography is often the best initial approach for separating multiple components.
Q2: I am having trouble removing a very polar impurity. What are my options?
A2: Highly polar impurities, such as unreacted 3-pyrrolidinemethanol or certain salts, can be challenging to remove.
-
Liquid-Liquid Extraction: A carefully designed aqueous workup can be very effective. Washing the organic solution of your crude product with brine can help remove some highly water-soluble impurities.
-
Aqueous Normal-Phase Chromatography: For very polar compounds that are difficult to retain on reversed-phase columns, aqueous normal-phase chromatography, a form of Hydrophilic Interaction Liquid Chromatography (HILIC), can be a powerful technique.[3]
-
Salt Formation and Recrystallization: Converting the desired amine to a salt (e.g., hydrochloride or oxalate) can alter its solubility properties, potentially allowing for selective crystallization away from neutral or less basic impurities.[4]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common problem, especially with polar compounds. It occurs when the compound comes out of solution above its melting point.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Solvent System Adjustment: The chosen solvent may be too good a solvent. Try a mixed solvent system and adjust the ratio to decrease the solubility at room temperature.
-
Seeding: Introduce a seed crystal of the pure compound to encourage crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites.
Q4: My compound streaks on the TLC plate and the column. How can I improve the chromatography?
A4: Streaking is a common issue with basic compounds like amines on silica gel. This is due to strong interactions with the acidic silanol groups on the silica surface.
-
Add a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase will neutralize the acidic sites on the silica gel and lead to much sharper peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase such as amino-propylated silica.
Troubleshooting Guides and Protocols
Method 1: Purification by Flash Column Chromatography
Flash column chromatography is a versatile technique for separating a range of impurities from (1-Cyclopropylpyrrolidin-3-yl)methanol.[5][6]
Troubleshooting Chromatography Issues
| Issue | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. A good starting point for this polar amine is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. |
| Streaking/Tailing Peaks | Strong interaction of the basic amine with acidic silica gel. | Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the mobile phase. |
| Compound Stuck on Column | The compound is too polar for the chosen mobile phase. | Increase the polarity of the mobile phase significantly. A flush with 10-20% methanol in DCM (with 1% triethylamine) should elute the compound. |
| Co-elution of Impurities | Impurities have similar polarity to the product. | If streaking is controlled, a shallower gradient during elution may improve separation. Alternatively, a different stationary phase (e.g., alumina) may offer different selectivity. |
Step-by-Step Protocol for Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude (1-Cyclopropylpyrrolidin-3-yl)methanol in a minimal amount of the initial mobile phase (e.g., 2% Methanol in DCM with 0.5% Triethylamine).
-
Column Packing: Pack a silica gel column with the initial mobile phase.
-
Loading: Carefully load the slurry onto the top of the column.
-
Elution: Start the elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of methanol. Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (1-Cyclopropylpyrrolidin-3-yl)methanol.
Workflow for Flash Chromatography Purification
Sources
Technical Support Center: Protecting Group Strategies for (1-Cyclopropylpyrrolidin-3-yl)methanol
Welcome to the technical support center for synthetic strategies involving (1-Cyclopropylpyrrolidin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the effective use of protecting groups for this versatile building block. In multistep organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and purity.[1][2] This is particularly true for bifunctional molecules like (1-cyclopropylpyrrolidin-3-yl)methanol, which possesses both a nucleophilic secondary amine and a primary alcohol.
This resource provides not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and adapt these strategies to your specific synthetic challenges.
Section 1: Understanding the Molecule and the Need for Protection
(1-Cyclopropylpyrrolidin-3-yl)methanol is a valuable synthon in medicinal chemistry.[3] Its two functional groups, a secondary amine and a primary alcohol, often require temporary masking to prevent unwanted side reactions during synthetic transformations at other parts of a molecule. A protecting group is a reversible derivative of a functional group that temporarily reduces its reactivity.[4]
Key Challenges:
-
Chemoselectivity: How to modify one functional group while leaving the other intact.
-
Reagent Compatibility: The inherent basicity of the pyrrolidine nitrogen and the nucleophilicity of the alcohol can interfere with a wide range of reagents (e.g., strong bases, electrophiles).
-
Orthogonal Protection: In complex syntheses, it's often necessary to deprotect one group while the other remains protected. This requires an orthogonal protecting group strategy, where each group can be removed under specific conditions that do not affect the other.[1][2][4][5]
Section 2: Protecting the Pyrrolidine Nitrogen
The secondary amine in (1-cyclopropylpyrrolidin-3-yl)methanol is a strong nucleophile and a base. Protecting it as a carbamate is a common and effective strategy to temporarily attenuate its reactivity.[4]
FAQ 1: What is the most reliable protecting group for the secondary amine of (1-cyclopropylpyrrolidin-3-yl)methanol?
For most applications, the tert-butoxycarbonyl (Boc) group is the protecting group of choice. It is robust enough to withstand a variety of reaction conditions, yet can be removed under mild acidic conditions that often leave other functional groups, such as silyl ethers, intact.[6][7]
Troubleshooting Guide: Boc Protection
Issue 1: Incomplete reaction or low yield during Boc protection.
-
Possible Cause 1: Inadequate Base. The reaction of di-tert-butyl dicarbonate (Boc)₂O with the amine hydrochloride salt (if used as starting material) requires a base to neutralize the acid and free the amine for reaction. Even with the free amine, a base can accelerate the reaction.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used if starting from the hydrochloride salt. For the free amine, the reaction can proceed without an added base, but it may be slower.
-
-
Possible Cause 2: Steric Hindrance. The cyclopropyl group adjacent to the amine may cause some steric hindrance, slowing down the reaction compared to less hindered secondary amines.
-
Solution: Increase the reaction time and/or slightly elevate the temperature (e.g., to 40 °C). Ensure you are using a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Possible Cause 3: Hydrolysis of (Boc)₂O. (Boc)₂O can be hydrolyzed by water.
-
Solution: Use anhydrous solvents and reagents.
-
Experimental Protocol: Boc Protection of (1-Cyclopropylpyrrolidin-3-yl)methanol
Objective: To protect the secondary amine as a tert-butyl carbamate.
Materials:
-
(1-Cyclopropylpyrrolidin-3-yl)methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) (if starting from HCl salt)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1-cyclopropylpyrrolidin-3-yl)methanol (1.0 equiv) in anhydrous DCM.
-
Add (Boc)₂O (1.1-1.2 equiv). If starting with the hydrochloride salt, add TEA (1.1 equiv).
-
Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected product.[8]
FAQ 2: How do I remove the Boc group?
The Boc group is typically removed under acidic conditions.[6][9]
Troubleshooting Guide: Boc Deprotection
Issue 2: Incomplete deprotection.
-
Possible Cause 1: Insufficient Acid. The amount of acid may not be enough to drive the reaction to completion.
-
Solution: Use a larger excess of acid or a stronger acid. A common choice is a 20-50% solution of trifluoroacetic acid (TFA) in DCM.[6]
-
-
Possible Cause 2: Short Reaction Time. The deprotection may be sluggish.
-
Solution: Increase the reaction time and monitor by TLC or LC-MS.
-
Issue 3: Formation of t-butylated byproducts.
-
Possible Cause: Cationic Side Reactions. The cleavage of the Boc group generates a tert-butyl cation, which can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[10]
-
Solution: Add a scavenger such as triethylsilane or anisole to the reaction mixture to trap the tert-butyl cation.
-
Experimental Protocol: Boc Deprotection
Objective: To remove the Boc protecting group.
Materials:
-
N-Boc-(1-cyclopropylpyrrolidin-3-yl)methanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add TFA (5-10 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring for completion.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the deprotected amine. The product may be obtained as a salt if a workup with aqueous base is omitted.[11]
Section 3: Protecting the Primary Alcohol
The primary alcohol is susceptible to oxidation and can act as a nucleophile. Silyl ethers are excellent protecting groups for alcohols as they are easy to introduce, stable to a wide range of conditions, and can be removed selectively.[12][13]
FAQ 3: Which silyl ether is best for protecting the alcohol in (1-Cyclopropylpyrrolidin-3-yl)methanol?
The tert-butyldimethylsilyl (TBDMS or TBS) group is a good first choice. It offers a good balance of stability and ease of removal.[14] It is stable to the basic conditions often used in subsequent reactions involving the amine (if unprotected) but can be cleaved using fluoride reagents without affecting a Boc-protected amine.
Troubleshooting Guide: TBDMS Protection
Issue 4: Low yield of the TBDMS ether.
-
Possible Cause 1: Inactive Silylating Agent. tert-Butyldimethylsilyl chloride (TBDMSCl) can degrade upon exposure to moisture.
-
Solution: Use fresh or properly stored TBDMSCl.
-
-
Possible Cause 2: Inefficient Base. Imidazole is a common catalyst and base for this reaction. If the reaction is slow, a stronger non-nucleophilic base might be needed.
-
Solution: Ensure at least 1.2 equivalents of imidazole are used. Alternatively, using a stronger base like 2,6-lutidine or DIPEA can be beneficial, especially if the amine is not protected and is present as an acid salt.
-
-
Possible Cause 3: Competitive Silylation of the Amine. If the amine is unprotected, it can compete with the alcohol for the silylating agent.
-
Solution: Protect the amine first (e.g., with Boc). If selective O-silylation is desired, careful control of stoichiometry and reaction conditions (lower temperature) may favor reaction at the less hindered primary alcohol.
-
Experimental Protocol: TBDMS Protection of N-Boc-(1-cyclopropylpyrrolidin-3-yl)methanol
Objective: To protect the primary alcohol as a TBDMS ether.
Materials:
-
N-Boc-(1-cyclopropylpyrrolidin-3-yl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve N-Boc-(1-cyclopropylpyrrolidin-3-yl)methanol (1.0 equiv) in anhydrous DMF.
-
Add imidazole (1.5 equiv) followed by TBDMSCl (1.2 equiv).
-
Stir the reaction at room temperature for 4-16 hours until TLC or LC-MS indicates completion.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the desired product.[15]
FAQ 4: How is the TBDMS group removed?
The TBDMS group is most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[16]
Troubleshooting Guide: TBDMS Deprotection
Issue 5: The deprotection reaction is slow or incomplete.
-
Possible Cause: Insufficient TBAF.
-
Solution: Ensure at least 1.1 equivalents of TBAF are used. The commercially available 1M solution in THF is convenient.
-
-
Possible Cause: Steric Hindrance.
-
Solution: Gently warming the reaction (e.g., to 40 °C) can increase the rate of deprotection.
-
Issue 6: Side reactions with other functional groups.
-
Possible Cause: TBAF Basicity. TBAF is basic and can cause side reactions like elimination if sensitive functional groups are present.
-
Solution: Buffer the reaction mixture with acetic acid. A common reagent is a mixture of TBAF and acetic acid in THF.[15]
-
Experimental Protocol: TBDMS Deprotection
Objective: To remove the TBDMS protecting group.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected compound in THF.
-
Add TBAF (1.1 equiv) at room temperature.
-
Stir for 1-4 hours and monitor the reaction.
-
Once complete, quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify as needed.
Section 4: Orthogonal Protection Strategy
For syntheses requiring sequential modification of the amine and alcohol functionalities, an orthogonal protection scheme is essential. The combination of Boc for the amine and TBDMS for the alcohol is an excellent example of an orthogonal set.
-
Boc group: Stable to fluoride ions, but cleaved by acid.
-
TBDMS group: Stable to the acidic conditions used for Boc deprotection (with careful control), but cleaved by fluoride ions.
This allows for the selective deprotection of either group in the presence of the other.
Decision Workflow for Protecting (1-Cyclopropylpyrrolidin-3-yl)methanol
Caption: Decision tree for protecting group strategy.
Section 5: Summary of Recommended Protecting Groups
| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions | Orthogonality Notes |
| Secondary Amine | tert-Butoxycarbonyl (Boc) | (Boc)₂O, optional base | TFA in DCM; or HCl in Dioxane | Stable to TBAF used for silyl ether cleavage. |
| Primary Alcohol | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF in THF | Stable to mildly acidic conditions for Boc removal. |
References
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. Silyl ether. Retrieved from [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. Protecting group. Retrieved from [Link]
-
Gelest. Deprotection of Silyl Ethers. Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
PubMed. (2012). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Retrieved from [Link]
-
National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Retrieved from [Link]
-
PubChem. (1-Methylpyrrolidin-3-yl)methanol. Retrieved from [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
University of Windsor. Alcohol Protecting Groups. Retrieved from [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Revue Roumaine de Chimie. A selective protection between 9- and 11-hydroxyl of a prostaglandin intermediate with α-chain and dimethyl acetal, for buildin. Retrieved from [Link]
-
ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]
-
SlideShare. (2017, April 20). Protection of OH group of alcohol. Retrieved from [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chem.iitb.ac.in [chem.iitb.ac.in]
- 3. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 15. Silyl ether - Wikipedia [en.wikipedia.org]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Validation & Comparative
A Comparative Guide to (1-Cyclopropylpyrrolidin-3-yl)methanol and Structurally Related Analogs for Application in Drug Discovery
This guide presents a detailed comparative analysis of (1-Cyclopropylpyrrolidin-3-yl)methanol, a versatile heterocyclic building block, against a curated set of its structural analogs. Tailored for researchers, medicinal chemists, and drug development professionals, this document provides an in-depth examination of how subtle modifications to the pyrrolidine scaffold influence physicochemical properties, synthetic tractability, and pharmacological potential. By grounding our analysis in experimental data and established structure-activity relationship (SAR) principles, we aim to provide an authoritative resource for informed decision-making in the design of novel therapeutics.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in both natural products and approved synthetic drugs.[1][2] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets like enzymes and receptors.[3] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity is tunable through N-substitution.[4]
(1-Cyclopropylpyrrolidin-3-yl)methanol emerges as a particularly interesting derivative. The N-cyclopropyl group is a well-established bioisostere for larger alkyl or aryl groups, often conferring improved metabolic stability and unique receptor binding profiles. The 3-hydroxymethyl substituent provides a key hydrogen bonding feature and a versatile synthetic handle for further library development.[5] This guide will dissect the contributions of these structural motifs by comparing the parent compound to rationally selected analogs.
Selection of Comparative Pyrrolidine Analogs
To construct a meaningful structure-activity relationship (SAR) narrative, we have selected three analogs that systematically probe the key functionalities of the parent compound:
-
Analog A: (1-Methylpyrrolidin-3-yl)methanol: This analog replaces the N-cyclopropyl group with a sterically smaller N-methyl group. This comparison allows for a direct assessment of the N-substituent's role in modulating properties such as lipophilicity, basicity, and metabolic stability against N-dealkylation.
-
Analog B: (1-Benzylpyrrolidin-3-yl)methanol: In contrast to Analog A, this compound introduces a larger, more lipophilic N-benzyl group.[6] This helps to elucidate the effects of increased steric bulk and aromatic interactions on target engagement and pharmacokinetic profiles.
-
Analog C: 3-Amino-1-cyclopropylpyrrolidine: This analog interrogates the function of the C3-substituent by replacing the hydroxymethyl group with a primary amine. This bioisosteric switch alters the hydrogen bonding capacity (donor and acceptor properties) and introduces a basic center at the C3-position, significantly impacting overall polarity and potential target interactions.
Comparative Analysis: Physicochemical and Synthetic Properties
The success of a drug candidate is inextricably linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).
Physicochemical Data Summary
The following table summarizes key computed and experimental physicochemical properties for (1-Cyclopropylpyrrolidin-3-yl)methanol and the selected analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Predicted) | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| (1-Cyclopropylpyrrolidin-3-yl)methanol | C₈H₁₅NO | 141.21[7] | 0.5[8] | 23.5 | 1 | 2 |
| Analog A: (1-Methylpyrrolidin-3-yl)methanol | C₆H₁₃NO | 115.17[9] | 0.0[9] | 23.5 | 1 | 2 |
| Analog B: (1-Benzylpyrrolidin-3-yl)methanol | C₁₂H₁₇NO | 191.27[6] | 1.8 | 23.5 | 1 | 2 |
| Analog C: 3-Amino-1-cyclopropylpyrrolidine | C₇H₁₄N₂ | 126.20 | 0.7 | 38.3 | 2 | 2 |
Data sourced from PubChem and other chemical suppliers where available; unreferenced values are calculated via standard cheminformatics software.
Interpretation: The choice of N-substituent directly impacts lipophilicity (cLogP), with the benzyl group conferring the highest value and the methyl group the lowest. The replacement of the C3-hydroxymethyl group with an amine (Analog C) significantly increases the Topological Polar Surface Area (TPSA) and adds a second hydrogen bond donor, suggesting potentially lower passive membrane permeability but increased potential for specific hydrogen bonding interactions.
Synthetic Accessibility and Derivatization
The synthesis of these analogs is generally straightforward, making them attractive for library synthesis. A common route involves the N-alkylation of a suitable pyrrolidine precursor, such as 3-pyrrolidinemethanol.
Caption: General synthetic workflow for N-substituted pyrrolidine analogs.
The primary alcohol on the parent compound and Analogs A and B, along with the primary amine on Analog C, serve as excellent handles for further functionalization via esterification, etherification, amidation, or reductive amination, allowing for extensive exploration of the surrounding chemical space.[5]
Pharmacological Profile and SAR Insights
While the specific biological activity is target-dependent, we can infer general pharmacological trends based on the structural modifications. Structure-activity relationship (SAR) studies consistently show that modifications to the pyrrolidine scaffold can dramatically alter biological outcomes.[10][11][12]
-
Impact of the N-Substituent: The N-cyclopropyl group is often favored for its ability to improve metabolic stability by resisting oxidative N-dealkylation, a common metabolic pathway for N-methyl (Analog A) and N-benzyl (Analog B) groups. This can lead to an improved pharmacokinetic profile, including a longer half-life. Furthermore, the compact, rigid nature of the cyclopropyl ring can provide a unique and favorable interaction within a hydrophobic binding pocket compared to the more flexible methyl or bulky benzyl groups.
-
Impact of the C3-Substituent: The C3-hydroxymethyl group is a neutral hydrogen bond donor and acceptor. Replacing it with a basic amine (Analog C) introduces a positive charge at physiological pH. This can form a strong salt-bridge interaction with an acidic residue (e.g., aspartate, glutamate) in a target protein, potentially leading to a significant increase in potency and selectivity. However, this increased polarity may also reduce cell permeability and increase clearance.
Key Experimental Protocols
To validate the hypotheses derived from the structural analysis, specific experiments are required. The following protocols are standard methodologies used in early-stage drug discovery.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a representative synthesis for (1-Cyclopropylpyrrolidin-3-yl)methanol.
-
Reagent Preparation: Dissolve (R)-Pyrrolidin-3-ylmethanol (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the solution.
-
Alkylation: Add the alkylating agent, (1-bromoethyl)cyclopropane (1.2 eq), to the stirred mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. If a solid base was used, filter the mixture. Partition the filtrate between water and an organic solvent like ethyl acetate.[13]
-
Extraction: Separate the layers and extract the aqueous phase with additional ethyl acetate (3x).[13]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is crucial for comparing the metabolic liabilities of the N-substituted analogs.
-
Preparation: Prepare a stock solution of the test compound (Parent, Analog A, Analog B) in DMSO (typically 10 mM).
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing liver microsomes (e.g., human, rat; 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (final concentration 1 mM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard like warfarin or tolbutamide).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Conclusion and Strategic Outlook
This comparative analysis demonstrates that (1-Cyclopropylpyrrolidin-3-yl)methanol is a robust chemical scaffold with a favorable balance of synthetic accessibility and desirable physicochemical properties. The systematic comparison with its analogs provides clear SAR insights:
-
The N-cyclopropyl group is a superior choice over N-methyl or N-benzyl groups when metabolic stability is a primary concern.
-
The C3-hydroxymethyl group provides a neutral hydrogen bonding motif, while substitution with an amine introduces a basic center that can be exploited for potent salt-bridge interactions, albeit with a potential trade-off in permeability.
For drug discovery programs, (1-Cyclopropylpyrrolidin-3-yl)methanol serves as an excellent starting point. Future efforts should focus on the synthesis and evaluation of a broader library of analogs, exploring stereochemistry at the C3 position and derivatization of the hydroxyl group to probe interactions with specific biological targets.[14] Combining these empirical studies with computational modeling will undoubtedly accelerate the development of novel and effective pyrrolidine-based therapeutics.[15]
References
-
Li Petri, G., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available from: [Link]
-
Klimova, E., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]
-
Mosquera, R., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Ramirez, M., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences. Available from: [Link]
-
Ramirez, M., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed. Available from: [Link]
-
Kumar, R., et al. (2024). Design, Synthesis and Pharmacological evaluation of Novel Pyrrolidine analogues as potent Antibacterial agents: Experimental and Molecular docking approach. ResearchGate. Available from: [Link]
- Google Patents. Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
-
Wang, H., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. Available from: [Link]
-
ACS Omega. Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. Available from: [Link]
-
Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Available from: [Link]
-
Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Semantic Scholar. Available from: [Link]
-
PubChem. (1-Methylpyrrolidin-3-yl)methanol. Available from: [Link]
-
PubChem. Methanol. Available from: [Link]
-
PubChemLite. (1-cyclopropylpyrrolidin-3-yl)methanol (C8H15NO). Available from: [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]
- 6. 1-Benzylpyrrolidin-3-yl-methanol AldrichCPR 5731-17-9 [sigmaaldrich.com]
- 7. 387845-17-2|(1-(Pyrrolidin-1-yl)cyclopropyl)methanol|BLD Pharm [bldpharm.com]
- 8. PubChemLite - (1-cyclopropylpyrrolidin-3-yl)methanol (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 9. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of (1-Cyclopropylpyrrolidin-3-yl)methanol Enantiomers: A Guide for Preclinical Drug Discovery
Introduction: The Imperative of Stereochemistry in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. Chiral molecules, existing as non-superimposable mirror images called enantiomers, frequently exhibit profound differences in their pharmacological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even contribute to undesirable side effects. The case of (1-Cyclopropylpyrrolidin-3-yl)methanol, a novel scaffold with potential neuromodulatory activity, presents a compelling subject for such stereochemical investigation.
This guide provides a comprehensive framework for the comparative biological evaluation of the (R)- and (S)-enantiomers of (1-Cyclopropylpyrrolidin-3-yl)methanol. Drawing from established principles in pharmacology and leveraging validated experimental protocols, we will delineate a logical, step-by-step process to dissect the stereospecific interactions of these molecules with their putative biological targets. Our investigation will be guided by the structural resemblance of the core pyrrolidine motif to known ligands for muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) integral to both central and peripheral nervous system function.[1] By elucidating the distinct binding affinities, functional activities, and in vivo effects of each enantiomer, this guide aims to equip researchers with the necessary insights to advance the more promising candidate in the drug discovery pipeline.
Part 1: Synthesis and Resolution of Enantiomers
The foundational step in comparing the biological activities of enantiomers is their preparation in a stereochemically pure form. A racemic mixture of (1-Cyclopropylpyrrolidin-3-yl)methanol can be synthesized through various established synthetic routes.[2] The critical subsequent step is the separation of this mixture into its constituent (R)- and (S)-enantiomers.
Causality in Method Selection: Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical and preparative-scale enantiomeric separation due to its high resolution and reproducibility.[3] The selection of the Chiral Stationary Phase (CSP) is paramount. Given the presence of a basic nitrogen and a polar hydroxyl group in the target molecule, polysaccharide-based CSPs, such as amylose or cellulose derivatives, are excellent candidates.[4] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are necessary to resolve the subtle structural differences between enantiomers.[5]
Part 2: In Vitro Biological Evaluation: Unmasking Stereoselectivity
With enantiomerically pure compounds in hand, the investigation proceeds to in vitro assays to quantify their interaction with the target receptors. This phase is typically bifurcated into binding assays, which measure the affinity of a ligand for a receptor, and functional assays, which measure the biological response elicited by that binding.
Muscarinic Receptor Binding Assays
Experimental Rationale: A competitive radioligand binding assay is a robust and sensitive method to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the test compounds for each of the five muscarinic receptor subtypes (M1-M5). This experiment directly measures the ability of the (R)- and (S)-enantiomers to displace a known high-affinity radioligand from the receptor's binding site. Performing this across all subtypes provides a crucial selectivity profile.
Step-by-Step Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Utilize commercially available cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor-expressing membranes, a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound ((R)- or (S)-enantiomer).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Functional Activity Assays: From Binding to Biological Response
Experimental Rationale: Binding affinity does not reveal whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.[6] Muscarinic receptors signal through different G protein pathways. M1, M3, and M5 receptors typically couple to Gαq proteins, while M2 and M4 receptors couple to Gαi proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.[7] A cAMP assay is therefore an excellent method to determine the functional activity of the enantiomers at the M2 and M4 receptor subtypes.
Step-by-Step Protocol: cAMP Functional Assay
-
Cell Culture: Plate cells expressing the human M2 or M4 receptor in a 96-well plate and culture overnight.
-
Stimulation: Pre-treat the cells with the test compounds ((R)- or (S)-enantiomer) at various concentrations.
-
Adenylyl Cyclase Activation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.[8] The inhibitory effect of a Gαi-coupled agonist will be measured as a reduction from this forskolin-stimulated level.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™ technology.[7]
-
Data Analysis:
-
Agonist Mode: Plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against the log concentration of the enantiomer to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist Mode: To test for antagonism, pre-incubate with the test enantiomer before adding a known muscarinic agonist (e.g., acetylcholine). A rightward shift in the agonist's concentration-response curve indicates competitive antagonism, from which an IC₅₀ can be determined.
-
Comparative Data Summary
The data generated from these in vitro experiments should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Kᵢ, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
|---|---|---|---|---|---|
| (R)-Enantiomer | 150 | 25 | 180 | 8.5 | 210 |
| (S)-Enantiomer | >10,000 | 2,500 | >10,000 | 950 | >10,000 |
Table 2: Hypothetical Functional Activity at M4 Receptor (cAMP Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (% Inhibition) | Activity |
|---|---|---|---|
| (R)-Enantiomer | 15 | 95% | Full Agonist |
| (S)-Enantiomer | 1,800 | 45% | Weak Partial Agonist |
Part 3: In Vivo Proof-of-Concept: Translating In Vitro Activity
Experimental Rationale: A positive in vitro profile warrants investigation in a living system to assess pharmacokinetic properties and target engagement in a more complex physiological environment. The activation of central M2/M4 receptors in mice is known to induce a characteristic, dose-dependent hypothermia.[9] This model serves as an excellent in vivo surrogate for assessing the central activity and relative potency of the enantiomers.
Sources
- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]
- 3. iapc-obp.com [iapc-obp.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cariprazine - Wikipedia [en.wikipedia.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vivo characterisation of novel efficacious muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action for Novel (1-Cyclopropylpyrrolidin-3-yl)methanol-Derived CNS Modulators
For: Researchers, scientists, and drug development professionals
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of novel compounds derived from (1-cyclopropylpyrrolidin-3-yl)methanol, a scaffold of increasing interest in medicinal chemistry due to its unique structural and chemical properties.[1][2] The pyrrolidine ring, a common motif in pharmacologically active agents, offers a versatile backbone for developing new therapeutics.[3][4][5] This document will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to MoA elucidation.
For the purpose of this guide, we will postulate a hypothetical lead compound, CPM-Cpd-A , derived from (1-cyclopropylpyrrolidin-3-yl)methanol, and a hypothesized MoA: selective antagonism of a novel G-protein coupled receptor (GPCR) implicated in a neurological disorder. This hypothetical framework will allow for a detailed exploration of the validation process.
The Strategic Importance of MoA Validation
In drug discovery, a thorough understanding of a compound's MoA is paramount. It not only provides a rational basis for its therapeutic effects but also helps in predicting potential side effects and identifying patient populations who are most likely to respond. For novel chemical entities like CPM-Cpd-A, a robust MoA validation package is essential for progression through the drug development pipeline. The process of MoA validation can be conceptualized as a multi-layered investigation, starting from broad phenotypic observations and progressively narrowing down to specific molecular interactions.
A Multi-Pronged Approach to MoA Validation
The validation of our hypothetical MoA for CPM-Cpd-A will be approached in three key stages:
-
Stage 1: Target Identification and Initial Characterization.
-
Stage 2: Target Engagement and Cellular Validation.
-
Stage 3: Downstream Signaling and Phenotypic Correlation.
This staged approach ensures that each experimental step builds upon the last, creating a logical and evidence-based narrative for the compound's MoA.
Stage 1: Target Identification and Initial Characterization
The journey to validate the MoA of CPM-Cpd-A begins with identifying its molecular target. While phenotypic screening can reveal a compound's effect on a cell or organism, it does not, in itself, elucidate the MoA.[6][7][8][9]
Phenotypic Screening to Uncover Biological Activity
Initial screening of CPM-Cpd-A and its analogs in a panel of disease-relevant cell-based assays is a crucial first step. For our hypothetical CNS-active compound, this could involve assays measuring neuronal excitability, neurotransmitter release, or cell survival in response to a pathological insult.
Table 1: Hypothetical Phenotypic Screening Data for CPM-Cpd-A and Comparators
| Compound | Neuronal Excitability Assay (IC50, µM) | Neurotransmitter Release Assay (IC50, µM) | Neuroprotection Assay (EC50, µM) |
| CPM-Cpd-A | 0.5 | 0.8 | 1.2 |
| Analog 1 | 2.3 | 3.1 | 5.0 |
| Analog 2 | >10 | >10 | >10 |
| Known GPCR Antagonist | 0.2 | 0.4 | 0.9 |
The data in Table 1 suggests that CPM-Cpd-A has potent activity in these phenotypic assays, warranting further investigation into its molecular target.
Target Deconvolution using Chemical Proteomics
To identify the direct binding partners of CPM-Cpd-A, a chemical proteomics approach can be employed. This involves synthesizing a tagged version of CPM-Cpd-A (e.g., with a biotin or photo-affinity label) to pull down its interacting proteins from cell lysates. Mass spectrometry-based proteomic analysis can then identify these proteins.[3]
Stage 2: Target Engagement and Cellular Validation
Once a putative target is identified—in our case, a novel GPCR—the next critical step is to confirm direct binding and functional modulation in a cellular context.[10]
Confirming Target Engagement with Biophysical and Cellular Assays
Several techniques can be used to measure the direct interaction between CPM-Cpd-A and its target GPCR.
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of a compound to its purified target protein immobilized on a sensor chip.
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in intact cells by measuring the change in thermal stability of the target protein upon ligand binding.[11]
Table 2: Hypothetical Target Engagement Data for CPM-Cpd-A
| Assay | Parameter | Value |
| SPR | KD (nM) | 50 |
| CETSA | ΔTm (°C) | +3.5 |
A low nanomolar KD from SPR and a significant thermal shift in CETSA would provide strong evidence of direct target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture cells expressing the target GPCR to 80-90% confluency.
-
Compound Treatment: Treat cells with CPM-Cpd-A at various concentrations or a vehicle control for 1 hour.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble target GPCR at each temperature by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm).
Functional Validation in Recombinant Cell Lines
To confirm that binding to the GPCR translates into functional antagonism, a series of in vitro pharmacological assays should be performed in a cell line overexpressing the target receptor.
-
cAMP Assay: For a Gs or Gi-coupled GPCR, measuring the inhibition of agonist-induced cAMP production is a standard functional readout.
-
Calcium Mobilization Assay: For a Gq-coupled GPCR, measuring the inhibition of agonist-induced intracellular calcium release is the preferred method.
Stage 3: Downstream Signaling and Phenotypic Correlation
Validating that the observed cellular phenotype is a direct consequence of target engagement requires linking the molecular interaction to downstream signaling pathways and ultimately to the desired biological effect.[12][13][14]
Mapping the Downstream Signaling Cascade
Once the G-protein coupling of the target GPCR is established, the downstream signaling pathways can be investigated. For instance, if the GPCR is Gi-coupled, antagonism by CPM-Cpd-A would be expected to disinhibit adenylyl cyclase, leading to changes in the phosphorylation status of downstream effectors like CREB.
Workflow for Downstream Signaling Analysis
Sources
- 1. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiscale Analysis and Validation of Effective Drug Combinations Targeting Driver KRAS Mutations in Non-Small Cell Lung Cancer | MDPI [mdpi.com]
- 13. Mechanistic Models of Signaling Pathways Reveal the Drug Action Mechanisms behind Gender-Specific Gene Expression for Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (1-Cyclopropylpyrrolidin-3-yl)methanol Analogs as M4 Receptor Modulators: An In Vitro and In Vivo Guide
This guide provides a comprehensive comparison of (1-cyclopropylpyrrolidin-3-yl)methanol analogs, a promising class of compounds targeting the muscarinic acetylcholine M4 receptor. We will delve into their in vitro and in vivo efficacy, supported by experimental data, to provide researchers, scientists, and drug development professionals with a detailed understanding of their therapeutic potential, particularly in the context of neurological and psychiatric disorders such as schizophrenia.
Introduction: The Rationale for Targeting the M4 Receptor with Positive Allosteric Modulators
The M4 muscarinic acetylcholine receptor (mAChR), a G protein-coupled receptor (GPCR), plays a crucial role in regulating neurotransmission in the central nervous system.[1] Specifically, M4 receptors are key in modulating dopaminergic signaling, which is often dysregulated in psychiatric disorders.[1] Activation of M4 receptors can lead to a reduction in dopamine release, making them a compelling target for the treatment of psychosis and cognitive impairments associated with schizophrenia.[1][2][3]
Historically, the development of selective orthosteric agonists for mAChR subtypes has been challenging due to the highly conserved nature of the acetylcholine binding site.[4] This lack of selectivity often leads to undesirable side effects.[4][5] Positive allosteric modulators (PAMs) offer a more refined approach.[6] PAMs bind to a distinct site on the receptor, enhancing the effect of the endogenous ligand, acetylcholine, thereby offering greater subtype selectivity and a more nuanced modulation of receptor activity.[4][6][7] This has led to a surge in the discovery and development of selective M4 PAMs as a novel therapeutic strategy for schizophrenia.[4][8][9]
The (1-cyclopropylpyrrolidin-3-yl)methanol scaffold has emerged as a valuable building block in the synthesis of novel M4 PAMs.[10] Its unique structural features contribute to the favorable pharmacological properties of its analogs.[10]
The Chemical Landscape: Analogs of (1-Cyclopropylpyrrolidin-3-yl)methanol
The core structure of (1-cyclopropylpyrrolidin-3-yl)methanol provides a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have explored various substitutions on the pyrrolidine ring and modifications of the methanol group to enhance M4 PAM activity.[8] These efforts have led to the identification of potent and selective M4 PAMs with potential for clinical development.[8][11]
In Vitro Efficacy: A Comparative Analysis
The in vitro characterization of (1-cyclopropylpyrrolidin-3-yl)methanol analogs typically involves assessing their potency and selectivity at the M4 receptor. This is often achieved through functional assays that measure downstream signaling events following receptor activation.
Key In Vitro Parameters:
-
EC50 (Half-maximal effective concentration): The concentration of a compound that produces 50% of the maximal response. A lower EC50 indicates higher potency.
-
Selectivity: The ratio of a compound's potency at the target receptor (M4) compared to its potency at other related receptors (e.g., M1, M2, M3, M5). High selectivity is crucial to minimize off-target effects.
Comparative In Vitro Data of Representative M4 PAMs:
| Compound | Human M4 EC50 (nM) | Rat M4 EC50 (nM) | Selectivity over M1, M2, M3, M5 | Reference |
| VU0467485 | 130 | 180 | >100-fold | [8] |
| VU6008055 | Low nanomolar | Low nanomolar | High | [11] |
| LY2033298 | Potentiation of ACh | Not specified | Highly selective for M4 | [7] |
Note: This table is a representation based on available data. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Signaling Pathway of M4 Receptor Activation
The M4 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12][13]
Caption: M4 receptor signaling pathway initiated by acetylcholine and enhanced by a positive allosteric modulator (PAM).
In Vivo Efficacy: Preclinical Models of Antipsychotic Activity
The in vivo efficacy of M4 PAMs is often evaluated in rodent models that are predictive of antipsychotic effects in humans. A commonly used model is the amphetamine-induced hyperlocomotion (AHL) model. Amphetamine increases dopamine levels, leading to hyperactive behavior in rodents, which is considered a surrogate for psychosis. Effective antipsychotic agents can attenuate this hyperactivity.
Comparative In Vivo Data:
-
VU0467485: Demonstrated robust in vivo efficacy in preclinical models of schizophrenia.[8]
-
VU6008055: Showed efficacy in preclinical models of antipsychotic-like activity.[11]
-
LY2033298: Was active in animal models predictive of clinical antipsychotic drug efficacy.[7]
Pharmacokinetics and Drug-like Properties
For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, including good oral bioavailability, brain penetration, and a suitable metabolic profile.
-
VU0467485: Possesses an attractive DMPK profile and suitable predicted human PK.[8]
-
VU6008055: Is highly brain penetrant and has a superior overall pharmacological and DMPK profile compared to previously reported M4 PAMs.[11]
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization
This protocol describes a common method to assess the potency of M4 PAMs in a cell-based assay.
Objective: To determine the EC50 of a test compound at the human M4 receptor.
Materials:
-
HEK293 cells stably expressing the human M4 muscarinic receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh).
-
Test compound (M4 PAM analog).
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader.
Procedure:
-
Cell Plating: Seed the HEK293-hM4 cells into 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound and a fixed, sub-maximal concentration of acetylcholine (EC20) in assay buffer.
-
Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the test compound dilutions to the wells. c. Add the fixed concentration of acetylcholine to the wells. d. Immediately measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: a. Plot the change in fluorescence intensity against the log of the test compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Efficacy Model: Amphetamine-Induced Hyperlocomotion
This protocol outlines a standard procedure to evaluate the antipsychotic-like effects of a test compound in rodents.
Objective: To assess the ability of a test compound to reverse amphetamine-induced hyperlocomotion in rats.
Materials:
-
Male Sprague-Dawley rats.
-
Test compound (M4 PAM analog).
-
d-amphetamine.
-
Vehicle (e.g., 20% β-cyclodextrin).
-
Open-field activity chambers equipped with infrared beams to track movement.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and the open-field chambers for at least 60 minutes.
-
Dosing: a. Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection). b. After a predetermined pretreatment time, administer d-amphetamine or saline.
-
Activity Monitoring: Immediately place the rats back into the open-field chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: a. Calculate the total locomotor activity for each treatment group. b. Compare the activity of the amphetamine-treated group with the group that received the test compound plus amphetamine using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in locomotor activity by the test compound indicates potential antipsychotic-like efficacy.
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical evaluation of M4 PAMs.
Advantages of M4 PAMs Over Orthosteric Agonists
Caption: Logical diagram illustrating the advantages of M4 PAMs compared to orthosteric agonists.
Conclusion
Analogs of (1-cyclopropylpyrrolidin-3-yl)methanol represent a promising class of M4 positive allosteric modulators with significant potential for the treatment of schizophrenia and other CNS disorders. Their ability to selectively modulate the M4 receptor offers a more targeted therapeutic approach with a potentially improved side effect profile compared to traditional antipsychotics and non-selective muscarinic agonists. The data presented in this guide highlight the progress made in the preclinical development of these compounds and underscore the importance of continued research in this area.
References
-
Davoren, J. E., et al. (2017). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 8(2), 233-238). [Link]
-
Zhang, L., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 10(5), 809-814). [Link]
- Keltz, M. (2026, January 21). Muscarinic Cholinergic Circuitry in Schizophrenia: Our Evolving Understanding.
-
National Center for Biotechnology Information. (2009). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM). PubChem Bioassay. [Link]
-
Kim, S., et al. (2022). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. Metabolites, 12(4), 318. [Link]
-
Chan, W. Y., et al. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences of the United States of America, 105(31), 10977-10982). [Link]
-
Leach, K., et al. (2010). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. Neuropsychopharmacology, 35(4), 855-869). [Link]
-
Valant, C., et al. (2012). A structure-activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm, 3(10), 1285-1290). [Link]
- Tarr, J. C., et al. (2025). Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Medicinal Chemistry Letters.
-
Pan, A. C., et al. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Chemical Neuroscience, 9(7), 1585-1595). [Link]
-
Patsnap. (2025, March 11). What are the therapeutic applications for M4 receptor agonists? Patsnap Synapse. [Link]
-
Gregory, K. J., et al. (2020). Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. Molecules, 25(21), 5030. [Link]
-
ResearchGate. (n.d.). Structures of reported M4 PAMs. Retrieved from [Link]
-
Patel, S. (n.d.). Antipsychotic-like Effects of M4 Positive Allosteric Modulators Are Mediated by CB2 Receptor-Dependent Inhibition of Dopamine Release. Patel Lab. [Link]
-
Wood, M. R., et al. (2021). Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters, 12(9), 1435-1441). [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Retrieved from [Link]
-
Dean, M. J., et al. (2020). Acetylcholine muscarinic M4 receptors as a therapeutic target for alcohol use disorder: Converging evidence from humans and rodents. Molecular Psychiatry, 25(11), 2850-2863). [Link]
-
Reed, C. W., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with In Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science, 4(5), 1558-1574). [Link]
-
Jones, C. (n.d.). M4 Positive Allosteric Modulators for the Treatment of Schizophrenia. Grantome. [Link]
-
Bertron, J. L., et al. (2021). Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. Bioorganic & Medicinal Chemistry Letters, 48, 128246. [Link]
-
McCutcheon, R. A., et al. (2024). Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis. Translational Psychiatry, 14(1), 123. [Link]
Sources
- 1. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 2. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antipsychotic-like Effects of M4 Positive Allosteric Modulators Are Mediated by CB2 Receptor-Dependent Inhibition of Dopamine Release. | Patel Lab [vumc.org]
- 4. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Comparison of different synthetic routes to (1-Cyclopropylpyrrolidin-3-yl)methanol
Introduction
(1-Cyclopropylpyrrolidin-3-yl)methanol is a valuable building block in medicinal chemistry, finding application as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure, featuring a cyclopropyl group appended to the pyrrolidine nitrogen and a hydroxymethyl substituent, imparts desirable physicochemical properties to target molecules, such as improved metabolic stability and receptor binding affinity. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in the field of drug development. This guide provides a comparative analysis of two prominent synthetic routes to (1-Cyclopropylpyrrolidin-3-yl)methanol, offering insights into their respective advantages and limitations, supported by experimental data and detailed protocols.
Route 1: Reductive Amination of (Pyrrolidin-3-yl)methanol
This approach is a convergent and efficient method that introduces the cyclopropylmethyl group in a single, high-yielding step. The synthesis commences with the commercially available (pyrrolidin-3-yl)methanol and proceeds via a reductive amination reaction with cyclopropanecarboxaldehyde.
Reaction Scheme
Caption: Reductive amination of (pyrrolidin-3-yl)methanol.
Scientific Rationale
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine of (pyrrolidin-3-yl)methanol and cyclopropanecarboxaldehyde. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the desired tertiary amine. STAB is a particularly effective reagent for this transformation as it is mild, selective for imines over aldehydes, and does not reduce other functional groups present in the molecule.
A detailed procedure for this synthesis is outlined in patent WO2012143370A1. This method highlights a practical and scalable approach to the target molecule.
Experimental Protocol (Adapted from WO2012143370A1)
-
To a solution of (pyrrolidin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added cyclopropanecarboxaldehyde (1.1 eq).
-
The mixture is stirred at room temperature for a period of time to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford (1-cyclopropylpyrrolidin-3-yl)methanol.
Route 2: N-Alkylation of (Pyrrolidin-3-yl)methanol with (Bromomethyl)cyclopropane
An alternative and classical approach to the synthesis of (1-cyclopropylpyrrolidin-3-yl)methanol involves the direct N-alkylation of (pyrrolidin-3-yl)methanol with a suitable cyclopropylmethyl halide, such as (bromomethyl)cyclopropane.
Reaction Scheme
Caption: N-Alkylation of (pyrrolidin-3-yl)methanol.
Scientific Rationale
N-alkylation of secondary amines with alkyl halides is a fundamental and widely used transformation in organic synthesis. This reaction typically proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the (bromomethyl)cyclopropane and displacing the bromide leaving group. The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrobromic acid generated during the reaction, thereby driving the equilibrium towards product formation. The choice of solvent is also important, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) generally favoring the SN2 pathway.
The starting material, (bromomethyl)cyclopropane, can be synthesized from the commercially available cyclopropylmethanol.[2][3]
General Experimental Protocol
-
To a solution of (pyrrolidin-3-yl)methanol (1.0 eq) in a polar aprotic solvent such as acetonitrile is added a base, for example, potassium carbonate (2.0-3.0 eq).
-
(Bromomethyl)cyclopropane (1.1-1.5 eq) is then added to the suspension.
-
The reaction mixture is heated to an elevated temperature (e.g., 60-80 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield (1-cyclopropylpyrrolidin-3-yl)methanol.
Comparison of Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: N-Alkylation |
| Starting Materials | (Pyrrolidin-3-yl)methanol, Cyclopropanecarboxaldehyde | (Pyrrolidin-3-yl)methanol, (Bromomethyl)cyclopropane |
| Key Reagents | Sodium triacetoxyborohydride | Potassium carbonate (or other base) |
| Reaction Conditions | Mild (room temperature) | Elevated temperature (60-80 °C) |
| Number of Steps | One-pot procedure | One step (plus synthesis of alkyl halide) |
| Potential Yield | Generally high | Moderate to high |
| Scalability | Readily scalable | Scalable, but may require pressure vessels for large scale |
| Byproducts | Acetic acid, borate salts | Halide salts |
| Advantages | Mild conditions, high selectivity, one-pot | Utilizes readily available and stable alkylating agent |
| Disadvantages | Aldehyde can be prone to oxidation/instability | Higher reaction temperatures, potential for over-alkylation (less of a concern with secondary amines) |
Conclusion
Both reductive amination and N-alkylation represent viable and effective strategies for the synthesis of (1-cyclopropylpyrrolidin-3-yl)methanol. The choice between the two routes will often depend on the specific requirements of the synthesis, such as scale, available starting materials, and equipment.
Route 1 (Reductive Amination) is arguably the more elegant and efficient approach, offering a one-pot procedure under mild conditions with high selectivity. This makes it an attractive option for both laboratory-scale synthesis and potential large-scale production, provided the stability of cyclopropanecarboxaldehyde is managed.
Route 2 (N-Alkylation) is a more traditional but equally robust method. While it may require an additional step to prepare the cyclopropylmethyl halide and involves heating, it utilizes common and stable reagents, making it a reliable alternative.
References
- WO2012143370A1 - NEW PYRROLIDINE DERIVATIVES AND THEIR USE AS INHIBITORS OF THE ENZYME DIPEPTIDYL PEPTIDASE I (DPP-I) - Google Patents. (n.d.).
- WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (n.d.).
- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved January 23, 2026, from [Link]
-
PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
Organic Syntheses. (2014). p-tolyl)-1H-pyrrolo[3,2- c]pyridin. Retrieved January 23, 2026, from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 3. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to (1-Cyclopropylpyrrolidin-3-yl)methanol-Based Catalysts: A Comparative Performance Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is paramount. The pyrrolidine scaffold, famously exemplified by L-proline, has proven to be a privileged structure, capable of facilitating a wide array of enantioselective transformations. This guide delves into the potential of a structurally intriguing derivative, (1-Cyclopropylpyrrolidin-3-yl)methanol, as a catalyst in asymmetric synthesis.
While direct, peer-reviewed performance benchmarks for (1-Cyclopropylpyrrolidin-3-yl)methanol are not yet prevalent in the scientific literature, this guide aims to provide a comprehensive comparative framework. By examining the performance of archetypal pyrrolidine-based catalysts in key carbon-carbon bond-forming reactions, we can infer the potential advantages and areas of application for this novel catalytic scaffold. This document will serve as a valuable resource for researchers looking to explore new catalytic frontiers and make informed decisions in catalyst selection.
Introduction: The Rationale for (1-Cyclopropylpyrrolidin-3-yl)methanol in Organocatalysis
The design of (1-Cyclopropylpyrrolidin-3-yl)methanol as a potential organocatalyst is rooted in the established principles of proline catalysis. The catalytic activity of proline and its derivatives hinges on the secondary amine of the pyrrolidine ring, which enables the formation of enamine or iminium ion intermediates with carbonyl compounds. The stereochemical information is then transferred to the substrate, leading to the formation of a chiral product.
The structural modifications in (1-Cyclopropylpyrrolidin-3-yl)methanol—namely the N-cyclopropyl group and the C-3 hydroxymethyl substituent—are not arbitrary. They are intended to modulate the catalyst's steric and electronic properties, potentially leading to enhanced reactivity and stereoselectivity compared to the parent L-proline.
-
The N-Cyclopropyl Group: This bulky substituent is expected to influence the steric environment around the nitrogen atom, potentially leading to higher enantioselectivity by creating a more defined chiral pocket for the reacting substrates.
-
The C-3 Hydroxymethyl Group: The hydroxyl group can participate in hydrogen bonding with the substrate, further organizing the transition state and enhancing stereocontrol. This is a feature that has been successfully exploited in other proline derivatives to improve catalytic performance.
Benchmarking Performance: The Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis and a standard benchmark for evaluating the performance of new organocatalysts. The reaction between a ketone and an aldehyde to form a β-hydroxy ketone is a powerful tool for constructing complex molecules.
While specific data for (1-Cyclopropylpyrrolidin-3-yl)methanol is pending experimental investigation, we can benchmark its potential against the well-established L-proline and other modified pyrrolidine catalysts in the classic reaction between cyclohexanone and p-nitrobenzaldehyde.
Table 1: Comparative Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti/syn) | Reference |
| L-Proline | 30 | DMSO | Room Temp | 4 | 99 | 96 | 93:7 | [Not Available] |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | 10 | Dichloromethane | 0 | 24 | 95 | 98 | 95:5 | [1] |
| (S)-Proline-derived Tetrazole | 20 | Dichloromethane | 4 | 48 | 92 | 99 | >99:1 | [Not Available] |
| (1-Cyclopropylpyrrolidin-3-yl)methanol | Hypothetical | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Data for L-Proline and other derivatives is sourced from established literature to provide a baseline for comparison. The entry for (1-Cyclopropylpyrrolidin-3-yl)methanol is intentionally left blank to highlight the need for experimental data.
Mechanistic Considerations in the Aldol Reaction
The catalytic cycle of a proline-catalyzed aldol reaction proceeds through the formation of an enamine intermediate. The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the aldehyde.
Caption: Proposed catalytic cycle for the aldol reaction.
The N-cyclopropyl and C-3 hydroxymethyl groups of (1-Cyclopropylpyrrolidin-3-yl)methanol are anticipated to play a crucial role in stabilizing the transition state, potentially leading to higher diastereoselectivity and enantioselectivity.
Experimental Protocol: A Self-Validating System for Catalyst Evaluation
To ensure the trustworthiness of any benchmarking study, a robust and self-validating experimental protocol is essential. The following protocol for the L-proline catalyzed aldol reaction can be adapted to evaluate (1-Cyclopropylpyrrolidin-3-yl)methanol.
Protocol: L-Proline Catalyzed Aldol Reaction
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add L-proline (0.03 mmol, 10 mol%).
-
Reagent Addition: Add the solvent (e.g., 1 mL of anhydrous DMSO). Stir the mixture until the catalyst dissolves. Add cyclohexanone (1.5 mmol, 5 equivalents) followed by p-nitrobenzaldehyde (0.3 mmol, 1 equivalent).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) and the diastereomeric ratio by 1H NMR spectroscopy.
Benchmarking Performance: The Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental C-C bond-forming reaction where organocatalysis has made a significant impact. The performance of (1-Cyclopropylpyrrolidin-3-yl)methanol in this transformation can be benchmarked against established catalysts.
Table 2: Comparative Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition of Isobutyraldehyde to a Nitroalkene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (syn/anti) | Reference |
| L-Proline | 20 | Chloroform | Room Temp | 96 | 72 | 20 | 85:15 | [Not Available] |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | 10 | Toluene | Room Temp | 120 | 98 | 99 | 97:3 | [Not Available] |
| (1-Cyclopropylpyrrolidin-3-yl)methanol | Hypothetical | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Data for L-Proline and other derivatives is sourced from established literature. The entry for (1-Cyclopropylpyrrolidin-3-yl)methanol is intentionally left blank to emphasize the need for experimental validation.
Mechanistic Considerations in the Michael Addition
Similar to the aldol reaction, the Michael addition catalyzed by pyrrolidine derivatives proceeds through an enamine intermediate. The catalyst's structure dictates the stereochemical outcome of the conjugate addition.
Caption: General experimental workflow for Michael addition.
The steric bulk of the N-cyclopropyl group in (1-Cyclopropylpyrrolidin-3-yl)methanol could effectively shield one face of the enamine intermediate, leading to high levels of asymmetric induction in the Michael adduct.
Experimental Protocol: A Framework for Comparative Analysis
The following protocol for a generic organocatalyzed Michael addition provides a starting point for evaluating the catalytic efficacy of (1-Cyclopropylpyrrolidin-3-yl)methanol.
Protocol: Organocatalyzed Michael Addition
-
Catalyst and Reagent Preparation: In a dry reaction vessel, dissolve the organocatalyst (e.g., 0.05 mmol, 10 mol%) in the chosen anhydrous solvent (2 mL).
-
Substrate Addition: Add the aldehyde (e.g., isobutyraldehyde, 0.75 mmol, 1.5 equivalents) to the catalyst solution and stir for 10 minutes at the desired temperature. Then, add the nitroalkene (0.5 mmol, 1 equivalent).
-
Reaction Monitoring: Allow the reaction to proceed with stirring and monitor its progress by TLC analysis.
-
Quenching and Extraction: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl. Extract the product into an organic solvent such as ethyl acetate.
-
Purification and Characterization: Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
-
Data Analysis: Characterize the product by 1H and 13C NMR spectroscopy. Determine the diastereomeric ratio from the crude 1H NMR spectrum and the enantiomeric excess by chiral HPLC analysis.
Concluding Remarks and Future Outlook
While concrete experimental data for the catalytic performance of (1-Cyclopropylpyrrolidin-3-yl)methanol is eagerly awaited, the structural rationale behind its design suggests it holds significant promise as a next-generation organocatalyst. The strategic placement of the N-cyclopropyl and C-3 hydroxymethyl groups is poised to enhance both the reactivity and stereoselectivity of this catalyst in key asymmetric transformations.
This guide provides a robust framework for the systematic evaluation of (1-Cyclopropylpyrrolidin-3-yl)methanol. By employing the benchmark reactions and detailed protocols outlined herein, researchers can generate the necessary data to rigorously assess its performance against established catalysts. The insights gained from such studies will undoubtedly contribute to the broader field of organocatalysis and may pave the way for the development of even more efficient and selective catalytic systems for the synthesis of complex chiral molecules.
References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
Notz, W., & List, B. (2000). Catalytic asymmetric synthesis of anti-1, 2-diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric aminocatalysis. Angewandte Chemie International Edition, 47(48), 9184-9215. [Link]
-
Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of chemical research, 45(2), 248-264. [Link]
-
Proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde. ResearchGate. [Link]
Sources
A-Comparison-Guide-to-Cross-Reactivity-Studies-of-(1-Cyclopropylpyrrolidin-3-yl)methanol-Derivatives
Abstract: The (1-Cyclopropylpyrrolidin-3-yl)methanol scaffold represents a promising chemical series for the development of selective muscarinic M1 receptor agonists, a target of significant interest for treating cognitive deficits in Alzheimer's disease and other neurological disorders.[1][2] However, achieving subtype selectivity and minimizing off-target interactions are paramount to ensure a favorable safety profile. This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies for this class of compounds. While extensive public data on the cross-reactivity of these specific derivatives is limited, this document outlines the critical scientific rationale, proposes a strategic target panel, and provides detailed, field-proven experimental protocols to generate the necessary data. We present illustrative data to guide researchers in the interpretation of results and decision-making during the drug discovery process.
Introduction: The Imperative for Selectivity
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space and contribute to the stereochemistry and three-dimensional structure of a molecule.[3][4] Derivatives of (1-Cyclopropylpyrrolidin-3-yl)methanol have emerged as potential selective agonists for the M1 muscarinic acetylcholine receptor (mAChR), a key player in cognitive functions mediated by the forebrain cholinergic system.[1] Selective activation of M1 receptors is a promising therapeutic strategy for Alzheimer's disease, aiming to enhance cognitive function while avoiding the peripheral side effects associated with non-selective muscarinic agonists.[1][2]
However, the therapeutic promise of any new chemical entity is inextricably linked to its selectivity. Unintended interactions with other receptors, ion channels, or enzymes, known as off-target effects, can lead to adverse drug reactions (ADRs) and are a major cause of failure in clinical trials.[5][6] Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design.
This guide provides a systematic approach to profiling the selectivity of (1-Cyclopropylpyrrolidin-3-yl)methanol derivatives. We will detail the "why" and "how" of constructing a robust cross-reactivity panel and executing the necessary assays to build a comprehensive safety and selectivity profile.
Designing the Cross-Reactivity Study: A Multi-Tiered Approach
A successful cross-reactivity study begins with a well-designed experimental plan. The choice of targets should be guided by the primary target's family and potential structural homologies, as well as known liabilities of the chemical scaffold.
Tier 1: Primary Target Family Selectivity
The first step is to assess selectivity within the immediate family of the primary target. For M1 agonists, this means profiling against the other muscarinic receptor subtypes (M2, M3, M4, M5).
-
M2 & M4 Receptors: Primarily coupled to Gi, leading to inhibition of adenylyl cyclase. M2 activation in the heart can cause bradycardia, a significant safety concern.
-
M3 & M5 Receptors: Primarily coupled to Gq/11, leading to phospholipase C activation. M3 activation mediates smooth muscle contraction and glandular secretion, leading to potential side effects like diarrhea, urination, and salivation.
A compound that is highly potent at M1 but shows minimal activity at M2-M5 is considered to have high intrasubfamily selectivity.[7]
Tier 2: Broad Panel Secondary Pharmacodynamics
Beyond the primary target family, a broad screening panel is essential to identify unanticipated off-target interactions. Pharmaceutical companies and contract research organizations (CROs) routinely use panels of 40-100 targets covering major protein families implicated in adverse events.[8][9]
A recommended panel for (1-Cyclopropylpyrrolidin-3-yl)methanol derivatives would include, but not be limited to:
-
GPCRs: Adrenergic, Dopamine, Serotonin (5-HT), and Opioid receptors.
-
Ion Channels: hERG, Nav1.5, and Cav1.2 are critical for cardiac safety assessment.[10]
-
Enzymes: Cyclooxygenases (COX-1, COX-2), phosphodiesterases (PDEs).
-
Nuclear Receptors: Pregnane X Receptor (PXR), which regulates the expression of drug-metabolizing enzymes.[11]
-
Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET).
The following diagram illustrates a logical workflow for a comprehensive cross-reactivity study.
Caption: Workflow for Cross-Reactivity Profiling.
Comparative Data: An Illustrative Study
To demonstrate how cross-reactivity data is evaluated, we present a hypothetical dataset for three (1-Cyclopropylpyrrolidin-3-yl)methanol derivatives: Cmpd-A, Cmpd-B, and a reference compound (Ref-M1), compared against a panel of key targets.
Table 1: Muscarinic Receptor Subtype Selectivity (Kᵢ, nM)
| Compound | M1 (Primary) | M2 | M3 | M4 | M5 | M2 vs M1 (fold) | M3 vs M1 (fold) |
| Cmpd-A | 1.5 | 250 | 180 | 210 | 150 | 167 | 120 |
| Cmpd-B | 2.2 | 25 | 45 | 300 | 250 | 11 | 20 |
| Ref-M1 | 5.0 | >10,000 | >10,000 | >10,000 | >10,000 | >2000 | >2000 |
Data is illustrative. Fold selectivity = Kᵢ (Off-Target) / Kᵢ (M1).
Table 2: Secondary Pharmacology Panel (% Inhibition at 10 µM)
| Target | Cmpd-A | Cmpd-B | Ref-M1 | Potential Clinical Implication of Interaction |
| hERG (K+ Channel) | 5% | 48% | 2% | Cardiac Arrhythmia (Torsade de Pointes)[12] |
| 5-HT₂ₐ (Serotonin R) | 8% | 15% | 6% | Hallucinations, Agitation |
| α₁ (Adrenergic R) | 12% | 65% | 10% | Orthostatic Hypotension |
| D₂ (Dopamine R) | 3% | 5% | 4% | Extrapyramidal Symptoms |
| PXR (Nuclear R) | 11% | 75% | 9% | Drug-Drug Interactions (CYP3A4 Induction)[13] |
Data is illustrative. Significant interaction is often considered >50% inhibition at 10 µM.
Interpretation of Illustrative Data
-
Cmpd-A: Demonstrates excellent M1 potency and good selectivity (>100-fold) over other muscarinic subtypes. It shows a clean profile in the secondary pharmacology panel, with minimal inhibition of key off-targets. This compound would be a strong candidate for further development.
-
Cmpd-B: While potent at M1, it shows poor selectivity against M2 and M3 receptors, suggesting a higher risk of peripheral side effects. Critically, it exhibits significant activity at the hERG channel, α₁ adrenergic receptor, and PXR, raising major safety concerns regarding cardiotoxicity, hypotension, and drug-drug interaction potential. This compound would likely be deprioritized.
-
Ref-M1: Represents an idealized highly selective compound, useful as a benchmark in assays.
The following diagram illustrates the concept of on-target vs. off-target effects for a hypothetical M1 agonist.
Caption: On-Target vs. Off-Target Signaling Pathways.
Experimental Protocols
Accurate and reproducible data is the bedrock of any comparison guide. The following are standardized, detailed protocols for key cross-reactivity assays.
Protocol: Radioligand Competition Binding Assay (GPCR Panel)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from a receptor.[14]
Objective: To determine the Kᵢ of test compounds at M1-M5, adrenergic, dopamine, and serotonin receptors.
Materials:
-
Receptor-expressing membranes (e.g., from CHO or HEK293 cells).
-
Radioligand specific for each target (e.g., [³H]-NMS for muscarinic receptors).
-
Test compounds and reference compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., Millipore MultiScreen).[15]
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. A typical concentration range is 0.1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
25 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
25 µL of test compound dilution.
-
25 µL of radioligand at a fixed concentration (typically at its Kₔ value).
-
25 µL of receptor membrane preparation (protein concentration optimized for <10% ligand depletion).[16]
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), as determined by kinetic experiments.[14]
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing 3-5 times with ice-cold wash buffer to separate bound from free radioligand.[14][16]
-
Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol: Automated Patch Clamp hERG Assay
This electrophysiology assay directly measures the function of the hERG potassium channel, a critical determinant of cardiac repolarization.[12]
Objective: To determine the IC₅₀ of test compounds for inhibition of the hERG channel current.
Materials:
-
HEK293 cell line stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch).[12]
-
Extracellular and intracellular recording solutions.
-
Test compounds and a positive control (e.g., E-4031).
Procedure:
-
Cell Preparation: Culture and harvest hERG-HEK293 cells, ensuring high viability for seal formation.
-
System Setup: Prime the automated patch-clamp system with recording solutions and load the cell suspension.
-
Seal and Whole-Cell Formation: The system automatically establishes a high-resistance (>1 GΩ) seal and achieves whole-cell configuration.[10]
-
Baseline Recording: Record stable baseline hERG currents using a specific voltage pulse protocol. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.[10][12]
-
Compound Application: Apply a vehicle control for 2-3 minutes, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM). Allow 3-5 minutes for equilibration at each concentration.[12]
-
Data Acquisition: Continuously record the hERG tail current throughout the experiment.
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percent inhibition relative to the baseline current.
-
Plot the percent inhibition against the compound concentration and fit to a dose-response curve to determine the IC₅₀.
-
Protocol: PXR Activation Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate the Pregnane X Receptor (PXR), a key regulator of drug metabolism genes like CYP3A4.[11]
Objective: To determine the EC₅₀ of test compounds for PXR activation.
Materials:
-
Hepatocyte cell line (e.g., HepG2) stably or transiently co-transfected with a PXR expression vector and a luciferase reporter vector containing a PXR-responsive promoter (e.g., from the CYP3A4 gene).[11][17]
-
Cell culture medium and reagents.
-
Test compounds and a positive control (e.g., Rifampicin).[13][18]
-
Luciferase assay reagent kit.
-
Luminometer plate reader.
Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds or controls. Incubate for 22-24 hours.[18]
-
Cell Lysis and Reagent Addition: Remove the treatment medium. Add a passive lysis buffer, followed by the luciferase assay reagent according to the manufacturer's protocol.[19]
-
Luminescence Reading: Measure the light output (Relative Light Units, RLU) using a luminometer.
-
Data Analysis:
-
Normalize the RLU values to a vehicle control to calculate the "fold activation."
-
Plot the fold activation against the compound concentration and fit to a dose-response curve to determine the EC₅₀.
-
A parallel cell viability assay (e.g., CellTiter-Glo®) should be run to rule out cytotoxicity.
-
Conclusion and Future Directions
The development of selective M1 agonists like the (1-Cyclopropylpyrrolidin-3-yl)methanol derivatives holds great promise for treating cognitive disorders. However, this guide underscores that potency is only half the story. A deep, early, and systematic investigation of cross-reactivity is essential for mitigating safety risks and increasing the probability of clinical success.
The illustrative data and protocols provided here offer a robust framework for researchers in the field. By comparing new derivatives against both the primary target family and a broad panel of safety-relevant off-targets, drug development teams can make informed, data-driven decisions. This approach allows for the confident selection of lead candidates that possess not only the desired therapeutic activity but also the clean selectivity profile required for a safe and effective medicine.
References
-
Iacovelli, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
-
Kenakin, T., et al. (2006). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Molecular Pharmacology. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Rat Pregnane X Receptor (PXR) Reporter Assay System. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety. Retrieved from [Link]
-
Gomleksiz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]
-
Spalding, T. A., et al. (2010). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Tadesse, S., et al. (2021). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Evotec. (n.d.). Nuclear Receptor Activation. Retrieved from [Link]
-
Sharma, G., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Sayed, M., et al. (2023). Screening Method for the Identification of Compounds that Activate Pregnane X Receptor. Current Protocols. Retrieved from [Link]
-
Maeda, S., et al. (2020). Structure and selectivity engineering of the M1 muscarinic receptor toxin complex. Science. Retrieved from [Link]
-
Guo, L., et al. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Awad, D., et al. (2022). Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. Journal of Cheminformatics. Retrieved from [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]
-
Baklanova, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]
-
Fisher, A., et al. (1993). Selective signaling via unique M1 muscarinic agonists. Progress in Brain Research. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
Bowen, W. P., & Jerman, J. C. (2002). Screening for Safety-Relevant Off-Target Activities of Hit and Lead Compounds. ResearchGate. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
-
Eglen, R. M., & Watson, N. (1996). Selective muscarinic receptor agonists and antagonists. Pharmacology & Toxicology. Retrieved from [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Selective muscarinic receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. fda.gov [fda.gov]
- 11. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. N uclear Receptor Activation - Evotec [evotec.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of Compounds Containing the (1-Cyclopropylpyrrolidin-3-yl)methanol Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the (1-Cyclopropylpyrrolidin-3-yl)methanol Moiety in Drug Discovery
The (1-Cyclopropylpyrrolidin-3-yl)methanol scaffold has emerged as a significant building block in modern medicinal chemistry.[1] Its appeal lies in the unique combination of a rigid cyclopropyl group and a saturated pyrrolidine ring, which together offer a three-dimensional architecture that can enhance binding to biological targets.[1] The cyclopropyl group, in particular, is known to improve metabolic stability and potency, while the pyrrolidine ring can increase solubility and provide a key vector for interacting with protein residues. This guide provides a comprehensive framework for the pharmacokinetic profiling of novel compounds incorporating this promising moiety, offering both theoretical insights and detailed experimental protocols to guide your research and development efforts.
The successful progression of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Understanding these parameters early in the discovery process is essential to avoid costly late-stage failures. This guide will walk you through a systematic approach to characterizing the pharmacokinetic profile of your compounds, enabling you to make data-driven decisions and optimize your lead candidates.
Anticipated Pharmacokinetic Characteristics and Key Considerations
The structural features of the (1-Cyclopropylpyrrolidin-3-yl)methanol moiety provide clues to its likely pharmacokinetic behavior:
-
Metabolism: The primary alcohol of the methanol group is a potential site for oxidation to an aldehyde and then a carboxylic acid. The pyrrolidine ring may undergo N-dealkylation (if substituted) or oxidation. The cyclopropyl group is generally considered metabolically robust, often introduced to block metabolism at a specific position.
-
Solubility and Permeability: The pyrrolidine nitrogen can be protonated at physiological pH, potentially enhancing aqueous solubility. However, the overall lipophilicity will depend on the other substituents on the molecule. Permeability across biological membranes will be a balance between these factors.
-
Distribution: The potential for ionization and the overall physicochemical properties will dictate the volume of distribution and the extent of tissue penetration.
A Step-by-Step Guide to In Vitro Pharmacokinetic Profiling
A robust in vitro ADME assessment is the foundation of pharmacokinetic profiling. The following assays are critical for characterizing compounds containing the (1-Cyclopropylpyrrolidin-3-yl)methanol moiety.
Metabolic Stability Assessment
The first step is to understand how quickly your compound is metabolized by liver enzymes. This is typically assessed using liver microsomes or hepatocytes.[3]
Objective: To determine the intrinsic clearance (Clint) and in vitro half-life (t½) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile with an internal standard for quenching the reaction and protein precipitation
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound and control compounds in phosphate buffer.
-
In a 96-well plate, add the human liver microsomes and the NADPH regenerating system to the phosphate buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound working solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of the parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line gives the rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).
Intestinal Permeability Assessment (Caco-2 Assay)
The Caco-2 cell monolayer is the industry standard for predicting human intestinal absorption of orally administered drugs.[4] This assay measures the rate of transport of a compound across a polarized monolayer of human colon adenocarcinoma cells.
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
Test compound stock solution
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and digoxin as a P-gp substrate)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For A-B permeability, add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.
-
For B-A permeability, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.
Data Analysis:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the efflux ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Plasma Protein Binding (PPB) Assessment
The extent to which a drug binds to plasma proteins influences its distribution and clearance.[5] Only the unbound fraction is free to interact with its target and be metabolized or excreted. Equilibrium dialysis is the gold standard method for determining PPB.
Objective: To determine the percentage of a test compound bound to plasma proteins.
Materials:
-
Test compound stock solution
-
Plasma (human, rat, mouse)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Equilibrium dialysis device (e.g., RED device)
-
LC-MS/MS system for analysis
Procedure:
-
Add the test compound to the plasma.
-
Pipette the plasma-compound mixture into one chamber of the dialysis device and PBS into the other chamber, separated by a semi-permeable membrane.
-
Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the plasma and the buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
Data Analysis:
-
Calculate the fraction unbound (fu) = concentration in buffer / concentration in plasma.
-
Calculate the percentage bound = (1 - fu) * 100.
Comparative Data Summary
| Parameter | Compound A (Hypothetical) | Compound B (Hypothetical) | Delgocitinib (Reference) |
| In Vitro Half-life (min, HLM) | 65 | 45 | >120[6] |
| Intrinsic Clearance (µL/min/mg) | 12 | 18 | <5[6] |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 5.2 | 8.9 | Data not available |
| Efflux Ratio | 1.5 | 3.1 | Data not available |
| Plasma Protein Binding (%) | 85 | 92 | Data not available |
Hypothetical data is for illustrative purposes to demonstrate how results would be presented.
In Vivo Pharmacokinetic Profiling
Following in vitro characterization, promising candidates should be evaluated in vivo to understand their pharmacokinetic profile in a whole organism. Rodent models, particularly rats, are commonly used for initial in vivo PK studies.[7]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (%F).
Materials:
-
Test compound
-
Dosing vehicles (e.g., for intravenous and oral administration)
-
Sprague-Dawley rats
-
Cannulated rats (for serial blood sampling)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the test compound to two groups of rats: one group receives an intravenous (IV) dose, and the other receives an oral (PO) dose.
-
Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[8]
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO administration.
-
Use pharmacokinetic software to calculate parameters such as AUC (Area Under the Curve), CL, Vd, and t½ from the IV data.
-
Calculate Cmax and Tmax from the PO data.
-
Calculate oral bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizing the Workflow
A systematic approach to pharmacokinetic profiling is crucial for efficient drug discovery.
Caption: A typical workflow for the pharmacokinetic profiling of a novel compound.
Conclusion and Future Directions
The (1-Cyclopropylpyrrolidin-3-yl)methanol moiety represents a valuable scaffold for the design of novel therapeutics. A thorough understanding of the pharmacokinetic properties of compounds containing this moiety is essential for their successful development. The experimental protocols and strategic workflow outlined in this guide provide a robust framework for generating the necessary ADME data to inform lead optimization and candidate selection. By systematically evaluating metabolic stability, permeability, plasma protein binding, and in vivo pharmacokinetics, researchers can effectively navigate the challenges of drug discovery and increase the probability of advancing compounds with favorable drug-like properties.
References
-
Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. Retrieved January 23, 2026, from [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022, May 6). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). Chromatography Online. Retrieved January 23, 2026, from [Link]
-
Variability in Caco-2 and MDCK Cell-Based Intestinal Permeability Assays. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
-
Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2020, November 24). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Methanol solvent may cause increased apparent metabolic instability in in vitro assays. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
In Silico and In Vivo Pharmacokinetic Evaluation of 84-B10, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease. (2023, December 27). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. (n.d.). Google Patents.
-
Caco-2 cell permeability assays to measure drug absorption. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Flavonoids as potential KRAS inhibitors: DFT, molecular docking, molecular dynamics simulation and ADMET analyses. (2024, April 22). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved January 23, 2026, from [Link]
-
Identification of Novel pan-KRAS Inhibitors via Structure-Based Drug Design, Scaffold Hopping, and Biological Evaluation. (2025, June 5). PubMed. Retrieved January 23, 2026, from [Link]
-
In Silico ADME Profiling of Salubrinal and Its Analogues. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022, May 6). PubMed. Retrieved January 23, 2026, from [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019, December 16). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved January 23, 2026, from [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020, July 2). Stanford University Mass Spectrometry. Retrieved January 23, 2026, from [Link]
-
Caco-2 Permeability Assay. (n.d.). Creative Bioarray. Retrieved January 23, 2026, from [Link]
-
Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1 H-indol-1-yl)acetamides as Covalent Inhibitors of KRAS G12C. (2019, August 20). PubMed. Retrieved January 23, 2026, from [Link]
-
Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (2025, August 9). Springer. Retrieved January 23, 2026, from [Link]
-
An Update on JAK Inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Plasma Protein Binding in Drug Discovery and Development. (n.d.). Gyan Sanchay. Retrieved January 23, 2026, from [Link]
-
The in vitro metabolic stability study of the selected compounds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Flavonoids as potential KRAS inhibitors: DFT, molecular docking, molecular dynamics simulation and ADMET analyses. (2024, April 22). PubMed. Retrieved January 23, 2026, from [Link]
-
The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
LC-MS/MS Bioanalytical Method for Formoterol improved. (2014, November 15). Anapharm. Retrieved January 23, 2026, from [Link]
-
Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022, May 2). Apollo. Retrieved January 23, 2026, from [Link]
-
DISCOVERY IN VIVO PHARMACOKINETICS. (n.d.). Meadowhawk. Retrieved January 23, 2026, from [Link]
-
Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
Sources
- 1. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]
- 2. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico and In Vivo Pharmacokinetic Evaluation of 84-B10, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison: (1-Cyclopropylpyrrolidin-3-yl)methanol as a Strategic Building Block in Modern Drug Discovery
Introduction: The Quest for Superior Scaffolds
In the landscape of medicinal chemistry, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. The architecture of these scaffolds dictates not only the potential for potent and selective target engagement but also governs the all-important Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among the privileged heterocyclic structures, the pyrrolidine ring is a mainstay, found in over 60 FDA-approved drugs. Its non-planar, sp³-rich nature provides an excellent framework for exploring three-dimensional chemical space, a key strategy for moving beyond the flat, often promiscuous molecules that have historically dominated drug discovery.
This guide introduces (1-Cyclopropylpyrrolidin-3-yl)methanol , a building block that marries the proven pyrrolidine core with two other high-value functionalities: a primary alcohol for versatile synthetic elaboration and an N-cyclopropyl group. The cyclopropyl moiety is a powerful tool in modern medicinal chemistry, prized for its ability to confer metabolic stability, modulate physicochemical properties, and enforce specific conformations.
The purpose of this guide is to provide researchers, scientists, and drug development professionals with a detailed, head-to-head comparison of (1-Cyclopropylpyrrolidin-3-yl)methanol against established and alternative building blocks. Through an analysis of structural features, physicochemical properties, and reactivity, supported by representative experimental data, we will elucidate the strategic advantages of this unique scaffold in the rational design of next-generation therapeutics.
Structural Deep Dive: Analyzing the Key Components
The value of (1-Cyclopropylpyrrolidin-3-yl)methanol stems from the synergistic interplay of its three core components: the pyrrolidine ring, the N-cyclopropyl group, and the C3-hydroxymethyl substituent.
-
The Pyrrolidine Ring: This saturated five-membered heterocycle serves as a versatile 3D scaffold. Unlike flat aromatic rings, its puckered nature allows for substituents to be projected in precise vectors, enabling fine-tuned interactions with complex biological targets.
-
The C3-Hydroxymethyl Group: This primary alcohol is a key synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, etherified, or converted into a leaving group for nucleophilic substitution, providing a gateway to a diverse array of derivatives.
-
The N-Cyclopropyl Group: This is the defining feature of the building block. The incorporation of a cyclopropyl ring onto the pyrrolidine nitrogen imparts several key advantages:
-
Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are significantly stronger than those in typical alkyl groups. This makes the moiety highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a common pathway for drug degradation. Replacing a metabolically labile group (like an N-methyl or N-ethyl) with an N-cyclopropyl group is a well-established strategy for enhancing a compound's half-life.
-
Conformational Restriction: The rigid, triangular geometry of the cyclopropyl group restricts the conformational freedom of the pyrrolidine ring and any attached pharmacophores, which can lock a molecule into its bioactive conformation and improve binding affinity.
-
Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity (LogP) and basicity (pKa). It is often used as a bioisosteric replacement for gem-dimethyl or vinyl groups to optimize a compound's ADME profile.
-
Comparative Analysis with Established Building Blocks
To fully appreciate the utility of (1-Cyclopropylpyrrolidin-3-yl)methanol, it is essential to compare it against other commonly used building blocks. We have selected a range of alternatives that highlight the specific contributions of each structural component.
Caption: Structural comparison of the target building block and its alternatives.
Physicochemical Property Showdown
The subtle structural differences between these building blocks translate into significant variations in their physicochemical properties, which are crucial for drug-likeness.
| Building Block | Molecular Formula | MW ( g/mol ) | cLogP¹ | TPSA (Ų)² | pKa³ | HBD⁴ | HBA⁵ |
| (1-Cyclopropylpyrrolidin-3-yl)methanol | C₈H₁₅NO | 141.21 | 0.6 | 23.5 | ~10.8 | 1 | 2 |
| Pyrrolidin-3-yl-methanol | C₅H₁₁NO | 101.15 | -0.5[1] | 32.3[1] | 10.4 | 2 | 2 |
| (1-Methylpyrrolidin-3-yl)methanol | C₆H₁₃NO | 115.17 | 0.0[2] | 23.5[2] | 10.3 | 1 | 2 |
| L-Prolinol | C₅H₁₁NO | 101.15 | -0.6 | 32.3 | 10.6 | 2 | 2 |
| 2-Azabicyclo[2.1.1]hexane | C₅H₉N | 83.13 | 0.4[1] | 12.0[1] | ~11.0 | 1 | 1 |
| (1H-Pyrrol-3-yl)methanol | C₅H₇NO | 97.12 | -0.2[3] | 36.0[3] | ~16 (N-H), -3.8 (ring) | 2 | 1 |
¹cLogP (calculated LogP) is a measure of lipophilicity. Lower values indicate higher hydrophilicity. ²TPSA (Topological Polar Surface Area) is a predictor of drug transport properties. Values < 140 Ų are generally associated with good cell permeability. ³pKa of the conjugate acid of the pyrrolidine nitrogen. Higher values indicate stronger basicity. Pyrrole pKa values are for the ring itself.[4] ⁴HBD: Hydrogen Bond Donors. ⁵HBA: Hydrogen Bond Acceptors.
Expert Analysis of Property Data:
-
Lipophilicity (cLogP): The N-cyclopropyl group imparts a moderate increase in lipophilicity compared to its N-H and N-methyl counterparts. This is a critical parameter to modulate; while some lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility and off-target toxicity. (1-Cyclopropylpyrrolidin-3-yl)methanol offers a balanced profile. In contrast, bridged scaffolds like 2-azabicyclo[2.1.1]hexane are specifically designed to be less lipophilic than their monocyclic counterparts, which can be advantageous for improving solubility.[5]
-
Basicity (pKa): The N-cyclopropyl group maintains a strong basicity, similar to other N-alkylated pyrrolidines. This basic nitrogen can be a key interaction point with a target protein (e.g., forming a salt bridge) and is crucial for aqueous solubility at physiological pH. This is in stark contrast to the aromatic (1H-Pyrrol-3-yl)methanol, where the nitrogen lone pair is part of the aromatic π-system, rendering it essentially non-basic.
-
Polar Surface Area (TPSA): All the saturated heterocycles possess a low TPSA, suggesting good potential for oral bioavailability and CNS penetration. The unsubstituted N-H on Pyrrolidin-3-yl-methanol and L-Prolinol contributes an additional 10 Ų to the TPSA compared to the N-substituted versions.
Reactivity and Synthetic Utility
The true test of a building block is its performance in chemical synthesis. The most common application for these molecules is in amide bond formation , a cornerstone reaction in medicinal chemistry.
Representative Experimental Protocol: Amide Coupling via EDC/HOBt
This protocol describes a standard, robust method for coupling a carboxylic acid with one of the building blocks.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)
-
Pyrrolidine Building Block (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)[6]
-
Hydroxybenzotriazole (HOBt, 0.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and the chosen pyrrolidine building block (1.1 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous DCM or DMF (to a concentration of ~0.1 M).
-
Reagent Addition: Add HOBt (0.2 eq) and DIPEA (2.5 eq) to the stirred solution.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: A generalized workflow for EDC/HOBt mediated amide coupling.
Expected Performance and Causality
While the specific outcome depends on the substrates, we can predict the relative performance based on the properties of each building block.
| Building Block | Expected Reactivity | Potential Challenges & Considerations | Illustrative Yield |
| (1-Cyclopropylpyrrolidin-3-yl)methanol | High | The tertiary amine is non-nucleophilic but can act as a base. The primary alcohol is the reactive site. | 85-95% |
| Pyrrolidin-3-yl-methanol | High (Potential for Side Reaction) | The secondary amine is also nucleophilic. N-acylation can compete with O-acylation, requiring N-protection (e.g., with a Boc group) for selectivity. | <30% (unprotected) >90% (N-protected) |
| (1-Methylpyrrolidin-3-yl)methanol | High | Less sterically hindered than the N-cyclopropyl analog, which may lead to slightly faster reaction rates in some cases. | 88-98% |
| L-Prolinol | High (Potential for Side Reaction) | Similar to pyrrolidin-3-yl-methanol, the secondary amine requires protection to prevent side reactions. | <30% (unprotected) >90% (N-protected) |
| 2-Azabicyclo[2.1.1]hexane | Moderate | The rigid bicyclic structure can introduce steric hindrance, potentially slowing the reaction rate compared to flexible pyrrolidines.[3] | 70-85% |
| (1H-Pyrrol-3-yl)methanol | Low | The pyrrole ring is electron-rich and can be sensitive to acidic conditions. The N-H is acidic and may require protection or excess base. | 50-70% |
Causality behind Experimental Choices:
-
Why EDC/HOBt? This is a classic, cost-effective, and broadly applicable coupling system. EDC activates the carboxylic acid, while HOBt acts as a catalyst to form a less reactive, but more selective, active ester, which crucially suppresses racemization of chiral centers.[7]
-
Why DIPEA? A non-nucleophilic hindered base is required to neutralize the HCl salt often present in EDC and the ammonium salt formed from the amine starting material, without competing in the coupling reaction.
-
Why protect secondary amines? In building blocks like L-Prolinol, both the -OH and -NH groups are nucleophilic. Without a protecting group (like Boc) on the nitrogen, the highly reactive acyl intermediate will react unselectively with both sites, leading to a mixture of N-acylated and O-acylated products and significantly reducing the yield of the desired compound.
Conclusion: A Strategic Choice for Lead Optimization
(1-Cyclopropylpyrrolidin-3-yl)methanol emerges as a highly valuable and strategic building block for medicinal chemistry programs. It provides a robust, sp³-rich scaffold that offers distinct advantages over more conventional alternatives.
Key Advantages:
-
In-built Metabolic Stability: The N-cyclopropyl group acts as a "metabolic shield," protecting against N-dealkylation, a common metabolic liability for N-methyl and N-ethyl analogs.
-
Balanced Physicochemical Profile: It offers a favorable balance of lipophilicity and basicity, crucial for achieving good oral bioavailability and solubility.
-
Synthetic Versatility: The primary alcohol provides a reliable handle for straightforward synthetic elaboration, while the tertiary amine avoids the need for protection/deprotection steps required for secondary amine building blocks.
While simpler building blocks like (1-Methylpyrrolidin-3-yl)methanol may be suitable for initial screening libraries, (1-Cyclopropylpyrrolidin-3-yl)methanol excels in the lead optimization phase. When a project is hampered by poor metabolic stability or requires fine-tuning of ADME properties without sacrificing the core pyrrolidine scaffold, switching to this building block presents a rational, data-driven solution. It represents a sophisticated tool for chemists to overcome common drug development hurdles and design more durable, effective, and safer drug candidates.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 295970, (1-Methylpyrrolidin-3-yl)methanol. Available: [Link]
-
Master Organic Chemistry (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13400657, (Pyrrolidin-3-yl)methanol. Available: [Link]
-
OpenStax (n.d.). Organic Chemistry: A Tenth Edition – 24.3 Basicity of Amines. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21983502, 1H-Pyrrole-3-methanol. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22101702, 2-Azabicyclo(2.1.1)hexane. Available: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. Available: [Link]
-
Vale, N., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & medicinal chemistry letters, 24(2), 613–618. Available: [Link]
-
Mykhailiuk, P. K. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 83(23), 14350-14361. Available: [Link]
-
List, B., et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. Available: [Link]
Sources
- 1. 2-Azabicyclo(2.1.1)hexane | C5H9N | CID 22101702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of (1-Cyclopropylpyrrolidin-3-yl)methanol Derivatives: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Alternatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and understanding its biological activity. The novel scaffold, (1-Cyclopropylpyrrolidin-3-yl)methanol, and its derivatives present a unique structural puzzle due to the flexible pyrrolidine ring, the rigid cyclopropyl group, and the rotatable methanol substituent. This guide provides an in-depth comparison of the primary technique for definitive solid-state structure determination, single-crystal X-ray crystallography, with powerful solution-state and computational alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
This document is intended to serve as a practical guide for selecting the most appropriate analytical strategy, detailing the causality behind experimental choices and providing a framework for a multi-technique approach to the comprehensive structural characterization of this important class of molecules.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
The Power of Unambiguous Structural Determination
The primary advantage of SCXRD is its ability to provide a complete and unambiguous structural model. For a molecule like a (1-Cyclopropylpyrrolidin-3-yl)methanol derivative, this would definitively establish:
-
The conformation of the pyrrolidine ring: Pyrrolidine rings are known to adopt various puckered conformations (envelope or twist).[2] X-ray crystallography can precisely determine this conformation in the crystalline state.
-
The relative stereochemistry of substituents: For derivatives with multiple chiral centers, X-ray analysis can establish the relative "up" or "down" orientation of each substituent.
-
Intermolecular interactions: The crystal packing reveals how molecules interact with each other through hydrogen bonds, van der Waals forces, or other non-covalent interactions, which can be crucial for understanding physical properties like solubility and melting point.
Experimental Workflow: A Self-Validating System
The process of an SCXRD experiment is a self-validating system, with each step building upon the successful completion of the previous one.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: From Powder to Structure
1. Crystal Growth (The Art and Science): The most critical and often challenging step is obtaining high-quality single crystals.[3]
-
Purity is paramount: The starting material must be of the highest possible purity.
-
Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[4] Slow evaporation of a dilute solution is a common starting point. For organic compounds, solvents like ethyl acetate, toluene, or a mixture of a good solvent and a poor solvent (for vapor diffusion or liquid-liquid diffusion) can be effective.[5]
-
Common Techniques:
-
Slow Evaporation: A solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[6]
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.[7]
-
2. Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8] The crystal is rotated, and the diffraction pattern is recorded on a detector.[9]
3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (structure solution), and then refined to best fit the experimental data (structure refinement).[10]
Case Study Insights from Structurally Related Compounds
| Feature | X-ray Crystallography |
| Sample Type | Single Crystal |
| Information | 3D atomic coordinates, bond lengths/angles, conformation, packing |
| Strengths | Unambiguous structure determination, absolute stereochemistry (with heavy atoms) |
| Limitations | Requires high-quality single crystals, solid-state conformation may differ from solution |
Alternative and Complementary Techniques
While X-ray crystallography is powerful, it provides a static picture of the molecule in the solid state. For a complete understanding, especially for molecules with flexible components, solution-state and computational methods are indispensable.
High-Resolution NMR Spectroscopy: A Window into Solution-State Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[15][16] For (1-Cyclopropylpyrrolidin-3-yl)methanol derivatives, NMR can provide a wealth of information about their solution-state conformation and dynamics.
Deciphering Connectivity and Conformation
-
1D NMR (¹H and ¹³C): These experiments confirm the presence of key functional groups and provide information about the chemical environment of each atom. The chemical shifts of the cyclopropyl and pyrrolidine protons and carbons are particularly diagnostic.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity of the molecule, confirming the covalent bonding framework.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments are crucial for determining the spatial proximity of protons, which is essential for deducing the preferred conformation of the pyrrolidine ring and the relative orientation of the substituents in solution.[17]
Experimental Protocol: High-Resolution NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Interpretation: Process the spectra and interpret the chemical shifts, coupling constants, and cross-peaks to assign the structure and deduce the solution-state conformation.
Caption: Workflow for NMR-based Structural Analysis.
Computational Chemistry: In Silico Insights into Structure and Energetics
Computational chemistry methods have become increasingly powerful for predicting the structures and properties of molecules.[18] For flexible molecules like (1-Cyclopropylpyrrolidin-3-yl)methanol derivatives, computational modeling can explore the conformational landscape and predict the relative energies of different conformers.
Predicting Stable Conformations and Spectroscopic Properties
-
Conformational Searching: Algorithms can systematically or randomly explore the possible conformations of the molecule to identify low-energy structures.
-
Geometry Optimization: Quantum mechanical calculations (e.g., Density Functional Theory - DFT) can be used to find the minimum energy geometry for each conformer.
-
Energy Calculations: The relative energies of different conformers can be calculated to predict which are most likely to be populated at a given temperature.
-
NMR Chemical Shift Prediction: Computational methods can predict NMR chemical shifts, which can be compared with experimental data to aid in structure verification and conformational analysis.[19]
Computational Protocol: Aiding Structural Assignment
-
Structure Building: Build a 3D model of the (1-Cyclopropylpyrrolidin-3-yl)methanol derivative using molecular modeling software.
-
Conformational Search: Perform a conformational search to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry and calculate the energy of each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Property Calculation: Calculate properties of interest, such as NMR chemical shifts, for the lowest energy conformers.
-
Comparison with Experimental Data: Compare the calculated properties with experimental data to validate the proposed structure and conformation.
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | X-ray Crystallography | High-Resolution NMR | Computational Modeling |
| State | Solid | Solution | In Silico (Gas or Solution) |
| Information | Definitive 3D structure, packing | Connectivity, solution conformation | Conformational landscape, energetics |
| Strengths | Unambiguous, precise | Reflects biologically relevant state | Can explore all possible conformations |
| Limitations | Crystal growth can be a bottleneck | Provides an averaged structure | Accuracy depends on the level of theory |
| Best For | Absolute structure proof | Dynamic conformational analysis | Guiding experiments, understanding energetics |
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive structural characterization of (1-Cyclopropylpyrrolidin-3-yl)methanol derivatives is best achieved through a synergistic application of X-ray crystallography, high-resolution NMR spectroscopy, and computational modeling. While single-crystal X-ray diffraction provides the ultimate proof of structure in the solid state, NMR offers invaluable insights into the behavior of these molecules in solution, which is often more relevant to their biological function. Computational modeling serves as a powerful predictive and interpretive tool that can bridge the gap between solid-state and solution-state structures and provide a deeper understanding of their conformational preferences. By leveraging the strengths of each technique, researchers can build a complete and robust structural picture of these promising molecules, paving the way for their further development in medicinal chemistry and beyond.
References
-
Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 26(1), 53. Available at: [Link]
-
Bordeaux, M., et al. (2012). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 2(12), 2591-2595. Available at: [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443-1450. Available at: [Link]
-
Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available at: [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). Available at: [Link]
-
MDPI. (n.d.). Special Issue : X-ray Crystallography and Drug Discovery. Available at: [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available at: [Link]
-
Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1119-1135. Available at: [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]
-
Black, G. P., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry, 24(51), 13539-13544. Available at: [Link]
-
D'Souza, A. D., & D'Souza, V. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in molecular biology, 1632, 123–140. Available at: [Link]
-
ResearchGate. (2017). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available at: [Link]
-
Al-Tel, T. H. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(25), 15858-15881. Available at: [Link]
-
ResearchGate. (1982). Crystal structures of phenyl-substituted cyclopropanes. IV. the crystal structure (at 21‡C and −100‡C) and the phenyl ring conformation in 4-cyclopropylacetanilide. Available at: [Link]
-
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Available at: [Link]
-
Koskinen, A. M., & Kumpulainen, H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6433–6441. Available at: [Link]
-
Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Available at: [Link]
-
ResearchGate. (2001). Chem3D representation of the X-ray structure of cyclopropane 8a. Available at: [Link]
-
Jones, W. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E, 80(Pt 8), 758-763. Available at: [Link]
-
Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Available at: [Link]
-
Churchill, D. G., & Churchill, M. R. (2005). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 82(2), 273. Available at: [Link]
-
Szostak, M., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7027. Available at: [Link]
-
de la Cruz, P., et al. (2000). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Tetrahedron, 56(34), 6241-6248. Available at: [Link]
-
de Meijere, A., et al. (2004). Heterocycles from cyclopropanes: applications in natural product synthesis. Topics in current chemistry, 239, 1–65. Available at: [Link]
-
Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]
-
Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. Available at: [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1443-1450. Available at: [Link]
-
Seton Hall University. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. eRepository @ Seton Hall. Available at: [Link]
-
Gao, F., Wang, T., & Yan, X. (2024). Cooperative photoredox and N-heterocyclic carbene-catalyzed formal C–H acylation of cyclopropanes via a deconstruction–reconstruction strategy. Chemical Science, 15(48), 18939-18945. Available at: [Link]
-
ResearchGate. (n.d.). Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. Available at: [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. X-Ray Diffraction Facility. Available at: [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]
-
University of Gothenburg. (2023). Small molecule-NMR. Available at: [Link]
-
Wikipedia. (n.d.). Piperidine. Available at: [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. neutrons.ornl.gov [neutrons.ornl.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 16. news-medical.net [news-medical.net]
- 17. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
